2'-O-Methyladenosine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H15N5O4 |
|---|---|
Molecular Weight |
284.29 g/mol |
IUPAC Name |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-7(18)5(2-17)20-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7?,8+,11-/m1/s1/i1D3 |
InChI Key |
FPUGCISOLXNPPC-QCYBPOKRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O[C@@H]1[C@@H](O[C@@H](C1O)CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2'-O-Methyladenosine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyladenosine-d3 is the deuterated form of 2'-O-Methyladenosine, a naturally occurring modified nucleoside found in various types of RNA, including tRNA, rRNA, mRNA, and snRNA across all domains of life. The presence of the 2'-O-methyl group on the ribose sugar moiety plays a crucial role in RNA structure and function. It contributes to the stabilization of RNA secondary and tertiary structures, protects RNA from nuclease degradation, and is involved in various cellular processes such as translation and splicing.
The deuterium-labeled analogue, this compound, serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the accurate quantification of endogenous 2'-O-Methyladenosine using mass spectrometry-based techniques. Its identical chemical properties to the endogenous analyte, coupled with its distinct mass, allow for precise correction of sample loss and ionization variability during analysis. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₂D₃N₅O₄ |
| Molecular Weight | 284.29 g/mol |
| CAS Number | 1195030-24-0 |
| Appearance | White to off-white solid |
| Purity (typical) | ≥98% |
| Isotopic Purity (typical) | ≥99 atom % D |
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct methylation of adenosine (B11128) using a deuterated methylating agent. The following is a representative experimental protocol adapted from established methods for the synthesis of 2'-O-Methyladenosine.[1]
Experimental Protocol: Synthesis
Materials:
-
Adenosine
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous alkaline medium (e.g., Sodium hydride in anhydrous Dimethylformamide)
-
Silica (B1680970) gel for column chromatography
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve adenosine in an anhydrous alkaline medium at 0°C.
-
Methylation: Slowly add deuterated methyl iodide (CD₃I) to the reaction mixture while maintaining the temperature at 0°C. Allow the reaction to proceed for approximately 4 hours. The reaction introduces a deuterated methyl group primarily at the 2'-O position of the ribose, with some formation of the 3'-O isomer and dimethylated byproducts.[1]
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers and dry over anhydrous sodium sulfate.
-
Purification:
-
Silica Gel Chromatography: Concentrate the dried organic extract under reduced pressure and purify the residue by silica gel column chromatography to separate the monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts.[1]
-
Crystallization: Further purify the mixture of 2'-O- and 3'-O-methylated isomers by crystallization from ethanol. This step preferentially yields the pure this compound isomer.[1]
-
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Diagram of the general synthesis workflow:
Caption: General workflow for the synthesis of this compound.
Application as an Internal Standard in LC-MS/MS
This compound is predominantly used as an internal standard for the accurate quantification of 2'-O-Methyladenosine in biological samples such as RNA hydrolysates. The following protocol outlines a general procedure for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.
Experimental Protocol: Quantification of 2'-O-Methyladenosine
1. Sample Preparation (RNA Hydrolysis):
-
Isolate total RNA from the biological sample of interest.
-
Digest the purified RNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
Spike the resulting nucleoside mixture with a known amount of this compound internal standard.
2. LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient elution, typically using a mobile phase consisting of water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Mass Spectrometry:
-
Ionize the eluted nucleosides using electrospray ionization (ESI) in positive ion mode.
-
Perform tandem mass spectrometry (MS/MS) analysis using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2'-O-Methyladenosine and this compound.
-
2'-O-Methyladenosine: Monitor the transition of the protonated molecule [M+H]⁺ to the characteristic fragment ion corresponding to the adenine (B156593) base (e.g., m/z 282.1 -> 136.1).
-
This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 285.1 -> 136.1). The precursor ion is shifted by +3 Da due to the three deuterium (B1214612) atoms, while the fragment ion corresponding to the adenine base remains the same.
-
-
3. Quantification:
-
Prepare a calibration curve using known concentrations of unlabeled 2'-O-Methyladenosine spiked with a constant concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for both the calibration standards and the unknown samples.
-
Determine the concentration of 2'-O-Methyladenosine in the biological samples by interpolating their peak area ratios on the calibration curve.
Diagram of the LC-MS/MS quantification workflow:
Caption: Workflow for quantification using an internal standard.
Role in RNA Modification
2'-O-methylation is a widespread post-transcriptional modification in RNA. The diagram below illustrates the enzymatic methylation of an adenosine residue within an RNA strand, a process for which this compound serves as a standard for quantification.
Caption: Enzymatic 2'-O-methylation of adenosine in RNA.
Conclusion
This compound is an essential tool for researchers in the fields of epitranscriptomics, drug development, and clinical diagnostics. Its use as an internal standard enables the highly accurate and precise quantification of 2'-O-Methyladenosine, facilitating a deeper understanding of the role of this important RNA modification in health and disease. The methodologies outlined in this guide provide a framework for the synthesis and application of this valuable research compound.
References
An In-depth Technical Guide to the Chemical Properties of 2'-O-Methyladenosine-d3
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2'-O-Methyladenosine-d3. The information is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work.
Core Chemical Properties
This compound is the deuterium-labeled form of 2'-O-Methyladenosine, a naturally occurring modified nucleoside.[1][2] The incorporation of three deuterium (B1214612) atoms on the 2'-O-methyl group makes it a valuable internal standard for quantitative analysis by mass spectrometry-based techniques.[1]
The key chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-(trideuteriomethoxy)oxolan-3-ol | [3] |
| Molecular Formula | C₁₁D₃H₁₂N₅O₄ | [3] |
| Molecular Weight | 284.286 g/mol | [3] |
| CAS Number | 1195030-24-0 | [1][3] |
| Unlabeled CAS Number | 2140-79-6 | [3] |
| Purity | >95% (HPLC) to 97.54% | [1][4] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 2'-O-Methyladenosine and its deuterated analog are crucial for its effective application in research.
A common method for the synthesis of 2'-O-methyladenosine involves the direct methylation of adenosine (B11128). To produce the deuterated form, a deuterated methylating agent would be used.
Protocol: Methylation of Adenosine [6][7]
-
Reaction Setup: Adenosine is treated with a methylating agent, such as methyl iodide (CH₃I), in an anhydrous alkaline medium. For the synthesis of the d3 variant, deuterated methyl iodide (CD₃I) would be substituted. The reaction is typically carried out at 0°C for approximately 4 hours.[6][7]
-
Reaction Products: This reaction yields a mixture of products, with the major components being 2'-O-methyladenosine and 3'-O-methyladenosine.[6][7] The ratio of 2'-O to 3'-O methylation is approximately 8:1, favoring the desired 2'-O isomer.[6][7] Side products include dimethylated adenosine derivatives.[6][7]
-
Purification:
-
Column Chromatography: The monomethylated adenosine isomers are first isolated from the reaction mixture using silica (B1680970) gel column chromatography.[6][7]
-
Crystallization: The pure 2'-O-methyladenosine is then separated from the 3'-O-methylated isomer by crystallization in ethanol.[6][7]
-
-
Yield: The overall yield for 2'-O-methyladenosine using this method is reported to be around 42%.[6][7]
Caption: Synthesis and purification workflow for this compound.
This compound is frequently used as an internal standard for the accurate quantification of endogenous 2'-O-Methyladenosine in biological samples using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS).[1][8][9]
Protocol: Sample Preparation and LC-MS/MS Analysis [8][9]
-
Sample Preparation (Serum):
-
Serum samples are collected and stored at -80°C.
-
An internal standard mixture, including this compound (referred to as [D3]m6Am in some literature for N6,2'-O-dimethyladenosine-d3, but the principle applies), is added to the serum.[8]
-
Proteins are precipitated by adding a solvent like acetonitrile/methanol.
-
The mixture is vortexed, sonicated, and centrifuged at high speed (e.g., 13,000 rpm) at 4°C.
-
The resulting supernatant is collected for HILIC-MS/MS analysis.[8]
-
-
HILIC-MS/MS System:
-
Chromatography: A HILIC column (e.g., BEH HILIC, 2.1 × 100 mm, 1.7 µm) is used for separation.[9]
-
Mobile Phase: A gradient elution is employed.
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.2% acetic acid.[9]
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate, 0.2% acetic acid, and 0.05 mM malic acid (to enhance detection).[9]
-
-
Mass Spectrometry: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions are monitored for the analyte and the internal standard. For example, for a related deuterated compound ([D3]m6A), the transition m/z 285.1→153.0 is monitored.[8] A similar specific transition would be optimized for this compound.
-
-
Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against a standard curve.[8]
Caption: General workflow for quantitative analysis using an internal standard.
Biological Context and Applications
While this compound itself is a synthetic tool, its unlabeled counterpart is a naturally occurring RNA modification. Such modifications are part of the "epitranscriptome," which plays a crucial role in regulating gene expression.
N6-methyladenosine (m6A) is the most abundant internal modification in mRNA and is dynamically regulated by a set of proteins: "writers" (methyltransferases like METTL3), "erasers" (demethylases like FTO and ALKBH5), and "readers" (binding proteins like the YTH domain family).[10][11] These readers can recognize the m6A mark and target the mRNA for different fates, including degradation, thereby affecting mRNA stability and translation.[10][11] Although distinct from the 2'-O-methylation, the m6A pathway highlights the critical role of adenosine modifications in cellular processes. The study of these modifications often relies on precise quantification, where deuterated standards like this compound are indispensable.
Caption: The m6A "Writer-Eraser-Reader" dynamic regulation of mRNA stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. 2'-O-Methyl Adenosine-d3 | LGC Standards [lgcstandards.com]
- 4. 2'-Deoxy-N-methyladenosine-d3 | LGC Standards [lgcstandards.com]
- 5. This compound | 同位素标记物 | MCE [medchemexpress.cn]
- 6. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 10. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rnajc.ucsf.edu [rnajc.ucsf.edu]
A Technical Guide to 2'-O-Methyladenosine-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyladenosine-d3 is a deuterated stable isotope-labeled analog of 2'-O-Methyladenosine. The presence of the methyl group at the 2' position of the ribose sugar provides increased stability against nuclease degradation, a property that is highly valuable in the development of oligonucleotide-based therapeutics such as antisense oligonucleotides and siRNAs. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry-based techniques like LC-MS/MS. This guide provides an in-depth overview of its properties, synthesis, and applications.
Core Data Presentation
The following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1195030-24-0 | [1] |
| Unlabelled CAS Number | 2140-79-6 | [1] |
| Molecular Formula | C₁₁H₁₂D₃N₅O₄ | [1] |
| Molecular Weight | 284.29 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity | >95% (HPLC) or 97.54% | [2] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [2] |
| Solubility (unlabeled) | DMF: 5 mg/ml, DMSO: 20 mg/ml, PBS (pH 7.2): 10 mg/ml |
Experimental Protocols
Protocol 1: Synthesis of 2'-O-Methyladenosine
This protocol describes a direct methylation method for adenosine (B11128), which can be adapted for the synthesis of the deuterated analog by using a deuterated methylating agent.
Materials:
-
Adenosine
-
Anhydrous alkaline medium
-
Methyl iodide (or deuterated methyl iodide for d3 synthesis)
-
Silica (B1680970) gel for column chromatography
-
Ethanol for crystallization
Methodology:
-
Treat adenosine with methyl iodide in an anhydrous alkaline medium at 0°C for 4 hours.[3]
-
The reaction will yield a mixture of monomethylated adenosine (primarily 2'-O- and 3'-O-methyladenosine) and dimethylated adenosine.[3]
-
Isolate the monomethylated adenosine from the reaction mixture using silica gel column chromatography.[1][3]
-
Separate the pure 2'-O-methyladenosine from the mixture of 2'-O and 3'-O-methylated isomers by crystallization in ethanol.[1][3]
The expected yield for 2'-O-methyladenosine is approximately 42%.[1]
Protocol 2: Quantification of 2'-O-Methyladenosine in RNA using LC-MS/MS
This compound is an ideal internal standard for the quantification of 2'-O-Methyladenosine in biological samples.
Sample Preparation:
-
Collect serum samples in the early morning and store them at -80°C until analysis.
-
For analysis, precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) to the serum samples.
-
Vortex, sonicate, and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a vial for HILIC-MS/MS analysis.
LC-MS/MS Analysis:
-
Utilize a hydrophilic interaction liquid chromatography (HILIC) column for separation.
-
The mobile phase can be optimized, but malic acid has been shown to enhance the detection of methylated nucleosides.[4]
-
Monitor the specific ion transitions for 2'-O-Methyladenosine and the deuterated internal standard (this compound). For example, for related compounds, transitions like m/z 285.1→153.0 for [D3]m6A and m/z 299.1→153.0 for [D3]m6Am are monitored.[4]
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.[4]
Mandatory Visualizations
Synthesis Workflow for 2'-O-Methyladenosine
Caption: General workflow for the synthesis of 2'-O-methylated nucleosides.
Metabolic Pathway in Adenosine Deaminase (ADA) Deficiency
Caption: Simplified metabolic pathway illustrating the consequences of Adenosine Deaminase (ADA) deficiency.
LC-MS/MS Quantification Workflow
Caption: A typical workflow for the quantification of 2'-O-Methyladenosine using a deuterated internal standard.
Applications in Research and Drug Development
2'-O-Methyladenosine and its deuterated analog are valuable tools in various research areas:
-
Internal Standard: this compound serves as a reliable internal standard for accurate quantification of 2'-O-Methyladenosine in biological matrices, which is crucial in pharmacokinetic and metabolic studies.[5]
-
RNA Therapeutics: The 2'-O-methyl modification enhances the stability of RNA molecules against enzymatic degradation, making it a key modification in the design of antisense oligonucleotides, siRNAs, and other RNA-based drugs.
-
Adenosine Deaminase (ADA) Deficiency Research: 2'-O-Methyladenosine is found in the urine of both healthy individuals and patients with ADA deficiency.[5] Studying its levels can provide insights into the pathophysiology of this genetic disorder.
-
Virology: It is used in the preparation of nucleoside derivatives that act as inhibitors of viral RNA translation and replication.
-
Epitranscriptomics: The study of RNA modifications, such as 2'-O-methylation, is a rapidly growing field. 2'-O-Methyladenosine and its labeled counterpart are essential for developing analytical methods and understanding the biological roles of these modifications.[6]
References
- 1. 2'-O-Methyladenosine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple method of the preparation of 2'-O-methyladenosine. Methylation of adenosine with methyl iodide in anhydrous alkaline medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2'-O-methylation - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 2'-O-Methyladenosine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-O-Methyladenosine-d3, a deuterated analog of the naturally occurring modified nucleoside 2'-O-Methyladenosine. This document details its molecular weight, the methodologies for its determination, and explores its biological significance, offering valuable insights for researchers in epitranscriptomics, drug discovery, and molecular biology.
Core Data Summary
The incorporation of three deuterium (B1214612) atoms into the 2'-O-methyl group of adenosine (B11128) results in a predictable mass shift, a crucial feature for its application as an internal standard in mass spectrometry-based quantification. The key molecular weight information is summarized below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| 2'-O-Methyladenosine | C₁₁H₁₅N₅O₄ | 281.27[1][2][3][4] |
| This compound | C₁₁H₁₂D₃N₅O₄ | 284.29[5][6][7] |
Experimental Determination of Molecular Weight
The precise determination of the molecular weight of this compound and its non-deuterated counterpart is critical for its use in quantitative studies. The primary analytical technique for this purpose is mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC).
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol outlines a general procedure for the analysis of modified nucleosides, which can be adapted for the specific determination of 2'-O-Methyladenosine and its deuterated analog.
1. Sample Preparation:
-
Standard Preparation: Prepare stock solutions of 2'-O-Methyladenosine and this compound in a suitable solvent, such as 75% acetonitrile (B52724) in water.[8] Create a series of dilutions to generate a standard curve for quantification.
-
Biological Sample Digestion: For the analysis of these nucleosides from biological sources (e.g., RNA), the nucleic acids must first be enzymatically digested into individual nucleosides. This is typically achieved using a cocktail of nucleases and phosphatases.
2. Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): The digested nucleoside mixture is separated using a reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid) and an organic component (e.g., acetonitrile or methanol) is commonly employed to achieve optimal separation of the various nucleosides.
3. Mass Spectrometric Analysis:
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like nucleosides.[9] It generates protonated molecular ions [M+H]+.
-
Mass Analyzer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to accurately measure the mass-to-charge ratio (m/z) of the ions.
-
Detection: The mass spectrometer detects the m/z values of the eluting compounds. For 2'-O-Methyladenosine, the expected protonated molecular ion would be at m/z 282.28, while for this compound, it would be at m/z 285.30.
-
Tandem Mass Spectrometry (MS/MS): To confirm the identity of the nucleosides, tandem mass spectrometry can be performed.[9][10] The precursor ion of interest is isolated and fragmented, and the resulting product ions are analyzed. A characteristic fragmentation pattern for nucleosides is the loss of the ribose sugar, resulting in a fragment corresponding to the nucleobase.[9]
The experimental workflow for determining the molecular weight of 2'-O-Methyladenosine and its deuterated analog is depicted in the following diagram.
Biological Significance and Signaling Pathways
2'-O-methylation is a common post-transcriptional modification of RNA that plays a crucial role in various cellular processes.[7] 2'-O-Methyladenosine, the modified nucleoside, is a component of these modified RNA molecules.
This modification is known to:
-
Enhance RNA Stability: The methyl group can protect the phosphodiester bond from cleavage by nucleases, thereby increasing the half-life of the RNA molecule.
-
Modulate RNA Structure: 2'-O-methylation can influence the local conformation of the RNA, which in turn can affect its interactions with proteins and other RNA molecules.[7]
-
Regulate Translation: The presence of 2'-O-methylated nucleosides within the mRNA can impact the efficiency of protein synthesis.
A key biological pathway involving 2'-O-methylation is the regulation of gene expression at the post-transcriptional level. The methylation is catalyzed by a class of enzymes known as 2'-O-methyltransferases. The overall process can be visualized as follows:
References
- 1. Biological roles of adenine methylation in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2'-O-Methyladenosine | C11H15N5O4 | CID 102213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-O-Methyladenosine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2'-O-Methyladenosine-d3, a deuterated analog of the naturally occurring modified nucleoside, 2'-O-Methyladenosine. This document covers its structural and chemical properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry-based analyses. Detailed experimental protocols and a relevant biological pathway are also presented.
Core Concepts and Structure
This compound is an isotopically labeled version of 2'-O-Methyladenosine, where the three hydrogen atoms of the methyl group at the 2'-position of the ribose sugar are replaced with deuterium (B1214612) atoms. This substitution results in a molecule that is chemically identical to its non-deuterated counterpart in terms of reactivity but has a higher molecular weight. This mass difference is the key feature that allows its use as an internal standard in mass spectrometry.
The core structure consists of an adenine (B156593) base linked to a ribose sugar, which is methylated at the 2'-hydroxyl group with a trideuteromethyl group.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data
The key quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₂D₃N₅O₄ |
| Molecular Weight | 284.29 g/mol |
| CAS Number | 1195030-24-0 |
| Appearance | White to off-white solid |
| Purity | Typically >97% |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from the established methods for the synthesis of 2'-O-Methyladenosine by utilizing a deuterated methylating agent. The following protocol is a representative example.
Principle: This method involves the direct methylation of adenosine (B11128) using deuterated methyl iodide (CD₃I) in an anhydrous alkaline medium. This reaction yields a mixture of 2'- and 3'-O-methylated isomers, with the 2'-isomer being the major product.
Materials:
-
Adenosine
-
Deuterated methyl iodide (CD₃I)
-
Anhydrous alkaline medium (e.g., sodium hydride in anhydrous DMF)
-
Silica (B1680970) gel for column chromatography
-
Ethanol
-
Reaction vessel, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve adenosine in an anhydrous alkaline medium.
-
Methylation: Cool the reaction mixture to 0°C. Add deuterated methyl iodide (CD₃I) dropwise to the stirred solution.
-
Reaction: Maintain the reaction at 0°C for approximately 4 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water or a suitable quenching agent.
-
Extraction: Extract the product from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
-
Purification:
-
Concentrate the organic extracts under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the monomethylated adenosine isomers from unreacted adenosine and dimethylated byproducts.
-
Further purify the mixture of 2'-O- and 3'-O-methylated isomers by crystallization from ethanol. The 2'-O-methylated product is preferentially crystallized.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Quantitative Analysis by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of 2'-O-Methyladenosine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: A known amount of this compound is spiked into the biological sample. The sample is then processed to extract the nucleosides. During LC-MS/MS analysis, the analyte (2'-O-Methyladenosine) and the internal standard (this compound) are separated chromatographically and detected by the mass spectrometer. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample.
Materials:
-
Biological sample (e.g., serum, cell lysate, RNA hydrolysate)
-
This compound (internal standard)
-
Acetonitrile (B52724), methanol, water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Protein precipitation agents (e.g., prechilled methanol/acetonitrile)
-
Centrifuge, vortex mixer
-
LC-MS/MS system with a suitable column (e.g., HILIC or C18)
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To 100 µL of the sample, add a known amount of this compound internal standard solution.
-
For protein-containing samples, add 3 volumes of prechilled methanol/acetonitrile (2:1, v/v) to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 2 hours.
-
Centrifuge at high speed (e.g., 13,000 rpm) at 4°C for 15 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under vacuum.
-
Reconstitute the dried sample in a suitable solvent (e.g., 80 µL of acetonitrile/water, 9:1, v/v) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of the polar nucleosides. A typical mobile phase system consists of (A) water with 10 mM ammonium acetate and 0.2% acetic acid and (B) acetonitrile with 2 mM ammonium acetate and 0.2% acetic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transitions:
-
2'-O-Methyladenosine: m/z 282.1 → 136.1
-
This compound: m/z 285.1 → 136.1
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Determine the concentration of the analyte in the sample using a calibration curve prepared with known concentrations of 2'-O-Methyladenosine and a fixed concentration of the internal standard.
-
Caption: Workflow for quantitative analysis using this compound.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides structural information about the molecule by analyzing the chemical environment of the hydrogen atoms. For this compound, the absence of signals from the 2'-O-methyl group and the presence of other characteristic proton signals confirm its identity.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum using standard parameters. Typical parameters for a 400 MHz spectrometer include:
-
Pulse program: zg30
-
Number of scans: 16-64
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
-
Data Processing and Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak.
-
Analyze the chemical shifts, coupling constants, and integration of the peaks to confirm the structure. The spectrum should show the absence of a singlet around 3.4 ppm, which corresponds to the 2'-O-methyl protons in the non-deuterated analog.
-
Expected ¹H NMR Chemical Shifts (in D₂O, approximate):
-
H-8: ~8.2 ppm (singlet)
-
H-2: ~8.1 ppm (singlet)
-
H-1': ~6.0 ppm (doublet)
-
H-2', H-3', H-4', H-5': ~4.0 - 4.6 ppm (multiplets)
Biological Significance and Signaling Pathway
2'-O-methylation of adenosine is a common post-transcriptional modification of RNA that plays a crucial role in various biological processes. This modification can affect RNA stability, translation, and interactions with proteins.
One important enzyme responsible for the 2'-O-methylation of adenosine in certain contexts is the RNA methyltransferase FTSJ3 . FTSJ3 has been implicated in cancer progression and viral immune evasion. For instance, in hepatocellular carcinoma, FTSJ3-mediated 2'-O-methylation of double-stranded RNA (dsRNA) can suppress the innate immune response.
Signaling Pathway: FTSJ3-mediated Immune Evasion in Cancer
In some cancer cells, endogenous dsRNA can be recognized by cytosolic sensors like RIG-I and MDA5, leading to the activation of the type I interferon (IFN) signaling pathway. This pathway promotes an anti-tumor immune response. FTSJ3 can methylate these dsRNAs at the 2'-O position of adenosine. This modification can prevent the recognition of dsRNA by RIG-I/MDA5, thereby suppressing the downstream IFN signaling and allowing the cancer cells to evade the immune system.
Caption: FTSJ3-mediated 2'-O-methylation of dsRNA inhibits innate immune signaling.
Conclusion
This compound is a valuable tool for researchers in the fields of epitranscriptomics, drug development, and clinical diagnostics. Its primary application as an internal standard enables the precise and accurate quantification of its non-deuterated counterpart, 2'-O-Methyladenosine, a biologically significant modified nucleoside. The experimental protocols and biological context provided in this guide offer a solid foundation for the effective utilization of this compound in research settings.
The Discovery and Significance of 2'-O-Methylated Nucleosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The discovery of 2'-O-methylation, a prevalent and highly conserved post-transcriptional modification of RNA, has opened new avenues in understanding the regulation of gene expression and its implications in health and disease. This technical guide provides an in-depth exploration of the initial discovery of 2'-O-methylated nucleosides, detailed experimental protocols for their detection and quantification, and a review of their critical roles in cellular signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts for researchers, scientists, and professionals in drug development.
Historical Perspective: The Dawn of RNA Methylation
The journey into the world of 2'-O-methylated nucleosides began in the early 1960s. Pioneering work by Canadian biochemist B. G. Lane and his colleagues on the analysis of alkali-stable dinucleotide sequences in wheat germ ribosomal RNA (rRNA) led to the first identification of this modification.[1] Their meticulous studies revealed the presence of a methyl group on the 2'-hydroxyl position of the ribose sugar, a finding that marked a significant milestone in the field of nucleic acid biochemistry. Early methods for detection were based on the general analysis of nucleotide composition, such as total RNA hydrolysis with perchloric acid and subsequent measurement of released methanol.[1]
The Pervasiveness and Functional Importance of 2'-O-Methylation
2'-O-methylation is one of the most common RNA modifications, found in a wide variety of RNA molecules across all domains of life, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), small nuclear RNAs (snRNAs), and messenger RNAs (mRNAs).[1][2][3] This modification plays a crucial role in:
-
RNA Stability: The addition of a methyl group to the 2'-hydroxyl of the ribose moiety enhances the stability of RNA molecules by protecting them from nuclease degradation.[2]
-
RNA Structure: 2'-O-methylation influences the conformation of the ribose sugar, which in turn affects the local and global structure of the RNA molecule.[1][4]
-
Molecular Interactions: This modification can modulate the interactions of RNA with proteins and other nucleic acids.
-
Immune Evasion: In both host and viral RNAs, 2'-O-methylation at the 5' cap can prevent recognition by innate immune sensors, thereby evading an immune response.
Quantitative Analysis of 2'-O-Methylation
The development of high-throughput sequencing techniques has enabled the quantitative mapping of 2'-O-methylation sites across the transcriptome. The following table summarizes the methylation levels of known 2'-O-methylated nucleotides in human rRNA from HeLa cells, as determined by RiboMethSeq.
| Ribosomal RNA | Nucleotide Position | Modification | Methylation Level (Mean MethScore ± SD) |
| 18S | A38 | Am | 0.95 ± 0.02 |
| 18S | U125 | Um | 0.98 ± 0.01 |
| 18S | C414 | Cm | 0.99 ± 0.01 |
| 18S | G562 | Gm | 0.97 ± 0.02 |
| 18S | A647 | Am | 0.96 ± 0.03 |
| 28S | U13 | Um | 0.99 ± 0.01 |
| 28S | G139 | Gm | 0.98 ± 0.01 |
| 28S | C456 | Cm | 0.99 ± 0.01 |
| 28S | A1319 | Am | 0.97 ± 0.02 |
| 28S | U2143 | Um | 0.98 ± 0.01 |
Data adapted from studies on HeLa cell rRNA.
Experimental Protocols for Detection and Analysis
A variety of techniques have been developed to detect and quantify 2'-O-methylation. Below are detailed methodologies for three key experimental approaches.
Reverse Transcription at Low dNTPs followed by qPCR (RTL-P)
This method leverages the observation that reverse transcriptase is often stalled or paused at a 2'-O-methylated nucleotide when the concentration of deoxynucleoside triphosphates (dNTPs) is low.
Protocol:
-
RNA Preparation: Isolate total RNA and treat with DNase I to remove any contaminating DNA.
-
Reverse Transcription (RT):
-
Set up two parallel RT reactions for each RNA sample.
-
Low dNTP reaction: Use a low concentration of dNTPs (e.g., 2 µM of each).
-
High dNTP reaction: Use a standard, high concentration of dNTPs (e.g., 200 µM of each).
-
Use a gene-specific primer that anneals downstream of the putative 2'-O-methylation site.
-
Perform reverse transcription using a suitable reverse transcriptase (e.g., M-MLV).
-
-
Quantitative PCR (qPCR):
-
Use the cDNA from both the low and high dNTP reactions as templates for qPCR.
-
Design qPCR primers that amplify a region spanning the putative 2'-O-methylation site.
-
Perform qPCR and determine the cycle threshold (Ct) values.
-
-
Data Analysis:
-
Calculate the ΔCt between the low and high dNTP reactions (ΔCt = Ct_low - Ct_high).
-
A significant increase in the Ct value in the low dNTP reaction compared to the high dNTP reaction indicates the presence of a 2'-O-methylated nucleotide, as the reverse transcriptase was stalled, leading to less full-length cDNA.
-
RiboMethSeq
RiboMethSeq is a high-throughput sequencing method that relies on the principle that 2'-O-methylated sites are resistant to alkaline hydrolysis.
Protocol:
-
RNA Fragmentation: Subject total RNA to alkaline hydrolysis (e.g., using sodium bicarbonate buffer at 95°C). This will randomly fragment the RNA, with cleavage being less likely at 2'-O-methylated sites.
-
Library Preparation:
-
Perform end-repair on the RNA fragments to generate 5'-phosphate and 3'-hydroxyl ends.
-
Ligate 3' and 5' adapters to the RNA fragments.
-
Reverse transcribe the ligated fragments into cDNA.
-
Amplify the cDNA via PCR to generate a sequencing library.
-
-
High-Throughput Sequencing: Sequence the prepared library on an Illumina platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Analyze the distribution of the 5' and 3' ends of the reads.
-
A depletion of read ends at a specific nucleotide position relative to its neighbors indicates the presence of a 2'-O-methylation, as this site was resistant to cleavage.
-
Two-Dimensional Thin-Layer Chromatography (2D-TLC)
2D-TLC is a classic biochemical method for separating and identifying modified nucleotides.
Protocol:
-
RNA Digestion: Completely digest the RNA sample to mononucleotides using a mixture of nucleases (e.g., Nuclease P1 and bacterial alkaline phosphatase).
-
Radiolabeling (Optional but recommended for sensitivity): The 5'-hydroxyls of the resulting mononucleotides can be radiolabeled using T4 polynucleotide kinase and [γ-³²P]ATP.
-
First Dimension Chromatography: Spot the labeled nucleotide mixture onto a cellulose (B213188) TLC plate. Develop the chromatogram in the first dimension using a specific solvent system (e.g., isobutyric acid:ammonia:water).
-
Second Dimension Chromatography: After the first dimension run, rotate the plate 90 degrees and develop it in a second, different solvent system (e.g., ammonium (B1175870) sulfate-based solvent).
-
Visualization and Identification:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the separated, radiolabeled nucleotides.
-
Identify the modified nucleotides by comparing their positions to a standard map of known modified nucleotides run under the same conditions.
-
Signaling Pathways Involving 2'-O-Methylation
2'-O-methylation plays a significant role in various cellular signaling pathways, particularly in innate immunity and cancer.
Evasion of Innate Immune Recognition by RIG-I
The innate immune system relies on pattern recognition receptors (PRRs) like Retinoic acid-Inducible Gene I (RIG-I) to detect viral RNA. 2'-O-methylation of the 5' cap of RNA serves as a "self" signal, preventing the activation of an antiviral response.
Fibrillarin and Cancer-Related Signaling Pathways
Fibrillarin (FBL) is the primary enzyme responsible for snoRNA-guided 2'-O-methylation of rRNA. Dysregulation of Fibrillarin has been implicated in several cancers, in part through its influence on key signaling pathways such as MAPK/ERK and PI3K/AKT.[5]
Conclusion and Future Directions
The discovery of 2'-O-methylated nucleosides has fundamentally changed our understanding of RNA biology. From its initial identification as a subtle chemical modification, it is now recognized as a critical regulator of a multitude of cellular processes. The experimental techniques outlined in this guide provide a robust toolkit for researchers to further investigate the epitranscriptome. Future research will likely focus on elucidating the complete repertoire of 2'-O-methylated sites in different cell types and disease states, understanding the dynamic regulation of this modification, and exploring its potential as a therapeutic target in diseases such as cancer and viral infections. The continued development of sensitive and quantitative methods will be paramount to advancing our knowledge in this exciting and rapidly evolving field.
References
The Unseen Regulator: A Technical Guide to the Biological Significance of 2'-O-Methylation of RNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-O-methylation (Nm), the addition of a methyl group to the 2'-hydroxyl of the ribose moiety of a nucleotide, is one of the most prevalent and highly conserved post-transcriptional modifications found in a wide array of RNA species.[1] Far from being a mere static decoration, this subtle alteration exerts profound effects on RNA structure, stability, and function, thereby playing a pivotal role in the regulation of gene expression and cellular homeostasis. Its dysregulation has been increasingly implicated in a spectrum of human diseases, including cancer, neurological disorders, and autoimmune diseases, making it a compelling area of investigation for therapeutic development.[2][3] This technical guide provides an in-depth exploration of the biological significance of 2'-O-methylation, detailing its molecular mechanisms, its impact on various classes of RNA, its role in health and disease, and the experimental methodologies used for its detection and quantification.
Introduction to 2'-O-Methylation
2'-O-methylation is a chemical modification that can occur on any of the four ribonucleotides (A, U, G, C) and is found in virtually all types of RNA, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and small nucleolar RNA (snoRNA).[3][4] The addition of a methyl group to the 2'-hydroxyl of the ribose sugar introduces significant changes to the nucleotide's properties. It enhances the hydrophobicity of the RNA, protects it from nuclease-mediated degradation, and stabilizes helical structures.[1] These alterations, in turn, influence RNA-protein interactions and the overall functional landscape of the modified RNA molecule.
The enzymatic machinery responsible for 2'-O-methylation is primarily orchestrated by two classes of enzymes: stand-alone methyltransferases and the more prevalent snoRNA-guided ribonucleoprotein (snoRNP) complexes. In eukaryotes, the box C/D snoRNP complex, which consists of a box C/D snoRNA and a set of core proteins including the methyltransferase Fibrillarin (FBL), is responsible for the site-specific methylation of a vast number of nucleotides in rRNA and other non-coding RNAs.[5][6] The snoRNA acts as a guide, using its antisense elements to direct the enzymatic complex to the target nucleotide.
The Multifaceted Roles of 2'-O-Methylation in Different RNA Species
The functional consequences of 2'-O-methylation are diverse and depend on the type of RNA molecule in which the modification occurs.
Ribosomal RNA (rRNA)
rRNA is the most heavily 2'-O-methylated RNA species, with over 100 sites identified in human ribosomes.[3][4] These modifications are crucial for proper ribosome biogenesis, stability, and function.[3] They are often clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center, where they contribute to the fine-tuning of translation.[7] Variations in the pattern of rRNA 2'-O-methylation can lead to "specialized ribosomes" with altered translational capabilities, suggesting a novel layer of translational control.[7]
Messenger RNA (mRNA)
In mRNA, 2'-O-methylation occurs at the 5' cap (cap-1 and cap-2 structures) and at internal sites. The 5' cap methylation is essential for mRNA stability, protecting it from decapping and degradation, and for efficient translation initiation.[1] Internal 2'-O-methylation of mRNA is a more recently discovered phenomenon with emerging roles in regulating mRNA stability and translation.[8] For instance, FBL-mediated internal methylation has been shown to promote mRNA stability.[8]
Transfer RNA (tRNA) and Small Nuclear RNA (snRNA)
In tRNA, 2'-O-methylation contributes to the structural integrity of the molecule and is important for accurate decoding of codons during translation.[9] In snRNAs, which are key components of the spliceosome, 2'-O-methylation is critical for pre-mRNA splicing.[5]
Molecular Mechanisms and Signaling Pathways
SnoRNA-Guided 2'-O-Methylation
The predominant mechanism for 2'-O-methylation in eukaryotes is guided by box C/D snoRNAs. The snoRNA forms a ribonucleoprotein complex with Fibrillarin and other core proteins. The antisense element of the snoRNA base-pairs with the target RNA, positioning the nucleotide to be methylated at a precise distance from the D or D' box of the snoRNA, allowing Fibrillarin to catalyze the methylation reaction.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ribosomal RNA 2′-O-methylations regulate translation by impacting ribosome dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Guardian at the Gate: 2'-O-Methyladenosine's Critical Role in mRNA Stability
A Technical Guide for Researchers and Drug Development Professionals
The stability of messenger RNA (mRNA) is a pivotal control point in gene expression, dictating the duration and intensity of protein production. Among the myriad of post-transcriptional modifications, the 2'-O-methylation of adenosine (B11128) (Am) emerges as a critical guardian of mRNA integrity. This modification, occurring at the 5' cap and internally within the transcript, profoundly influences mRNA half-life by shielding it from enzymatic degradation. This technical guide provides an in-depth exploration of the function of 2'-O-Methyladenosine in mRNA stability, offering insights for researchers and professionals in drug development.
The Dual Role of 2'-O-Methyladenosine in mRNA Protection
2'-O-methylation of adenosine confers stability to mRNA transcripts through two distinct mechanisms depending on its location: at the 5' cap (Cap 1 structure) and at internal positions within the mRNA sequence.
Cap-Adjacent 2'-O-Methyladenosine: A Shield Against Decapping
The most well-characterized function of Am is its presence as the first transcribed nucleotide adjacent to the 7-methylguanosine (B147621) (m7G) cap, forming the "Cap 1" structure (m7GpppNmp). This modification is crucial for protecting mRNA from decapping enzymes, which are key players in initiating mRNA decay.
The primary defense mechanism afforded by the Cap 1 structure is the inhibition of decapping enzymes like DCP2 and DXO[1][2][3][4][5]. These enzymes are responsible for removing the 5' cap, rendering the mRNA susceptible to degradation by 5'-3' exoribonucleases. The 2'-O-methyl group on the ribose of the first nucleotide acts as a steric hindrance, significantly reducing the binding affinity and catalytic activity of these decapping enzymes[2][3][4][5][6].
Furthermore, the N6-methylated form of cap-adjacent Am, N6,2'-O-dimethyladenosine (m6Am), provides even greater resistance to DCP2-mediated decapping, leading to markedly more stable transcripts[1]. The methylation status of this position is dynamically regulated by the demethylase FTO, which can remove the N6-methyl group, thereby modulating mRNA stability[1][7][8][9].
Internal 2'-O-Methyladenosine: Enhancing Transcript Longevity
Beyond the 5' cap, 2'-O-methylation of adenosine can also occur at internal sites within the mRNA. This internal modification, primarily mediated by the methyltransferase Fibrillarin (FBL), has been shown to positively correlate with increased mRNA stability and expression levels[10][11][12]. The proposed mechanism involves the recruitment of specific binding proteins that protect the mRNA from endonucleolytic cleavage or degradation. Additionally, FBL-mediated 2'-O-methylation has been linked to widespread 3' UTR shortening, a process known to globally enhance RNA stability[10][11][12].
Another methyltransferase, FTSJ3, has been identified to install internal 2'-O-methylations on viral RNA, such as that of HIV, to help it evade the host's innate immune system[13][14][15]. This highlights a broader role for internal Am in modulating RNA fate and interaction with cellular machinery.
The Enzymatic Machinery: Writers and Erasers of 2'-O-Methyladenosine
The levels of 2'-O-methylation are dynamically regulated by a set of "writer" and "eraser" enzymes.
-
Writers (Methyltransferases):
-
CMTR1 (Cap-Methyltransferase 1): Responsible for adding the methyl group to the 2'-hydroxyl of the first transcribed nucleotide, creating the Cap 1 structure.
-
Fibrillarin (FBL): A key enzyme that, in complex with snoRNAs, mediates 2'-O-methylation at internal sites of mRNA[10][11][12].
-
FTSJ3: A 2'-O-methyltransferase that can be recruited to viral RNA to install internal 2'-O-methylations[13][14][15][16].
-
-
Erasers (Demethylases):
Quantitative Insights into Am-Mediated mRNA Stability
Several studies have provided quantitative data on the impact of 2'-O-methylation on mRNA stability and its resistance to decapping.
| Modification | Enzyme | Effect on mRNA Half-life | Fold Change in Stability (Approx.) | Reference |
| Cap 1 (Am) | DXO | Increased resistance to decapping and degradation | 30-fold lower binding affinity of DXO for Cap 1 RNA compared to Cap 0 RNA | [4] |
| m6Am | DCP2 | Increased resistance to decapping | Markedly more stable than other transcripts | [1] |
| Internal Am | FBL | Increased mRNA stability and expression | Positive correlation observed | [10][11][12] |
| In Vitro Decapping Assay | ||
| Substrate | Decapping Enzyme | Observation |
| Cap 0 RNA (m7GpppN) | DXO | Efficiently decapped |
| Cap 1 RNA (m7GpppNm) | DXO | Resistant to decapping |
| A-initiated RNA | DCP2 | Decapped |
| Am-initiated RNA | DCP2 | No significant effect on DCP2 activity compared to A |
| m6Am-initiated RNA | DCP2 | Resistant to decapping |
Signaling Pathways and Logical Relationships
The interplay between 2'-O-methylation and mRNA stability involves a coordinated series of molecular events. The following diagrams illustrate these relationships.
Figure 1: Cap-adjacent methylation pathway and its impact on mRNA stability.
References
- 1. Reversible methylation of m6Am in the 5′ cap controls mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. 2'-O-methylation of the mRNA cap protects RNAs from decapping and degradation by DXO | PLOS One [journals.plos.org]
- 7. RNA demethylase FTO uses conserved aromatic residues to recognize the mRNA 5′ cap and promote efficient m6Am demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential m6A, m6Am, and m1A Demethylation Mediated by FTO in Cell Nucleus and Cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. 2'-O-methylation at internal sites on mRNA promotes mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FTSJ3 is an RNA 2'-O-methyltransferase recruited by HIV to avoid innate immune sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. uniprot.org [uniprot.org]
- 16. FTSJ3 - Wikipedia [en.wikipedia.org]
The Natural Occurrence of 2'-O-Methyladenosine in Urine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyladenosine (Am) is a naturally occurring modified nucleoside, a component of RNA molecules where a methyl group is attached to the 2' hydroxyl group of the adenosine (B11128) ribose moiety.[1][2] As a result of normal cellular processes, including RNA degradation and turnover, these modified nucleosides are released and subsequently excreted in urine.[1] Consequently, the quantification of urinary 2'-O-Methyladenosine has garnered significant interest as a potential non-invasive biomarker for various physiological and pathological states, including cancer.[1][3][4] This technical guide provides an in-depth overview of the natural occurrence of 2'-O-Methyladenosine in urine, detailing quantitative data, analytical methodologies, and the relevant biological pathways.
Quantitative Data of 2'-O-Methyladenosine in Human Urine
The concentration of 2'-O-Methyladenosine in urine is typically low and requires sensitive analytical techniques for accurate quantification. The levels are often normalized to urinary creatinine (B1669602) to account for variations in urine dilution.[1] Below is a summary of reported quantitative data for 2'-O-Methyladenosine in human urine from healthy individuals and patients with specific health conditions.
| Population | Condition | Mean/Range of 2'-O-Methyladenosine (nmol/mmol creatinine) | Reference |
| Healthy Controls | - | 0.32–7.07 | [1] |
| Gastric Cancer Patients | Gastric Cancer | Significantly lower than healthy controls | [1][3] |
| Colorectal Cancer Patients | Colorectal Cancer | Significantly lower than healthy controls | [1][3] |
| Breast Cancer Patients | Early-Stage | Decreased compared to healthy controls | [4] |
| Breast Cancer Patients | Locally Advanced | Elevated compared to early-stage patients | [4] |
| Adenosine Deaminase (ADA) Deficient Patients | ADA Deficiency | Detectable levels (2.1 +/- 1.1) vs. normal (< 0.1) | [5] |
Metabolic Pathway of 2'-O-Methyladenosine Excretion
The presence of 2'-O-Methyladenosine in urine is a direct consequence of the catabolism of RNA molecules, such as messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). During their lifecycle, these RNA molecules undergo modification by specific enzymes. The 2'-O-methylation of adenosine is a post-transcriptional modification. When these RNA molecules are degraded, the resulting modified nucleosides, including 2'-O-Methyladenosine, are not readily metabolized further and are subsequently excreted in the urine.
Experimental Protocols for Quantification
The accurate quantification of 2'-O-Methyladenosine in urine necessitates a robust and sensitive analytical method. The most commonly employed technique is Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS).[1][4][5]
Urine Sample Collection and Pre-treatment
Proper sample handling is crucial to ensure the integrity of the analyte.
-
Collection: Morning urine samples are often collected.[1] For long-term studies, 24-hour urine collection can be considered.
-
Storage: Samples should be stored at -80°C until analysis to prevent degradation.[6][7]
-
Pre-treatment:
-
Thaw the frozen urine samples at room temperature.
-
Centrifuge the samples to remove any particulate matter.
-
The supernatant is used for subsequent extraction.
-
Sample Preparation: Extraction of 2'-O-Methyladenosine
Due to the complex matrix of urine and the low concentration of 2'-O-Methyladenosine, an extraction and enrichment step is essential.
-
Magnetic Dispersive Solid-Phase Extraction (MDSPE):
-
Prepare a Fe3O4/graphene-based magnetic adsorbent.
-
Add a specific amount of the adsorbent to the urine sample.
-
Vortex or shake for a defined period to allow for the adsorption of nucleosides.
-
Use a magnet to separate the adsorbent from the supernatant.
-
Wash the adsorbent to remove interfering substances.
-
Elute the retained nucleosides, including 2'-O-Methyladenosine, using an appropriate elution solvent (e.g., a mixture of organic solvent and acid).[1]
-
-
Liquid-Liquid Extraction (LLE):
-
Add an organic solvent (e.g., a mixture of isopropanol (B130326) and chloroform) to the urine sample.
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Collect the organic layer containing the nucleosides.
-
Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[4]
-
HILIC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[8][9][10]
-
Chromatographic Separation:
-
Column: A HILIC column (e.g., Waters BEH HILIC or BEH Amide).[4][9]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid, ammonium (B1175870) formate, and malic acid) and an organic phase (e.g., acetonitrile (B52724) with similar additives).[4] The addition of malic acid has been shown to improve the separation and enhance the MS detection sensitivity.[1][3]
-
Flow Rate and Temperature: Typically in the range of 0.3-0.4 mL/min with the column temperature maintained around 40°C.[4][8]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[9][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8][11][12] The MRM transition for 2'-O-Methyladenosine is typically m/z 282.1 → 136.1.[9][10]
-
Internal Standard: A stable isotope-labeled internal standard (e.g., [D3]-2'-O-Methyladenosine) is crucial for accurate quantification by correcting for matrix effects and variations in extraction recovery and instrument response.
-
Conclusion
The quantification of urinary 2'-O-Methyladenosine is a promising area of research for the development of non-invasive biomarkers. The established analytical methodologies, primarily centered around HILIC-MS/MS, provide the necessary sensitivity and selectivity for accurate measurement. The observed alterations in urinary 2'-O-Methyladenosine levels in certain disease states, such as cancer, underscore its potential clinical utility. Further research is warranted to fully elucidate the biological mechanisms underlying these changes and to validate its role as a diagnostic or prognostic biomarker in larger clinical cohorts. This guide provides a foundational understanding for researchers and professionals entering this exciting field.
References
- 1. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 2'-O-Methyladenosine (HMDB0004326) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A protocol for urine collection and storage prior to DNA methylation analysis | PLOS One [journals.plos.org]
- 7. A protocol for urine collection and storage prior to DNA methylation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 11. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
2'-O-Methyladenosine: A Key Biomarker for Adenosine Deaminase Deficiency
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Adenosine (B11128) deaminase (ADA) deficiency is a severe inherited disorder of purine (B94841) metabolism that leads to severe combined immunodeficiency (SCID). The absence of ADA results in the accumulation of toxic metabolites, primarily adenosine and 2'-deoxyadenosine (B1664071), which are detrimental to lymphocyte development and function. While these are established diagnostic markers, there is growing interest in the utility of other metabolites that are affected by this profound metabolic disruption. This technical guide focuses on 2'-O-Methyladenosine, a modified nucleoside that has emerged as a significant biomarker for ADA deficiency. We will delve into the metabolic basis for its elevation, present quantitative data, provide detailed experimental protocols for its detection, and illustrate the relevant biochemical pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the diagnosis, monitoring, and therapeutic development for ADA-SCID.
Introduction to Adenosine Deaminase Deficiency
Adenosine deaminase (ADA) is a crucial enzyme in the purine salvage pathway, responsible for the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine, respectively.[1][2] A deficiency in ADA, caused by mutations in the ADA gene, leads to the systemic accumulation of its substrates.[3] This buildup is particularly toxic to lymphocytes, leading to impaired T, B, and NK cell development and function, the hallmark of Severe Combined Immunodeficiency (SCID).[1] Patients with ADA-SCID are highly susceptible to life-threatening infections from early infancy.[4] Beyond immunodeficiency, ADA deficiency can also manifest in non-immunological symptoms, including skeletal abnormalities, and neurological issues.[5]
The diagnosis of ADA-SCID relies on measuring ADA enzyme activity and the levels of toxic metabolites.[1] The primary diagnostic markers are elevated levels of adenosine and 2'-deoxyadenosine in plasma and dried blood spots, and a significant increase of deoxyadenosine (B7792050) triphosphate (dATP) in erythrocytes.[1] In addition to these primary metabolites, studies have revealed alterations in the excretion of various modified nucleosides in ADA-deficient patients, pointing towards a broader metabolic dysregulation.
2'-O-Methyladenosine: A Novel Biomarker
2'-O-Methyladenosine is a modified nucleoside, a component of RNA molecules where a methyl group is attached to the 2'-hydroxyl group of the ribose sugar of adenosine. It is one of over 100 known post-transcriptional modifications of RNA that play roles in RNA stability, structure, and function.[6][7] Research has shown that children with ADA deficiency excrete significantly increased amounts of 2'-O-Methyladenosine in their urine compared to healthy individuals.
Quantitative Data
The urinary excretion of 2'-O-Methyladenosine has been quantified in untreated ADA-deficient patients, demonstrating its potential as a highly specific biomarker. The table below summarizes the key quantitative findings from a seminal study in this area.
| Analyte | ADA-Deficient Patients (nmol/mg creatinine) | Normal Controls (nmol/mg creatinine) |
| 2'-O-Methyladenosine | 2.1 +/- 1.1 | < 0.1 |
| 2'-Deoxyadenosine | 582 +/- 363 | < 0.1 |
| Adenosine | 29.4 +/- 5.7 | 4.12 +/- 1.0 |
Table 1: Urinary Excretion of Adenine Nucleosides in ADA Deficiency. Data from Hirschhorn R, et al. Pediatr Res. 1982 May;16(5):362-9.
As the data indicates, 2'-O-Methyladenosine is virtually undetectable in the urine of healthy controls, whereas it is consistently present in significant amounts in ADA-deficient patients. This stark difference underscores its high specificity as a biomarker for this condition.
Metabolic Origin of Elevated 2'-O-Methyladenosine
The precise metabolic pathway leading to the increased excretion of 2'-O-Methyladenosine in ADA deficiency is an area of ongoing investigation. However, the current understanding points to a combination of factors related to the overall disruption of purine metabolism and methylation processes.
The primary source of urinary modified nucleosides is the turnover of cellular RNA. 2'-O-methylation is a common modification in various RNA species, including messenger RNA (mRNA) caps, ribosomal RNA (rRNA), and transfer RNA (tRNA). The methylation reaction is catalyzed by specific methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl group donor.[8][9]
In ADA deficiency, the accumulation of adenosine and 2'-deoxyadenosine has profound effects on cellular metabolism. One key consequence is the inhibition of S-adenosylhomocysteine (SAH) hydrolase by 2'-deoxyadenosine.[1] SAH is a product of all SAM-dependent methylation reactions, and its hydrolysis is essential to prevent feedback inhibition of methyltransferases. The accumulation of SAH in ADA deficiency leads to a general disruption of cellular methylation processes.
While this inhibition might initially suggest a decrease in the production of methylated nucleosides, the metabolic reality is likely more complex. The profound lymphotoxicity and cellular stress induced by the accumulation of toxic metabolites could lead to increased RNA turnover, releasing a larger pool of modified nucleosides, including 2'-O-Methyladenosine, into the circulation for urinary excretion. Furthermore, the intricate regulation of SAM metabolism and its interplay with adenosine levels may lead to compensatory changes that ultimately result in the observed increase in urinary 2'-O-Methyladenosine.
Signaling Pathway Diagram
Experimental Protocols
The quantification of 2'-O-Methyladenosine in urine is best achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Sample Preparation
-
Urine Collection: Collect a mid-stream urine sample in a sterile container.
-
Normalization: To account for variations in urine dilution, creatinine (B1669602) concentration should be measured in a separate aliquot of the same sample. The final concentration of 2'-O-Methyladenosine will be expressed as nmol/mg of creatinine.
-
Sample Clean-up (Protein Precipitation):
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
To 100 µL of urine, add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 5.3 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.3).
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for separating nucleosides.
-
Mobile Phase A: 5.3 mM ammonium acetate in LC-MS grade water, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes. The gradient should be optimized based on the specific column and system.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimization: Ion source parameters (e.g., spray voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized to achieve maximum sensitivity.
-
Experimental Workflow Diagram
Clinical Utility and Future Directions
The high specificity of elevated urinary 2'-O-Methyladenosine makes it a valuable biomarker for the diagnosis of ADA deficiency. Its inclusion in newborn screening panels, alongside adenosine and 2'-deoxyadenosine, could enhance the early and accurate identification of affected infants.
Furthermore, monitoring the levels of 2'-O-Methyladenosine following therapeutic interventions such as enzyme replacement therapy (ERT), hematopoietic stem cell transplantation (HSCT), or gene therapy could provide a sensitive measure of metabolic correction and treatment efficacy. A decrease in urinary 2'-O-Methyladenosine towards normal levels would be indicative of successful restoration of ADA function.
Future research should focus on:
-
Post-treatment Monitoring: Longitudinal studies to establish the kinetics of 2'-O-Methyladenosine normalization after different therapies.
-
Pathophysiological Role: Investigating the direct biological effects of elevated 2'-O-Methyladenosine on lymphocyte function and other organ systems to better understand its contribution to the pathophysiology of ADA deficiency.
-
Broader Applications: Exploring the utility of 2'-O-Methyladenosine as a biomarker in other conditions characterized by purine metabolism defects or significant RNA turnover.
Conclusion
2'-O-Methyladenosine has been firmly established as a highly specific and sensitive biomarker for adenosine deaminase deficiency. Its measurement in urine provides a non-invasive method to aid in the diagnosis of this severe immunodeficiency. The metabolic basis for its elevation is intrinsically linked to the profound disruption of purine and methylation pathways that characterize ADA deficiency. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of this important metabolite. As our understanding of the broader metabolic consequences of ADA deficiency grows, 2'-O-Methyladenosine is poised to play an increasingly important role in the diagnosis, management, and development of novel therapies for this devastating disease.
References
- 1. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. gosh.nhs.uk [gosh.nhs.uk]
- 4. Adenosine deaminase deficiency - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 11. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 2'-O-Methylation in tRNA and rRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribose 2'-O-methylation (Nm) is a highly conserved and abundant post-transcriptional modification found in a wide array of RNA molecules, most notably transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification, the addition of a methyl group to the 2'-hydroxyl of the ribose moiety, plays a critical role in fine-tuning the structure and function of these essential components of the translational machinery. In this technical guide, we provide an in-depth exploration of the multifaceted roles of 2'-O-methylation in tRNA and rRNA, its enzymatic machinery, and its implications in cellular processes and disease. We further present detailed experimental protocols for the detection and functional analysis of Nm, alongside quantitative data and visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in the field of RNA biology and drug development.
Introduction to 2'-O-Methylation
2'-O-methylation is a fundamental RNA modification that contributes to the structural integrity and functional diversity of RNA molecules. By altering the chemical properties of the ribose sugar, Nm influences local RNA conformation, protects against nuclease degradation, and modulates interactions with proteins and other nucleic acids.
In tRNA , 2'-O-methylation is typically introduced by standalone methyltransferases and is crucial for proper folding, stability, and decoding fidelity.
In rRNA , this modification is predominantly guided by small nucleolar RNAs (snoRNAs) within small nucleolar ribonucleoprotein (snoRNP) complexes. These modifications are clustered in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding center, where they are critical for ribosome biogenesis and translational accuracy.
The dysregulation of 2'-O-methylation patterns has been increasingly linked to various human diseases, including cancer and neurological disorders, making the enzymes responsible for these modifications potential targets for therapeutic intervention.
The Role of 2'-O-Methylation in tRNA
Function and Impact on Translation
2'-O-methylation in tRNA primarily occurs in the D-loop and the anticodon loop. These modifications are critical for:
-
Structural Stability: 2'-O-methylation enhances the thermal stability of tRNA. Each Nm modification can stabilize an RNA duplex by approximately 0.2 kcal/mol by favoring the C3'-endo ribose conformation, which is characteristic of A-form RNA helices.[1] This increased stability is crucial for maintaining the correct L-shaped tertiary structure of tRNA, which is essential for its function in translation.
-
Decoding Fidelity: Modifications in the anticodon loop, particularly at the wobble position (position 34), are critical for accurate codon recognition. 2'-O-methylation can influence the conformational rigidity of the anticodon loop, thereby preventing frameshifting errors during translation.
-
Aminoacylation: The correct folding and stability conferred by 2'-O-methylation are prerequisites for efficient recognition and charging of the tRNA with its cognate amino acid by aminoacyl-tRNA synthetases.
Enzymatic Machinery: Standalone Methyltransferases
Unlike the snoRNA-guided mechanism in rRNA, 2'-O-methylation in tRNA is catalyzed by a family of standalone enzymes known as tRNA methyltransferases (Trms). A key example is the Ftsj1/Trm7 family of enzymes, which are responsible for modifications in the anticodon loop of specific tRNAs. For instance, human FTSJ1, in complex with WDR6, is responsible for the 2'-O-methylation of cytosine at position 32 and guanosine (B1672433) at position 34 of tRNAPhe(GAA).
The Role of 2'-O-Methylation in rRNA
Function and Impact on Ribosome Biogenesis and Translation
2'-O-methylation is the most abundant modification in eukaryotic rRNA, with over 100 sites identified in human rRNA. These modifications are integral to:
-
Ribosome Biogenesis: The proper folding of pre-rRNA into its complex secondary and tertiary structures is a prerequisite for the assembly of the ribosomal subunits. 2'-O-methylation, guided by snoRNAs, occurs co-transcriptionally and is essential for guiding these folding pathways and preventing misfolding.
-
Translational Fidelity and Efficiency: 2'-O-methylations within key functional centers of the ribosome, such as the A-site, P-site, and the peptidyl transferase center, are critical for accurate tRNA selection, peptide bond formation, and translocation. The absence of certain rRNA 2'-O-methylations can lead to translational errors, including stop codon readthrough and frameshifting.[2]
-
Ribosome Heterogeneity: Not all ribosomes within a cell are identical in their 2'-O-methylation patterns. This "ribosome heterogeneity" may allow for the specialized translation of specific subsets of mRNAs, providing an additional layer of translational control.
Enzymatic Machinery: The snoRNP Complex
In eukaryotes and archaea, the site-specific 2'-O-methylation of rRNA is directed by box C/D snoRNAs. These snoRNAs are part of a larger ribonucleoprotein complex, the snoRNP, which consists of the snoRNA and four core proteins:
-
Fibrillarin (Nop1 in yeast): The catalytic methyltransferase subunit.
-
Nop56 and Nop58: Two related proteins that bind to the C and D boxes of the snoRNA, respectively.
-
Snu13 (15.5K in vertebrates): A protein that binds to the C'/D' box motif.
The snoRNA acts as a guide by base-pairing with a specific region of the pre-rRNA, thereby positioning the catalytic fibrillarin enzyme to methylate a specific nucleotide.
Quantitative Data on the Effects of 2'-O-Methylation
The following tables summarize key quantitative data regarding the impact of 2'-O-methylation on the biophysical and functional properties of tRNA and rRNA.
Table 1: Impact of 2'-O-Methylation on RNA Thermal Stability
| RNA Type | Specific Modification | Change in Melting Temperature (Tm) | Reference |
| U-rich RNA duplex | 2'-O-methylation of Uridine | +12 °C | [3] |
| DNA duplex | Methylation of Cytosine | +4.3 °C | [4] |
Table 2: Impact of 2'-O-Methylation on Translation
| RNA Type | Effect of 2'-O-Methylation | Quantitative Impact | Reference |
| mRNA | Disruption of tRNA decoding | Stalling of translation at the modified codon | [5][6][7] |
| rRNA | Altered translational fidelity | Absence of certain methylations leads to stop codon readthrough and frameshifting | [2] |
Table 3: Kinetic Parameters of 2'-O-Methyltransferases
| Enzyme | Substrate | Kd for SAM | Reference |
| FTSJ1 | S-adenosyl-L-methionine (SAM) | ~4 µM |
Note: Comprehensive kinetic data (Km, kcat) for Ftsj1 and fibrillarin are limited in publicly available literature.
Key Experimental Protocols
RiboMethSeq: High-Throughput Mapping of 2'-O-Methylation Sites
RiboMethSeq is a powerful high-throughput sequencing method for the genome-wide mapping and quantification of 2'-O-methylation sites. The protocol is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis.
Detailed Methodology:
-
RNA Isolation: Isolate total RNA from the sample of interest. For rRNA analysis, 10-100 ng of total RNA is sufficient.[2]
-
Alkaline Fragmentation: Subject the RNA to controlled alkaline hydrolysis (e.g., using sodium carbonate buffer, pH 9.2, at 95°C for a defined period). This generates random RNA fragments, with cleavage being underrepresented at sites of 2'-O-methylation.
-
End Repair: The resulting RNA fragments will have a mixture of 5' and 3' ends. Perform a two-step end-repair reaction:
-
Dephosphorylation: Remove the 2',3'-cyclic phosphates and 3'-phosphates from the 3' ends using T4 Polynucleotide Kinase (PNK).
-
Phosphorylation: Add a 5'-phosphate to the 5' ends using T4 PNK.
-
-
Adapter Ligation: Ligate adapters to both the 5' and 3' ends of the RNA fragments. The NEBNext Small RNA Library Prep Set for Illumina is a commonly used kit for this purpose.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the adapter-ligated RNA fragments into cDNA. Then, amplify the cDNA using PCR to generate a sequencing library. Barcodes can be incorporated during the PCR step to allow for multiplexing of samples.
-
Sequencing: Sequence the library on an Illumina platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome or transcriptome.
-
Calculate the coverage of the 5' and 3' ends of the reads at each nucleotide position.
-
A significant drop in cleavage events (a gap in the coverage of read ends) at a specific nucleotide position is indicative of the presence of a 2'-O-methylation.
-
Specialized software and algorithms are used to calculate a "methylation score" for each site to quantify the level of modification.
-
Primer Extension Analysis for Site-Specific Validation of 2'-O-Methylation
Primer extension analysis is a classic and reliable method for validating and quantifying 2'-O-methylation at specific sites. It relies on the observation that reverse transcriptase tends to pause or stop at a 2'-O-methylated nucleotide, particularly at low dNTP concentrations.
Detailed Methodology:
-
Primer Design and Labeling: Design a DNA primer that is complementary to a region 30-50 nucleotides downstream of the putative 2'-O-methylation site. Label the 5' end of the primer with a radioactive isotope (e.g., 32P) using T4 PNK or with a fluorescent dye.
-
RNA-Primer Annealing: Anneal the labeled primer to the RNA template.
-
Primer Extension Reaction: Perform two parallel reverse transcription reactions using an enzyme like AMV reverse transcriptase:
-
Low dNTP concentration: This reaction contains a low concentration of deoxynucleotide triphosphates (dNTPs), which enhances the stalling of the reverse transcriptase at the 2'-O-methylated site.
-
High dNTP concentration: This reaction contains a higher, standard concentration of dNTPs, which allows the reverse transcriptase to read through the modified site more efficiently.
-
-
Gel Electrophoresis: Separate the cDNA products of the primer extension reactions on a denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the cDNA products by autoradiography (for radioactive labels) or fluorescence imaging. A band corresponding to the size of the cDNA product that terminates at the 2'-O-methylated nucleotide will be more intense in the low dNTP reaction compared to the high dNTP reaction. The relative intensity of this band can be used to quantify the level of methylation.
In Vitro Translation Assay to Assess the Functional Impact of 2'-O-Methylation
In vitro translation systems are invaluable for directly assessing the impact of specific RNA modifications on protein synthesis.
Detailed Methodology:
-
Template Preparation: Prepare two versions of an mRNA template encoding a reporter protein (e.g., luciferase or GFP):
-
Unmodified mRNA: Synthesize the mRNA in vitro using standard T7 RNA polymerase transcription.
-
Modified mRNA: Synthesize the mRNA in vitro, incorporating 2'-O-methylated nucleotides at specific positions. This can be achieved using chemically synthesized oligonucleotides containing the modification, which are then ligated to form the full-length mRNA.
-
-
In Vitro Translation Reaction:
-
Use a commercially available in vitro translation system, such as rabbit reticulocyte lysate or wheat germ extract. These systems contain all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation and elongation factors).
-
Set up parallel translation reactions, one with the unmodified mRNA and one with the 2'-O-methylated mRNA.
-
-
Analysis of Translation Products:
-
Quantification of Protein Synthesis: Measure the amount of reporter protein produced in each reaction. For luciferase, this can be done using a luminometer. For GFP, a fluorometer can be used. A decrease in the amount of protein produced from the modified mRNA indicates that the 2'-O-methylation inhibits translation.
-
Analysis of Translation Stalling: The translation products can also be analyzed by SDS-PAGE and autoradiography (if radiolabeled amino acids are used). The accumulation of truncated protein products can indicate ribosome stalling at the site of modification.
-
Visualizing Key Pathways and Workflows
The Box C/D snoRNP Assembly Pathway
The assembly of the box C/D snoRNP is a complex and highly regulated process involving several assembly factors.
Caption: The Box C/D snoRNP assembly pathway.
RiboMethSeq Experimental Workflow
A schematic representation of the key steps involved in the RiboMethSeq protocol.
Caption: The experimental workflow for RiboMethSeq.
Logic of Primer Extension Analysis for 2'-O-Methylation Detection
This diagram illustrates the principle behind using primer extension to detect 2'-O-methylation.
Caption: Logic of 2'-O-methylation detection by primer extension.
Conclusion and Future Directions
2'-O-methylation is a critical player in the post-transcriptional regulation of tRNA and rRNA, with profound effects on translation and cellular homeostasis. The methodologies outlined in this guide provide a robust framework for the continued investigation of this important RNA modification. Future research will likely focus on elucidating the full extent of the "2'-O-methylome" and its dynamics in response to cellular stress and disease states. Furthermore, the development of small molecule inhibitors targeting the methyltransferases responsible for aberrant 2'-O-methylation holds significant promise for the development of novel therapeutics for a range of human diseases. The continued refinement of high-throughput sequencing and quantitative analytical techniques will be paramount in advancing our understanding of the epitranscriptomic landscape and its role in health and disease.
References
- 1. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 2. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]
Epitranscriptomic regulation by 2'-O-methylation
An In-depth Technical Guide to Epitranscriptomic Regulation by 2'-O-Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2'-O-Methylation (Nm)
Epitranscriptomics encompasses the study of co- or post-transcriptional modifications to RNA that do not alter the primary nucleotide sequence but have profound impacts on RNA function.[1] Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) is one of the most prevalent and highly conserved.[2][3] This modification involves the addition of a methyl group (–CH3) to the 2' hydroxyl (–OH) group of the ribose moiety of any nucleotide (N = A, G, C, U).[2][4]
Initially identified in the 1970s, Nm is found in a wide array of RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[3][5][6] Its presence is not merely decorative; 2'-O-methylation is a critical regulator of RNA stability, structure, and interaction with other molecules.[2] It plays pivotal roles in fundamental cellular processes such as ribosome biogenesis, translation, and the innate immune response.[7][8] Consequently, the dysregulation of Nm has been implicated in a range of human diseases, including cancers, neurological disorders, and autoimmune diseases, making it a subject of intense research and a potential target for therapeutic development.[3][9]
This guide provides a comprehensive technical overview of the molecular mechanisms, biological functions, and experimental methodologies related to 2'-O-methylation, aimed at professionals in research and drug development.
The Molecular Machinery of 2'-O-Methylation
The installation of 2'-O-methyl groups is carried out by two main types of enzymatic machinery: stand-alone methyltransferases and snoRNA-guided ribonucleoprotein complexes.[5][10]
2.1 Stand-Alone Methyltransferases These are individual protein enzymes that recognize specific RNA substrates and catalyze methylation directly. A key example is the Cap-specific mRNA (nucleoside-2'-O-)-methyltransferase 1 (CMTR1) , which is responsible for methylating the first transcribed nucleotide of the mRNA 5' cap to form the "Cap1" structure.[11][12] This modification is crucial for evading the host innate immune system.[8] Other stand-alone enzymes, such as FTSJ1, are known to methylate specific positions in tRNAs.[10]
2.2 SnoRNA-Guided Machinery The majority of 2'-O-methylations in rRNA and snRNA are installed by a large ribonucleoprotein (RNP) complex.[7][13] This complex uses a C/D box small nucleolar RNA (snoRNA) as a guide to direct the catalytic enzyme, fibrillarin (FBL) , to a specific nucleotide target on the substrate RNA.[7][13] The snoRNA contains a sequence complementary to the target RNA, ensuring precise site-specific modification.[7] Recent evidence shows this mechanism also applies to internal methylation of some mRNAs.[1]
Biological Functions and Signaling Pathways
2'-O-methylation exerts its influence through several key mechanisms, affecting RNA from its structural integrity to its role in complex signaling cascades.
3.1 Impact on RNA Structure and Stability The addition of a methyl group to the 2'-hydroxyl position has significant structural consequences. It sterically hinders the 2'-OH group, which is susceptible to nucleophilic attack, thereby protecting the RNA backbone from both enzymatic and alkaline hydrolysis.[7][14] This modification enhances the thermodynamic stability of RNA helices by favoring the C3'-endo conformation of the ribose sugar, a characteristic feature of A-form RNA duplexes.[2][4]
3.2 Regulation of Translation Nm is a critical regulator of protein synthesis, acting at multiple levels.
-
rRNA Modification : Within the ribosome, 2'-O-methylated nucleotides are clustered in functionally important regions, such as the peptidyl transferase center (PTC) and the decoding center.[14][15] These modifications are crucial for correct ribosome assembly, conformational dynamics, and maintaining translational fidelity.[7][16] Alterations in rRNA methylation patterns can lead to defects like increased frameshifting and aberrant start codon selection.[16]
-
mRNA Cap Modification : The Cap1 structure (m7GpppNm), generated by CMTR1, is essential for efficient translation initiation.[8]
-
Internal mRNA Modification : The presence of Nm within the coding sequence (CDS) of an mRNA can act as a translational brake. It sterically interferes with the ribosomal decoding center, disrupting codon-anticodon interactions and slowing down tRNA accommodation, which ultimately reduces the rate of protein synthesis.[17][18] This provides a mechanism for fine-tuning the expression of specific proteins.[1]
3.3 Role in Innate Immunity and Viral Evasion The immune system uses RNA modifications to discriminate between "self" and "non-self" RNA.
-
Self-Recognition : In higher eukaryotes, cellular mRNAs are marked as "self" by the Cap1 structure (m7GpppNm-).[19] This 2'-O-methylation prevents the mRNA from being recognized and targeted by innate immune sensors like the Interferon-Induced proteins with Tetratricopeptide repeats 1 (IFIT1) and Retinoic acid-Inducible Gene I (RIG-I).[11][12] In the absence of this modification, IFIT1 can bind the uncapped 5' end and inhibit translation, triggering an antiviral response.[11][19]
-
Viral/Bacterial Evasion : Many viruses and some bacteria have evolved mechanisms to 2'-O-methylate their own RNA.[14] This molecular mimicry allows them to evade recognition by host pattern recognition receptors (PRRs) such as Toll-like receptors 7 and 8 (TLR7/TLR8), thereby suppressing the host's innate immune response and facilitating infection.[20][21][22]
Methodologies for Studying 2'-O-Methylation
The detection and quantification of Nm sites have historically been challenging. However, recent advances, particularly in high-throughput sequencing, have revolutionized the field.[2][23]
4.1 High-Throughput Sequencing Approaches Several methods have been developed for the transcriptome-wide mapping of Nm. The choice of method depends on the RNA type, required sensitivity, and desired resolution.
| Method | Principle | Advantages | Limitations | RNA Types |
| RiboMethSeq | Exploits the resistance of 2'-O-methylated sites to alkaline hydrolysis. Nm sites appear as gaps in sequencing coverage.[10] | Unbiased profiling, quantitative potential. | Requires significant RNA input (≥1 µg), indirect detection.[14] | rRNA |
| Nm-Seq / RibOxi-Seq | Uses periodate (B1199274) oxidation to cleave the ribose of unmodified nucleotides, leaving 2'-O-methylated nucleotides intact for subsequent ligation and sequencing.[5][14] | Direct detection, applicable to various RNAs. | Can introduce sequence bias from fragmentation and ligation steps.[14] | mRNA, ncRNA |
| 2'OMe-Seq | Based on the principle that reverse transcriptase stalls at Nm sites under low dNTP concentrations. Comparing libraries from low vs. high dNTP conditions reveals stall sites.[5][14] | Identifies dynamic methylation. | Labor-intensive compared to other sequencing methods, indirect.[14] | mRNA, ncRNA |
| Nanopore Sequencing | Directly sequences native RNA molecules. Nm modifications cause characteristic changes in the electrical current as the RNA passes through the nanopore, allowing for direct, single-molecule detection.[14][24] | Single-molecule resolution, amplification-free, quantitative, detects low-abundance RNAs.[14][24] | Requires specialized bioinformatic tools (e.g., NanoNm) for modification calling.[24] | All |
4.2 Experimental Protocols
4.2.1 Protocol: Site-Specific Nm Detection by RT-qPCR (Low dNTP Method) This protocol is adapted from methods that use reverse transcription stalling to detect and quantify Nm on specific, low-abundance mRNAs.[25][26][27]
-
RNA Isolation : Isolate high-quality total RNA from cells or tissues of interest using a standard Trizol or column-based method. Perform DNase I treatment to remove any contaminating genomic DNA.
-
Primer Design : Design two forward PCR primers for the target region.
-
Upstream Primer (Fu) : Binds 5' to the putative Nm site. This primer's product will be sensitive to RT stalling.
-
Downstream Primer (Fd) : Binds 3' to the putative Nm site. This primer serves as a control, as its product is not affected by the stall.
-
Design a common reverse primer (R) for both reactions.
-
-
Reverse Transcription (RT) : Set up two separate RT reactions for each RNA sample.
-
High dNTP Reaction (Control) : Use a standard reverse transcription kit with the manufacturer's recommended dNTP concentration (e.g., 500 µM each).
-
Low dNTP Reaction (Test) : Use the same kit but with a significantly lower dNTP concentration (e.g., 2-5 µM each). This concentration must be optimized for your specific reverse transcriptase to induce stalling at Nm sites.
-
-
Quantitative PCR (qPCR) : Perform qPCR using the cDNA generated from both High and Low dNTP reactions.
-
Run separate reactions for the Nm-sensitive primer pair (Fu + R) and the control pair (Fd + R).
-
Use a SYBR Green or probe-based qPCR master mix.
-
-
Data Analysis :
-
Calculate the Ct values for each reaction.
-
Determine the change in Ct (ΔCt) between the low and high dNTP conditions for the sensitive primer set: ΔCt = Ct(low dNTP) - Ct(high dNTP).
-
A significant increase in the Ct value (a higher ΔCt) for the sensitive primer pair in the low dNTP condition compared to the control indicates the presence of a reverse transcription stall, suggesting 2'-O-methylation at that site. The magnitude of the shift can be used for semi-quantitative analysis of methylation levels.
-
4.2.2 Protocol: Global Nm Profiling with RiboMethSeq This protocol outlines the general workflow for RiboMethSeq, a method primarily used for rRNA.[4][10]
-
rRNA Isolation : Purify rRNA from total RNA using specialized kits or sucrose (B13894) gradient centrifugation to ensure high purity.
-
Limited Alkaline Hydrolysis :
-
Fragment the purified rRNA into small pieces (e.g., 35-50 nt) using controlled alkaline hydrolysis (e.g., sodium carbonate buffer at 95°C for a specific duration).
-
The conditions must be carefully optimized to achieve the desired fragment size. 2'-O-methylated linkages are resistant to this hydrolysis.
-
-
Fragment Size Selection : Select the fragmented RNA of the desired size range using polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation :
-
Dephosphorylate the 3' ends of the RNA fragments.
-
Ligate a 3' adapter to the fragments.
-
Ligate a 5' adapter to the fragments.
-
-
Reverse Transcription and PCR Amplification :
-
Perform reverse transcription using a primer complementary to the 3' adapter to generate cDNA.
-
Amplify the cDNA library via PCR using primers that anneal to the adapter sequences.
-
-
High-Throughput Sequencing : Sequence the prepared library on a platform like Illumina.
-
Data Analysis :
-
Align the sequencing reads to the reference rRNA sequence.
-
Analyze the coverage of the 5' and 3' ends of the mapped reads.
-
A 2'-O-methylated nucleotide will be resistant to hydrolysis, meaning no fragments will start or end at that position. This results in a characteristic "gap" or drop in cleavage site coverage at the methylated nucleotide and an accumulation of read ends at the preceding nucleotide. The stoichiometry of methylation can be inferred from the depth of this coverage drop.
-
Conclusion and Future Perspectives
2'-O-methylation has emerged from being viewed as a simple structural modification to a dynamic and critical layer of epitranscriptomic regulation. Its roles in controlling RNA stability, fine-tuning translation, and mediating immune responses highlight its importance in cellular homeostasis and disease.[3]
The development of advanced detection technologies, especially direct RNA sequencing, is rapidly expanding our ability to map and quantify Nm across the entire transcriptome with unprecedented resolution.[24] This technological leap will undoubtedly uncover novel methylation sites and reveal their functions in different biological contexts.
For drug development professionals, the enzymes responsible for 2'-O-methylation, such as FBL and CMTR1, represent promising therapeutic targets. Modulating the activity of these "writer" enzymes could offer new strategies for treating cancers where methylation is dysregulated or for enhancing the efficacy of immunotherapies. Furthermore, understanding the role of Nm in viral immune evasion is critical for the development of novel antiviral agents and RNA-based vaccines. The journey into the 2'-O-methylome is far from over, and its continued exploration holds immense potential for both fundamental science and clinical application.
References
- 1. Scholars@Duke publication: Modification of messenger RNA by 2'-O-methylation regulates gene expression in vivo. [scholars.duke.edu]
- 2. RNA 2′-O-Methylation (Nm) Modification in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of 2'-O-Methylation in Epitranscriptomic Regulation: Gene Expression, Physiological Functions and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The detection, function, and therapeutic potential of RNA 2'-O-methylation. | Broad Institute [broadinstitute.org]
- 7. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? | MDPI [mdpi.com]
- 8. Regulation and function of CMTR1-dependent mRNA cap methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RNA 2'-O-Methylation (Nm) Modification in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. CMTR1-Catalyzed 2′-O-Ribose Methylation Controls Neuronal Development by Regulating Camk2α Expression Independent of RIG-I Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 15. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 19. Innate immune restriction and antagonism of viral RNA lacking 2׳-O methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 2′-O-methylation within prokaryotic and eukaryotic tRNA inhibits innate immune activation by endosomal Toll-like receptors but does not affect recognition of whole organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2'-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. nanoporetech.com [nanoporetech.com]
- 25. Assessing 2’-O-methylation of mRNA Using Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assessing 2′-O-Methylation of mRNA Using Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 27. Assessing 2'-O-Methylation of mRNA Using Quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Deuterated Nucleoside Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated nucleoside analogs, compounds of significant interest in pharmaceutical research and development. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, can profoundly alter the pharmacokinetic and pharmacodynamic properties of nucleoside-based drugs, offering avenues for improved therapeutic efficacy and safety. This document details various synthetic strategies, presents quantitative data for key transformations, provides explicit experimental protocols, and illustrates the mechanistic impact of deuteration on relevant biological pathways.
Introduction to Deuterated Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[1] By mimicking endogenous nucleosides, these molecules can interfere with the synthesis of DNA and RNA or inhibit enzymes crucial for cellular proliferation and viral replication. Deuteration, the replacement of hydrogen with deuterium, is a subtle yet powerful modification that can enhance the metabolic stability of these drugs.[2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) that can slow down enzymatic cleavage at the deuterated site.[3] This can result in a longer drug half-life, reduced formation of toxic metabolites, and an improved therapeutic index.[2][4]
Synthetic Strategies for Deuteration
The synthesis of deuterated nucleoside analogs can be broadly categorized into two main approaches: chemical synthesis and enzymatic synthesis. The choice of method depends on the desired position of deuteration, the complexity of the target molecule, and the required scale of production.
Chemical Synthesis
Chemical methods offer versatility in introducing deuterium at specific positions in both the nucleobase (aglycone) and the sugar moiety.
2.1.1. Deuteration of the Aglycone:
-
Hydrogen-Isotope Exchange (HIE): This is a common method for introducing deuterium into the nucleobase.[5] The reaction typically involves treating the nucleoside with a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst.[5][6][7] Metal catalysts like palladium on carbon (Pd/C) or ruthenium nanoparticles are often employed to facilitate the exchange at specific C-H bonds.[8]
2.1.2. Deuteration of the Sugar Moiety:
-
Reduction of Carbonyl Groups: Aldehyde or ketone functionalities on the sugar ring can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions.
-
Catalytic H-D Exchange: Similar to aglycone deuteration, catalytic H-D exchange can be applied to the sugar moiety, often targeting activated C-H bonds.[9]
-
Radical-Mediated Reactions: Radical deoxygenation of protected ribonucleosides using deuterated radical sources can introduce deuterium at the 2'-position of the sugar ring.
Enzymatic Synthesis
Enzymatic methods offer high regio- and stereoselectivity for the synthesis of deuterated nucleosides and nucleotides.[10] This approach is particularly useful for preparing complex molecules that are challenging to synthesize chemically. The general strategy involves using purified enzymes to build the deuterated nucleoside from a deuterated precursor, typically a deuterated ribose or deoxyribose.[10]
Quantitative Data Presentation
The efficiency of deuteration is a critical parameter in the synthesis of these analogs. The following tables summarize representative quantitative data for various synthetic approaches.
Table 1: Enzymatic Synthesis of Deuterated Ribonucleoside 5'-Triphosphates (NTPs) [10]
| Deuterated NTP | Yield (%) | Reaction Time (h) |
| ATP | 85–96 | 5–15 |
| GTP | 61–76 | 20–24 |
| UTP | 54–86 | 12–24 |
| CTP | 95–99 | 5–10 |
Table 2: Chemical Deuteration of Nucleosides - Representative Examples
| Nucleoside Analog | Deuteration Method | Position of Deuteration | Deuterium Incorporation (%) | Yield (%) | Reference |
| Adenosine | RuNp-catalyzed H-D exchange | Purine core (positions 2 & 8) | 50-100 | High | [8] |
| Thymidine (B127349) | Catalytic H/D exchange | 5-methyl and 6-position | High | N/A | [9] |
| (S)-Ketoprofen | Ruthenium catalyzed H-D exchange | α-position | High | N/A | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of deuterated nucleoside analogs.
General Protocol for Catalytic Hydrogen-Deuterium Exchange of Nucleosides
This protocol describes a general procedure for the deuteration of a nucleoside using a palladium catalyst and deuterium oxide.
Materials:
-
Nucleoside substrate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Anhydrous solvent (e.g., ethyl acetate, methanol)
-
Round-bottom flask with a magnetic stir bar
-
Reaction vessel suitable for heating under an inert atmosphere
Procedure:
-
To a round-bottom flask, add the nucleoside substrate (1.0 eq) and Pd/C (0.1 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add D₂O to dissolve or suspend the substrate.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by ¹H NMR or mass spectrometry to determine the extent of deuterium incorporation.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated product.
-
Purify the product by flash column chromatography or recrystallization.
-
Characterize the final product by ¹H NMR, ²H NMR, and mass spectrometry to confirm its structure and determine the isotopic purity.
Enzymatic Synthesis of [5',5''-²H]-ATP
This protocol outlines the enzymatic synthesis of ATP specifically deuterated at the 5'-position of the ribose moiety.[10]
Materials:
-
d-[5′,5″-²H]ribose
-
ATP
-
3-Phosphoglyceric acid (3-PGA)
-
Ribokinase
-
PRPP synthetase
-
Adenine (B156593) phosphoribosyltransferase (APRT)
-
Myokinase
-
Pyruvate (B1213749) kinase
-
Adenine
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl)
Procedure:
-
Phosphorylation of Deuterated Ribose: In a reaction mixture containing the reaction buffer, d-[5′,5″-²H]ribose, and ATP, add ribokinase to initiate the phosphorylation, producing [5',5''-²H]-ribose-5-phosphate (R-5-P).
-
Pyrophosphorylation: To the R-5-P containing mixture, add PRPP synthetase and an additional amount of ATP to generate [5',5''-²H]-5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP).
-
Formation of AMP: Introduce adenine and adenine phosphoribosyltransferase (APRT) to the PRPP mixture to synthesize [5',5''-²H]-adenosine monophosphate (AMP).
-
Phosphorylation to ATP: Add myokinase and pyruvate kinase, along with 3-PGA as a phosphate (B84403) source, to the AMP mixture. This will sequentially phosphorylate AMP to ADP and then to the final product, [5',5''-²H]-ATP. Add an additional bolus of 3-PGA after 5 hours to drive the reaction to completion.
-
Purification: Purify the deuterated ATP using ion-exchange chromatography or boronate affinity chromatography.
-
Analysis: Confirm the identity and purity of the product using HPLC and determine the level of deuterium incorporation by mass spectrometry.
Mechanisms of Action and Signaling Pathways
The therapeutic effect of deuterated nucleoside analogs is rooted in their ability to modulate key cellular pathways. The kinetic isotope effect resulting from deuteration can potentiate their inhibitory activity.
Zidovudine (B1683550) (AZT) and HIV Reverse Transcriptase
Zidovudine (AZT) is a thymidine analog used in the treatment of HIV infection. Its active form, AZT-triphosphate (AZT-TP), is a potent inhibitor of HIV reverse transcriptase (RT), a viral enzyme essential for the replication of the virus.[11][12]
Caption: Intracellular activation of Zidovudine and inhibition of HIV Reverse Transcriptase.
Deuteration of AZT at positions susceptible to metabolic degradation can slow down its inactivation, leading to higher and more sustained intracellular concentrations of the active AZT-TP. This enhances its ability to compete with the natural substrate (thymidine triphosphate) for incorporation into the growing viral DNA chain, ultimately leading to chain termination and inhibition of viral replication.[11]
Gemcitabine (B846) and Ribonucleotide Reductase
Gemcitabine (dFdC) is a deoxycytidine analog used in the treatment of various cancers.[13] Its diphosphate (B83284) metabolite, dFdCDP, is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[14][15][16]
Caption: Mechanism of action of Gemcitabine, including inhibition of Ribonucleotide Reductase.
Inhibition of RNR by dFdCDP depletes the intracellular pool of deoxyribonucleotides, which potentiates the incorporation of gemcitabine triphosphate (dFdCTP) into DNA, leading to chain termination and apoptosis.[15] Deuteration of gemcitabine at metabolically labile positions can increase its stability, leading to a more sustained inhibition of RNR and enhanced anticancer activity.
Conclusion
The synthesis of deuterated nucleoside analogs represents a promising strategy in drug discovery and development. By leveraging the kinetic isotope effect, researchers can fine-tune the metabolic properties of these potent therapeutic agents, potentially leading to drugs with improved efficacy, safety, and patient compliance. The synthetic and analytical methods outlined in this guide provide a foundation for the rational design and development of the next generation of deuterated nucleoside analog therapies. As our understanding of the intricate interplay between drug metabolism and therapeutic outcomes continues to grow, the strategic application of deuterium labeling will undoubtedly play an increasingly important role in the future of medicine.
References
- 1. Effects of zidovudine-selected human immunodeficiency virus type 1 reverse transcriptase amino acid substitutions on processive DNA synthesis and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Efficient Access to Deuterated and Tritiated Nucleobase Pharmaceuticals and Oligonucleotides using Hydrogen‐Isotope Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | MDPI [mdpi.com]
- 10. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]
- 11. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Mechanism for ribonucleotide reductase inactivation by the anticancer drug gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding ribonucleotide reductase inactivation by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope-labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.
Core Principles of Stable Isotope-Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1]
The key principle behind the use of a SIL-IS is that it is chemically identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer.[1] By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used to accurately determine the concentration of the analyte, effectively nullifying many sources of experimental error.
Data Presentation: The Quantitative Advantage of SIL-IS
The superiority of SIL-IS over other internal standards, such as structural analogs, is evident in the improved accuracy and precision of analytical results. The following tables summarize quantitative data from comparative studies.
Table 1: Comparison of Assay Performance with Stable Isotope-Labeled vs. Structural Analog Internal Standards for Small Molecule Drug Analysis
| Parameter | Stable Isotope-Labeled IS (SIL-IS) | Structural Analog IS | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | SIL-IS more effectively compensates for matrix effects and recovery variations due to its chemical identity with the analyte.[2] |
| Precision (%CV) | Typically <10% | Can be >15% | The close tracking of the analyte's behavior by the SIL-IS throughout the analytical process leads to significantly better precision.[2] |
| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical physicochemical properties of the SIL-IS ensure it experiences the same ion suppression or enhancement as the analyte, allowing for accurate normalization. |
| Recovery Variability (%CV) | Low (<10%) | Higher (>15%) | SIL-IS reliably mirrors the analyte's recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction. |
Data compiled from multiple bioanalytical studies.
Table 2: Performance Characteristics for the Quantification of Everolimus using a SIL-IS (Everolimus-d4) vs. an Analog IS (32-desmethoxyrapamycin)
| Performance Characteristic | Everolimus-d4 (SIL-IS) | 32-desmethoxyrapamycin (Analog IS) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (%CV) | 4.3% - 7.2% | 4.3% - 7.2% |
| Slope (vs. reference method) | 0.95 | 0.83 |
| Correlation Coefficient (r) | > 0.98 | > 0.98 |
This table demonstrates that while both internal standards can provide acceptable performance, the SIL-IS often yields a slope closer to unity in method comparison studies, indicating better accuracy.[2]
Mandatory Visualization
dot
Caption: Logical diagram illustrating how SIL-IS corrects for analytical variability.
dot
Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.
dot
Caption: EGFR signaling pathway with key proteins quantified by SILAC highlighted.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of stable isotope-labeled internal standards.
Protocol 1: Quantification of a Small Molecule Drug (Olanzapine) in Human Plasma by LC-MS/MS
This protocol outlines the typical steps involved in the quantitative analysis of the antipsychotic drug olanzapine (B1677200) in human plasma using its deuterated internal standard, olanzapine-d3 (B602520).[1]
1. Reagents and Standard Preparation:
-
Prepare stock solutions of olanzapine and olanzapine-d3 (the SIL-IS) in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by spiking known concentrations of the olanzapine stock solution into blank human plasma to achieve a concentration range of, for example, 0.5 to 100 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the olanzapine-d3 SIL-IS at a fixed concentration (e.g., 20 ng/mL) in methanol.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 20 µL of the SIL-IS working solution. Vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Olanzapine: e.g., Q1: 313.1 m/z -> Q3: 256.1 m/z.
-
Olanzapine-d3 (SIL-IS): e.g., Q1: 316.1 m/z -> Q3: 259.1 m/z.
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas of the analyte (olanzapine) and the SIL-IS (olanzapine-d3) for each sample.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A weighted (e.g., 1/x²) linear regression is typically used.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.
Protocol 2: Quantitative Proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol describes a general workflow for a SILAC experiment to compare protein abundance between two cell populations, for instance, in the context of studying the EGFR signaling pathway.[3][4]
1. SILAC Labeling (Adaptation Phase):
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium, which contains the natural abundance isotopes of essential amino acids (e.g., L-arginine and L-lysine).
-
The second population is grown in "heavy" medium, which is identical to the light medium except that the essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-arginine and ¹³C₆,¹⁵N₂-L-lysine).
-
Culture the cells for at least five to six cell divisions to ensure >99% incorporation of the labeled amino acids into the proteome. The incorporation efficiency can be checked by mass spectrometry.[5]
2. Experimental Treatment (Experimental Phase):
-
Once full incorporation is achieved, apply the experimental treatment to one of the cell populations. For example, to study EGFR signaling, stimulate the "heavy" labeled cells with Epidermal Growth Factor (EGF) for a specific duration. The "light" labeled cells would serve as the unstimulated control.
3. Sample Harvesting and Protein Extraction:
-
Harvest both the "light" and "heavy" cell populations.
-
Combine the cell pellets in a 1:1 ratio based on cell number or total protein concentration. This mixing at an early stage is a key advantage of SILAC, as it minimizes downstream quantitative errors.
-
Lyse the combined cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysate.
4. Protein Digestion:
-
Take a desired amount of protein from the combined lysate (e.g., 50-100 µg).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, which cleaves after lysine (B10760008) and arginine residues.
5. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by high-resolution LC-MS/MS.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the stable isotope labels. The "light" peptide will come from the control cells, and the "heavy" peptide from the EGF-stimulated cells.
6. Data Analysis:
-
Use specialized proteomics software (e.g., MaxQuant) to identify the peptides and proteins.
-
The software will also quantify the relative abundance of each protein by calculating the ratio of the peak intensities of the "heavy" and "light" peptide pairs.
-
A heavy/light ratio greater than 1 indicates that the protein's expression or post-translational modification (if enriched for) was upregulated by the EGF stimulation, while a ratio less than 1 indicates downregulation.
-
The results can be used to identify specific proteins and phosphorylation events within the EGFR signaling pathway that are modulated by EGF.
Conclusion
The use of stable isotope-labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny.
References
- 1. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantitative Analysis of 2'-O-Methyladenosine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2'-O-Methyladenosine using a stable isotope-labeled internal standard, 2'-O-Methyladenosine-d3, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
2'-O-Methyladenosine (Am) is a modified nucleoside found in RNA that plays a role in various biological processes. Accurate quantification of Am in biological matrices is crucial for understanding its physiological functions and its potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive analytical technique ideal for this purpose.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantification. While the direct synthesis of this compound is not explicitly detailed in the provided search results, the synthesis of a similar deuterated standard, N6-(methyl-d3)-2'-O-methyladenosine (m6Am-d3), has been described, highlighting the feasibility of producing such standards for mass spectrometry applications.[2]
Principle of the Method
The method involves the extraction of nucleosides from a biological sample, followed by separation using liquid chromatography and detection by tandem mass spectrometry. The analyte, 2'-O-Methyladenosine, and the internal standard, this compound, are chromatographically separated and then detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored, providing high selectivity. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample by referencing a calibration curve.
Experimental Protocols
Sample Preparation (from Human Serum)
This protocol is adapted from a method for the analysis of various methylated adenosine (B11128) modifications in human serum.[1]
Materials:
-
Human serum samples
-
This compound internal standard (IS) solution
-
Methanol/acetonitrile (B52724) (2:1, v/v), pre-chilled to -20°C
-
Acetonitrile/water (9:1, v/v)
-
1.5 mL centrifuge tubes
Procedure:
-
Thaw serum samples on ice.
-
Pipette 100 µL of serum into a 1.5 mL centrifuge tube.
-
Spike the sample with 10 µL of the this compound internal standard solution at a known concentration.
-
To precipitate proteins, add 330 µL of pre-chilled methanol/acetonitrile (2:1, v/v).
-
Vortex the mixture for 1 minute.
-
Incubate the samples at -20°C for 2 hours to enhance protein precipitation.
-
Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer 352 µL of the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a vacuum.
-
Reconstitute the dried residue in 80 µL of acetonitrile/water (9:1, v/v).
-
Vortex for 10 seconds, sonicate for 15 seconds, and then centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer 70 µL of the final supernatant into a vial for LC-MS/MS (B15284909) analysis.[1]
RNA Digestion to Nucleosides
For the analysis of 2'-O-Methyladenosine within RNA, the RNA must first be enzymatically digested to its constituent nucleosides.
Materials:
-
Purified RNA sample
-
Nuclease P1
-
Venom phosphodiesterase I
-
Ammonium (B1175870) acetate (B1210297) buffer (0.1 M, pH 5.3)
-
Sodium bicarbonate buffer (1 M)
Procedure:
-
In a microcentrifuge tube, dissolve 1 µg of RNA in elution buffer.
-
Add 10 µL of 0.1 M ammonium acetate (pH 5.3) and 2 units of nuclease P1.
-
Incubate the reaction at 45°C for 2 hours.
-
Add 11 µL of 1 M sodium bicarbonate and 0.002 units of venom phosphodiesterase I.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting solution containing the digested nucleosides is then ready for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
-
Column: ACQUITY UPLC HSS T3 column (150 × 2.1 mm i.d., 1.8 µm) or equivalent.[4]
-
Column Temperature: 40°C.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: 60% acetonitrile with 0.1% formic acid.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 5 µL.[1]
-
Gradient:
-
0-2.5 min: 4.8% B
-
2.5-20 min: 4.8% to 30% B
-
20-28 min: 30% to 50% B
-
28-30 min: 50% to 100% B
-
30-34 min: 100% B
-
34-34.1 min: 100% to 0% B (re-equilibration)[4]
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: 5.5 kV.[1]
-
Ion Source Temperature: 550°C.[1]
-
Ion Source Gas 1 (GS1): 50 psi.[1]
-
Ion Source Gas 2 (GS2): 50 psi.[1]
-
Curtain Gas (CUR): 40 psi.[1]
-
MRM Transitions:
-
2'-O-Methyladenosine (Am): m/z 282.1 → 136.0[1]
-
This compound (Am-d3): The precursor ion will be m/z 285.1 (M+3). The product ion will likely remain m/z 136.0, as the deuterium (B1214612) labels are on the methyl group which is not part of the adenine (B156593) base fragment. This transition needs to be empirically determined.
-
-
Dwell Time: 45 ms per transition.[1]
Data Presentation
The quantitative data should be presented in a clear, tabular format to allow for easy comparison.
Table 1: Calibration Curve Data for 2'-O-Methyladenosine
| Calibrator Concentration (nM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 500 | |||
| 1000 |
Table 2: Quantification of 2'-O-Methyladenosine in Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (nM) |
| Control 1 | ||||
| Control 2 | ||||
| Treatment 1 | ||||
| Treatment 2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 2'-O-Methyladenosine using LC-MS/MS with a deuterated internal standard.
Caption: Workflow for 2'-O-Methyladenosine quantification.
Logical Relationship of Quantification
The diagram below outlines the logical basis for using a stable isotope-labeled internal standard for accurate quantification.
Caption: Principle of stable isotope dilution for LC-MS/MS.
References
- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2'-O-Methyladenosine using 2'-O-Methyladenosine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyladenosine (Am) is a modified nucleoside found in various types of RNA, including tRNA, rRNA, snRNA, and mRNA.[1] This post-transcriptional modification plays a crucial role in RNA stability, processing, and translation. Aberrant levels of 2'-O-Methyladenosine have been implicated in several diseases, including cancer, making it a potential biomarker for disease diagnosis and prognosis.[2][3]
Accurate quantification of 2'-O-Methyladenosine in biological matrices is essential for understanding its physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of small molecules like 2'-O-Methyladenosine.[2] The use of a stable isotope-labeled internal standard, such as 2'-O-Methyladenosine-d3, is critical for achieving high accuracy and precision by correcting for variations in sample preparation and instrument response.[4]
These application notes provide a detailed protocol for the quantification of 2'-O-Methyladenosine in biological samples, such as serum, urine, and cell cultures, using this compound as an internal standard.
Quantitative Data Summary
The following tables summarize the reported concentrations of 2'-O-Methyladenosine in various biological samples. These values can serve as a reference for expected concentration ranges.
Table 1: Concentration of 2'-O-Methyladenosine in Human Serum
| Population | Sample Size (n) | Concentration Range (nM) | Average Concentration ± SD (nM) | Citation |
| Healthy Volunteers | 99 | 0.16 - 2.28 | 0.63 ± 0.37 | [2] |
| Colorectal Cancer Patients | 51 | 0.17 - 2.56 | 1.13 ± 0.53 | [2] |
| Gastric Cancer Patients | 27 | 0.24 - 2.15 | 0.91 ± 0.57 | [2] |
Table 2: Concentration of 2'-O-Methyladenosine in Human Urine
| Population | Concentration Range (nmol/mmol creatinine) | Citation |
| Healthy Controls and Breast Cancer Patients | 0.32 - 7.07 | [5] |
Experimental Protocols
This section provides detailed methodologies for the quantification of 2'-O-Methyladenosine using LC-MS/MS with this compound as an internal standard.
Materials and Reagents
-
2'-O-Methyladenosine (Analyte)
-
This compound (Internal Standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol (B129727)
-
Formic acid
-
Biological matrix (serum, urine, or cell lysate)
-
Protein precipitation solvent (e.g., pre-chilled methanol/acetonitrile, 2:1, v/v)[2]
-
Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2'-O-Methyladenosine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2'-O-Methyladenosine by serial dilution of the primary stock solution with a suitable solvent (e.g., 50% methanol in water).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration appropriate for the expected analyte levels. A common starting point is a concentration in the mid-range of the calibration curve.
Sample Preparation
-
Thaw serum or plasma samples on ice.
-
To 100 µL of serum/plasma, add a known amount of this compound internal standard working solution.[2]
-
Add 300 µL of ice-cold protein precipitation solvent (e.g., methanol/acetonitrile, 2:1, v/v).[2]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Incubate at -20°C for at least 2 hours to enhance protein precipitation.[2]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Vortex and centrifuge the reconstituted sample before transferring the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
Dilute the urine sample with LC-MS grade water (e.g., 1:10 dilution) to minimize matrix effects.
-
Add a known amount of this compound internal standard working solution to the diluted urine sample.
-
The sample is now ready for LC-MS/MS analysis. For cleaner samples, an optional solid-phase extraction (SPE) step can be included.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer or by sonication in a solvent like methanol.
-
Add a known amount of this compound internal standard working solution to the cell lysate.
-
Proceed with protein precipitation as described for serum/plasma samples.
LC-MS/MS Analysis
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar compounds like 2'-O-Methyladenosine.[2]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min for a standard analytical column).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-O-Methyladenosine: m/z 282.1 → 136.0
-
This compound: m/z 285.1 → 139.0 (inferred)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition to achieve maximum sensitivity.
Data Analysis and Quantification
-
Integrate the peak areas for both 2'-O-Methyladenosine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the 2'-O-Methyladenosine standards.
-
Determine the concentration of 2'-O-Methyladenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of 2'-O-Methyladenosine.
Caption: Conceptual diagram of 2'-O-Methyladenosine in RNA metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 3. Simultaneous Determination of Methylated Nucleosides by HILIC–MS/MS Revealed Their Alterations in Urine from Breast Cancer Patients [mdpi.com]
- 4. texilajournal.com [texilajournal.com]
- 5. HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of RNA Modifications Using Isotopic Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the quantification of RNA modifications using stable isotope labeling techniques coupled with mass spectrometry. This powerful approach enables accurate and sensitive measurement of modification levels, providing critical insights into the dynamic regulation of RNA function in various biological processes and disease states.
Introduction to Isotopic Labeling for RNA Analysis
Isotopic labeling is the gold standard for quantitative mass spectrometry. By introducing stable, heavy isotopes (e.g., ¹³C, ¹⁵N) into RNA molecules, either in vivo or in vitro, an internal standard is created for every modified nucleoside. This internal standard, which is chemically identical to the endogenous light version but mass-shifted, co-purifies and co-elutes with the analyte of interest, correcting for variations in sample preparation and instrument response. This allows for highly accurate relative and absolute quantification of RNA modifications.
Key Techniques and Applications
Several isotopic labeling strategies have been developed for the comprehensive analysis of the epitranscriptome. The choice of method depends on the specific research question, the RNA species of interest, and the available instrumentation.
Metabolic Isotope Labeling for Global Modification Profiling
In this approach, cells or organisms are cultured in media containing a heavy isotope-labeled precursor, such as [¹³C₆]-glucose or [¹⁵N₅]-ammonium salts.[1] The heavy isotopes are incorporated into the entire pool of nucleotides, generating a complete set of stable isotope-labeled internal standards (SILIS) for all RNA modifications.[2] This method is particularly useful for global, unbiased quantification of a wide range of modifications.
Applications:
-
Discovery of novel RNA modifications.
-
Comparative analysis of the epitranscriptome under different physiological or pathological conditions.
-
Studying the dynamics of RNA modification landscapes during development or disease progression.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
While primarily a quantitative proteomics technique, SILAC principles have been adapted for studying RNA-protein interactions and can be indirectly applied to understand the regulation of RNA modifications.[3][4] In SILAC, cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) essential amino acid.[5] This allows for the differential labeling of proteins, including RNA-modifying enzymes.
Applications:
-
Identifying and quantifying RNA-modifying enzymes and their binding partners.[6]
-
Studying how changes in protein expression or post-translational modifications affect the RNA modification machinery.
-
Pulse-SILAC (pSILAC) can be used to monitor the turnover rates of RNA-modifying enzymes.[3]
Quantification of Specific RNA Modifications (e.g., m⁶A) by LC-MS
For targeted quantification of a specific modification like N⁶-methyladenosine (m⁶A), a common approach involves digesting the RNA to single nucleosides, followed by liquid chromatography-mass spectrometry (LC-MS).[7][8][9] Quantification is achieved by comparing the signal of the endogenous light nucleoside to a known amount of a commercially available, heavy isotope-labeled synthetic standard.[9]
Applications:
-
Accurate measurement of m⁶A levels in mRNA and other RNAs.[10]
-
Studying the role of m⁶A in gene expression regulation.[11]
-
Screening for inhibitors or activators of m⁶A writers, erasers, and readers in drug discovery.
Data Presentation: Quantitative Summary
The following tables summarize the type of quantitative data that can be obtained using these isotopic labeling methods.
Table 1: Relative Quantification of RNA Modifications using Metabolic Labeling
| RNA Modification | Fold Change (Treatment vs. Control) | p-value |
| m⁶A | 2.5 | < 0.01 |
| m⁵C | 1.2 | 0.05 |
| Ψ | 0.8 | 0.03 |
| m¹A | 3.1 | < 0.001 |
| ac⁴C | 1.5 | 0.02 |
Table 2: Absolute Quantification of m⁶A using Isotope Dilution Mass Spectrometry
| Sample ID | Total Adenosine (pmol/µg RNA) | m⁶A (fmol/µg RNA) | m⁶A/A Ratio (%) |
| Wild-Type | 150.2 | 30.5 | 0.020 |
| Knockout | 148.9 | 5.2 | 0.003 |
| Drug-Treated | 151.5 | 15.8 | 0.010 |
Experimental Workflows and Protocols
Below are diagrams and detailed protocols for the key experimental techniques discussed.
Workflow for Global RNA Modification Analysis using Metabolic Labeling
References
- 1. academic.oup.com [academic.oup.com]
- 2. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis [mdpi.com]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. Quantification of Differential RNA-Binding — XRNAX [xrnax.com]
- 5. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotope labeling with amino acids in cell culture (SILAC) for studying dynamics of protein abundance and posttranslational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of m6A RNA modification by LC-MS [escholarship.org]
Application Notes and Protocols for 2'-O-Methyladenosine-d3 Analysis in Biofluids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation and quantification of 2'-O-Methyladenosine-d3 in various biological fluids. The methodologies described are essential for pharmacokinetic studies, drug metabolism research, and clinical trials involving therapeutic candidates related to this modified nucleoside.
Introduction
2'-O-Methyladenosine is a naturally occurring modified nucleoside found in RNA. Its deuterated analog, this compound, is commonly used as an internal standard (IS) in quantitative bioanalytical methods due to its similar physicochemical properties to the endogenous analyte and its distinct mass, which allows for accurate quantification by mass spectrometry. Proper sample preparation is a critical step to ensure the accuracy, precision, and sensitivity of the analytical method by removing interfering substances from the biological matrix.[1] This document outlines three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Methodologies
The choice of sample preparation method depends on the biofluid matrix, the required limit of quantification, and the available instrumentation.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method suitable for high-throughput analysis, particularly for plasma and serum samples.[2][3] It involves the addition of an organic solvent or an acid to denature and precipitate proteins, which are then removed by centrifugation.
Protocol for Protein Precipitation of Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
To a 100 µL aliquot of the sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate the proteins.[2][4][5]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Incubate the samples at -20°C for 2 hours to enhance protein precipitation.[4][5]
-
Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.[4][5]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[6]
-
Vortex and centrifuge the reconstituted sample before transferring to an autosampler vial.
Workflow for Protein Precipitation:
Caption: A schematic of the protein precipitation workflow.
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biofluid) and an organic solvent.[7] This method is effective in removing a wide range of interferences.[1]
Protocol for Liquid-Liquid Extraction of Urine Samples:
-
To 500 µL of urine sample, add 10 µL of this compound internal standard solution.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) for the aqueous layer to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and centrifuge before injection.
Workflow for Liquid-Liquid Extraction:
Caption: The process flow for liquid-liquid extraction.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample clean-up method that can provide cleaner extracts and higher concentration factors compared to PPT and LLE.[8] It utilizes a solid sorbent to retain the analyte of interest from the liquid sample, which is then eluted with an appropriate solvent.
Protocol for Solid-Phase Extraction of Plasma/Urine Samples:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Mix 200 µL of the biofluid sample with 10 µL of this compound internal standard and 200 µL of an appropriate buffer (e.g., 2% formic acid in water). Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove unretained interferences.
-
Elution: Elute the analyte and the internal standard with 1 mL of an appropriate elution solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.
Workflow for Solid-Phase Extraction:
Caption: A summary of the solid-phase extraction procedure.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of modified nucleosides, including 2'-O-Methyladenosine, in biofluids using LC-MS/MS. The performance of this compound is expected to be comparable.
Table 1: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 75-90% | 80-95% | >85%[9] |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Medium | Medium to Low |
| Cost | Low | Low | High |
| Selectivity | Low | Medium | High |
Table 2: Typical LC-MS/MS Method Parameters and Performance
| Parameter | Typical Value/Range |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | Specific to 2'-O-Methyladenosine |
| MRM Transition (IS) | Specific to this compound |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | <15% |
| Inter-day Precision (%CV) | <15% |
| Accuracy (%Bias) | ±15% |
LC-MS/MS Analysis
A validated LC-MS/MS method is crucial for the accurate quantification of this compound. The use of a stable isotope-labeled internal standard like this compound compensates for variability in sample preparation and matrix effects.[10]
General LC-MS/MS Analysis Workflow:
Caption: Overview of the LC-MS/MS analytical process.
Conclusion
The selection of an appropriate sample preparation method is paramount for the reliable quantification of this compound in biofluids. Protein precipitation offers a rapid and straightforward approach for high-throughput screening. Liquid-liquid extraction provides a higher degree of cleanliness, while solid-phase extraction delivers the cleanest extracts and highest sensitivity, making it suitable for methods requiring low detection limits. The detailed protocols and workflows provided herein serve as a comprehensive guide for researchers and scientists in the development and implementation of robust bioanalytical methods for this compound.
References
- 1. biotage.com [biotage.com]
- 2. btrc-charity.org [btrc-charity.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 5. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 8. Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of Methylated Cytidine and Adenosine in Cellular and Tissue RNA by Nano-Flow Liquid Chromatography-Tandem Mass Spectrometry Coupled with the Stable Isotope-dilution Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for Enzymatic Digestion of RNA for LC-MS Analysis
Introduction
The analysis of RNA modifications, often referred to as the epitranscriptome, is a rapidly expanding field of research with significant implications for understanding gene regulation, cellular processes, and the development of diseases such as cancer and neurological disorders.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the identification, quantification, and mapping of these RNA modifications with high accuracy and sensitivity.[2] A critical step in the LC-MS workflow is the enzymatic digestion of the RNA molecule into smaller, more manageable fragments—either individual nucleosides for global modification analysis or oligonucleotides for sequence mapping.[2][3]
This application note provides detailed protocols for both complete and partial enzymatic digestion of RNA, tailored for researchers, scientists, and drug development professionals. The protocols are designed to be comprehensive and easy to follow, ensuring reliable and reproducible results for downstream LC-MS analysis.
Experimental Workflow Overview
The overall experimental workflow for the enzymatic digestion of RNA for LC-MS analysis involves several key stages, from initial sample preparation to the final data acquisition. The following diagram illustrates the logical progression of these steps.
Caption: Experimental workflow for RNA digestion and LC-MS analysis.
Protocol 1: Complete Enzymatic Digestion of RNA to Nucleosides
This protocol is designed for the global analysis of RNA modifications by completely hydrolyzing the RNA into its constituent nucleosides.
Materials:
-
Purified total RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Alkaline Phosphatase (CIP)
-
Phosphodiesterase I (optional, for certain resistant modifications)
-
HEPES buffer (200 mM, pH 7.0)
-
Ammonium (B1175870) Acetate (10 mM, pH 5.3)
-
Nuclease-free water
-
Heating block or PCR instrument
-
Microcentrifuge tubes
Procedure:
-
RNA Denaturation: In a nuclease-free microcentrifuge tube, dilute up to 2.5 µg of purified RNA in nuclease-free water. Heat the sample at 95°C for 5 minutes, followed by immediate cooling on ice for at least 2 minutes to denature the RNA.[4]
-
Enzyme Master Mix Preparation: Prepare a master mix containing the digestion enzymes. The final concentrations in the reaction will vary depending on the specific enzymes used, but a common starting point is provided in the table below.
-
Digestion Reaction: To the denatured RNA, add the enzyme master mix. A typical reaction setup is as follows:
-
Incubation: Incubate the reaction at 37°C for 3 hours. For 2′-O-methylated nucleosides, which are more resistant to digestion, the incubation time can be extended up to 24 hours.[5] Using a PCR instrument for incubation can help prevent evaporation during longer incubation times.[5]
-
Sample Preparation for LC-MS: After digestion, the samples can be directly subjected to LC-MS/MS analysis.[5] If necessary, samples can be dried in a vacuum concentrator and stored at -20°C.[4] Before analysis, resuspend the dried samples in the appropriate mobile phase.[4]
Quantitative Parameters for Complete Digestion:
| Parameter | Value | Reference |
| RNA Input | Up to 2.5 µg | [5] |
| Nuclease P1 | 1 Unit | [5] |
| Bacterial Alkaline Phosphatase (BAP) | 0.5 Units | [5] |
| HEPES Buffer | 50 mM (final concentration) | [5] |
| Incubation Temperature | 37°C | [5] |
| Incubation Time | 3 - 24 hours | [5] |
Protocol 2: Partial Enzymatic Digestion of RNA for Oligonucleotide Mapping
This protocol is used for generating larger RNA fragments (oligonucleotides) to map the location of specific modifications within the RNA sequence.
Materials:
-
Purified RNA of interest (e.g., tRNA, mRNA)
-
RNase T1
-
RNase A
-
Ammonium Acetate buffer (200 mM)
-
Nuclease-free water
-
Heating block
-
Microcentrifuge tubes
-
Phenol (B47542):Chloroform (B151607) (for RNase A cleanup)
-
Vacuum concentrator
Procedure:
-
RNA Denaturation: Denature a minimum of 1 µg of the purified tRNA by heating at 100°C for 3 minutes, followed by rapid chilling on ice.[6]
-
RNase T1 Digestion:
-
RNase A Digestion (in a separate reaction):
-
Post-Digestion Cleanup (for RNase A digest):
-
To remove RNase A, which can interfere with LC-MS analysis, perform a phenol:chloroform extraction.[6]
-
Add 20 µL of saturated phenol and 10 µL of chloroform to the digestion mixture.[6]
-
Vortex and centrifuge at 1000 x g for 5 minutes.[6]
-
Carefully remove the aqueous (upper) layer containing the RNA fragments.
-
Lyophilize the aqueous phase.[6]
-
-
Sample Preparation for LC-MS: Reconstitute the lyophilized samples in the appropriate mobile phase for LC-MS analysis.[6]
Quantitative Parameters for Partial Digestion:
| Parameter | Enzyme | Value | Reference |
| RNA Input | 1 µg | [6] | |
| Enzyme Amount | RNase T1 | 50 Units/µg RNA | [6] |
| RNase A | 0.01 Units/µg RNA | [6] | |
| Buffer | 200 mM Ammonium Acetate | [6] | |
| Incubation Temperature | 37°C | [6] | |
| Incubation Time | 2 hours | [6] |
Post-Digestion Cleanup
For both complete and partial digestions, a cleanup step may be necessary to remove enzymes, salts, and other components that can interfere with LC-MS analysis. Several commercial kits are available for this purpose, including silica-based spin columns and magnetic bead-based methods.[7][8][9] These kits efficiently purify and concentrate the digested RNA fragments, making them suitable for sensitive downstream applications.[8]
Downstream LC-MS Analysis
The digested RNA samples are then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The nucleosides or oligonucleotides are first separated by high-performance liquid chromatography (HPLC), typically using a C18 reversed-phase column.[2][10] As the molecules elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.[2] The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the identification and quantification of the canonical and modified nucleosides or the sequencing of the oligonucleotide fragments.[2]
Conclusion
The protocols outlined in this application note provide a robust framework for the enzymatic digestion of RNA for subsequent LC-MS analysis. Careful attention to RNA quality, appropriate enzyme selection, and optimized digestion conditions are paramount for obtaining high-quality, reproducible data. The choice between complete and partial digestion will depend on the specific research question, with the former providing a global overview of RNA modifications and the latter enabling the precise mapping of these modifications within the RNA sequence. By following these detailed methodologies, researchers can confidently prepare their RNA samples for in-depth analysis of the epitranscriptome.
References
- 1. LC-MS based RNA Modification Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 2. mdpi.com [mdpi.com]
- 3. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locating chemical modifications in RNA sequences through ribonucleases and LC-MS based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beckman.com [beckman.com]
- 8. zymoresearch.com [zymoresearch.com]
- 9. neb.com [neb.com]
- 10. tandfonline.com [tandfonline.com]
Application Note and Protocols for the Absolute Quantification of 2'-O-Methyladenosine (Am) in RNA
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-O-Methyladenosine (Am) is a prevalent post-transcriptional modification of RNA, found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and small nuclear RNA (snRNA).[1][2][3][4][5] This modification, characterized by the addition of a methyl group to the 2'-hydroxyl of the adenosine (B11128) ribose sugar, plays a crucial role in regulating RNA stability, translation, and interactions with proteins.[1][6] Given its involvement in fundamental biological processes and its potential as a biomarker in diseases like cancer, accurate and robust methods for the absolute quantification of Am are essential for advancing research and therapeutic development.[1]
This application note provides a detailed protocol for the absolute quantification of Am in total RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for analyzing RNA modifications.[5][7] The method relies on the enzymatic digestion of RNA into its constituent nucleosides, followed by sensitive and specific detection by LC-MS/MS. For accurate absolute quantification, a stable isotope-labeled internal standard (SIL-IS) for Am is utilized to account for variations in sample processing and instrument response.[8][9][10][11]
Principle of the Method
The absolute quantification of Am in RNA involves a multi-step process:
-
RNA Isolation and Purification: High-quality total RNA is extracted from the biological sample of interest. It is crucial to ensure the removal of contaminants such as DNA and proteins that can interfere with downstream steps.
-
Enzymatic Digestion: The purified RNA is completely hydrolyzed into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I.[12] This step breaks the phosphodiester bonds, releasing the canonical and modified nucleosides.
-
Stable Isotope Dilution: A known amount of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled Am) is spiked into the digested RNA sample.[8][9][10] This SIL-IS is chemically identical to the endogenous Am but has a different mass, allowing it to be distinguished by the mass spectrometer. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, enabling accurate correction for experimental variability.[11]
-
LC-MS/MS Analysis: The mixture of nucleosides is separated by liquid chromatography and detected by tandem mass spectrometry. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both endogenous Am and the SIL-IS.
-
Quantification: The absolute amount of Am in the original RNA sample is determined by comparing the peak area ratio of the endogenous Am to the SIL-IS against a standard curve generated with known concentrations of unlabeled Am.
Experimental Workflow
Caption: Workflow for the absolute quantification of 2'-O-Methyladenosine (Am) in RNA.
Experimental Protocols
Materials and Reagents
-
Total RNA extraction kit (e.g., TRIzol, RNeasy)
-
Nuclease P1 (Sigma-Aldrich, N8630 or equivalent)[12]
-
Venom Phosphodiesterase I (Sigma-Aldrich, P3243 or equivalent)[12]
-
Sodium Bicarbonate
-
2'-O-Methyladenosine (Am) standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled 2'-O-Methyladenosine (e.g., [¹³C₁₀, ¹⁵N₅]-Am) as internal standard
-
LC-MS grade water, acetonitrile, and formic acid
-
3K Nanosep centrifugal filters (VWR, 29300-620 or equivalent)[12]
Protocol 1: RNA Digestion to Nucleosides
-
To 1 µg of total RNA in a nuclease-free microcentrifuge tube, add 10 µL of 0.1 M ammonium acetate (pH 5.3) and 1 µL of Nuclease P1 (2 U).[12]
-
Incubate the mixture at 45°C for 2 hours.[12]
-
Add 11 µL of 1 M sodium bicarbonate (freshly prepared, pH ~8.0) and 0.002 U of venom phosphodiesterase I.[12]
-
Incubate at 37°C for an additional 2 hours.[12]
-
Spike the digested sample with a known amount of the stable isotope-labeled Am internal standard. The amount should be chosen to be within the linear range of the standard curve and comparable to the expected amount of endogenous Am.
-
Deproteinate and desalt the sample using a 3K Nanosep centrifugal filter.[12]
-
Dry the sample in a vacuum centrifuge and resuspend in an appropriate volume of LC-MS grade water for analysis.
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., Agilent PoroShell 120 EC-C18) is commonly used for nucleoside separation.[12]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase should be optimized to achieve good separation of Am from other nucleosides.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for both unlabeled Am and the stable isotope-labeled Am internal standard need to be determined by direct infusion of the standards. For example, a common transition for adenosine is m/z 268 -> 136. The transitions for Am will be slightly different due to the methyl group.
-
Instrument parameters such as collision energy and declustering potential should be optimized for maximum signal intensity.
-
Data Presentation
The absolute quantification of Am is typically reported as the amount of Am per unit of total RNA (e.g., pmol/µg or fmol/µg) or as a molar ratio relative to adenosine (A).
Table 1: Quantitative Data for 2'-O-Methyladenosine (Am)
| RNA Type/Source | Organism/Cell Line | Quantification Method | Am Abundance | Reference |
| Small RNAs (18-30 nt) | BZL decoction | LC-MS/MS | 5.04% relative to total nucleosides | [13] |
| mRNA | Mouse Macrophages (Vesicular Stomatitis Virus infected) | Nm-seq | Increased overall Am levels | [1] |
| rRNA | Human cell lines (hypoxic stress) | RT-based method | Altered Am fraction in 7 out of 14 tested sites | [1] |
| miRNA | Alzheimer's Disease Cortices | LC-MS/MS | Elevated levels of 2'-O-methylcytidine (Cm) and 2'-O-methylguanosine (Gm) | [14] |
Note: The table summarizes available data. Absolute quantification values can vary significantly depending on the biological context.
Signaling Pathways and Logical Relationships
The quantification of Am is a direct measurement of its abundance and does not in itself describe a signaling pathway. However, the process of quantification using stable isotope dilution mass spectrometry follows a clear logical relationship.
Caption: Principle of absolute quantification using stable isotope dilution mass spectrometry.
Conclusion
The LC-MS/MS-based method described in this application note provides a robust and sensitive platform for the absolute quantification of 2'-O-Methyladenosine in RNA. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision. This methodology is broadly applicable to various research and drug development areas, enabling a deeper understanding of the roles of RNA modifications in health and disease.
References
- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions | MDPI [mdpi.com]
- 5. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [PDF] Absolute and relative quantification of RNA modifications via biosynthetic isotopomers | Semantic Scholar [semanticscholar.org]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
- 13. 2′-O-methylation and N6-methyladenosine enhance the oral delivery of small RNAs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleoside Analysis using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of nucleosides using isotope dilution mass spectrometry (ID-MS). This powerful analytical technique offers high sensitivity and specificity, making it the gold standard for accurate quantification of endogenous nucleosides and their modified analogues in complex biological matrices. Such analyses are critical in various research areas, including biomarker discovery, disease diagnostics, and pharmacokinetic studies in drug development.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled analogue of the target analyte (the internal standard) to a sample. This "isotope-diluted" sample is then processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard, an accurate and precise quantification can be achieved, correcting for sample loss during preparation and variations in instrument response.
Experimental Protocols
This section details a general protocol for the analysis of nucleosides in biological fluids, such as urine or plasma. It is important to note that specific parameters may require optimization based on the exact nucleosides of interest and the sample matrix.
Sample Preparation
Proper sample preparation is crucial to remove interfering substances and enrich the nucleosides of interest.
For Urine Samples:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Transfer a specific volume (e.g., 100 µL) of the supernatant to a new microcentrifuge tube.
-
Add the isotopically labeled internal standard mixture at a known concentration.
-
Vortex the sample to ensure thorough mixing.
-
The sample may be further diluted with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate) before injection into the LC-MS/MS system.
For Plasma/Serum Samples:
-
Thaw frozen plasma or serum samples on ice.
-
To precipitate proteins, add a threefold excess of cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing the isotopically labeled internal standards.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
For Tissue Samples:
-
Homogenize a known weight of frozen tissue (e.g., 100 mg) in a suitable extraction buffer (e.g., methanol (B129727):acetonitrile:water, 2:2:1 v/v/v).[1][2]
-
Add the isotopically labeled internal standard mixture.
-
Centrifuge the homogenate at high speed to pellet cellular debris.[1]
-
Collect the supernatant for further processing, which may include solid-phase extraction (SPE) for cleanup and enrichment.
Enzymatic Hydrolysis (for DNA/RNA analysis)
To analyze nucleosides from nucleic acids, the DNA or RNA must first be hydrolyzed to release the individual nucleosides.
-
Isolate DNA or RNA from the biological sample using a commercial kit.
-
Quantify the amount of nucleic acid.
-
To a known amount of nucleic acid, add the isotopically labeled internal standards.[2]
-
Perform enzymatic digestion using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase to ensure complete hydrolysis to nucleosides.[2]
-
Follow the enzyme manufacturer's instructions for optimal buffer conditions and incubation times.
-
After digestion, the reaction can be stopped by adding a solvent like acetonitrile to precipitate the enzymes.
-
Centrifuge the sample and collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography (LC)
Chromatographic separation is essential to resolve different nucleosides and separate them from matrix components. Reversed-phase and hydrophilic interaction liquid chromatography (HILIC) are commonly used.
-
Column: A C18 column is frequently used for separating a wide range of nucleosides.[1][2] For more polar nucleosides and nucleotides, a porous graphitic carbon (PGC) or HILIC column can be employed.[1][2]
-
Mobile Phase A: Typically an aqueous solution with a volatile buffer, such as 10 mM ammonium acetate (B1210297) or 0.1% formic acid in water.[3]
-
Mobile Phase B: An organic solvent like acetonitrile or methanol with the same buffer concentration.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic nucleosides.
-
Flow Rate: Dependent on the column dimensions, but typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
Example Gradient Program (for a C18 column):
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 2 |
| 5.0 | 20 |
| 10.0 | 80 |
| 12.0 | 80 |
| 12.1 | 2 |
| 15.0 | 2 |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice for targeted quantification due to its high sensitivity and selectivity.
-
Ionization Source: Electrospray ionization (ESI) is commonly used, typically in positive ion mode for nucleosides.
-
MRM Transitions: For each nucleoside and its corresponding internal standard, at least one specific precursor-to-product ion transition is monitored. The precursor ion is typically the protonated molecule [M+H]+, and the product ion is often the protonated nucleobase resulting from the cleavage of the glycosidic bond.
-
Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, gas flows, and collision energy for each analyte to achieve maximum sensitivity.
Quantitative Data Summary
The following table summarizes representative quantitative data for various nucleosides in different biological matrices, along with reported limits of detection (LOD) and quantification (LOQ). These values can serve as a reference for expected concentration ranges and achievable sensitivity.
| Nucleoside | Matrix | Concentration Range | LOD | LOQ |
| Adenosine | Human Plasma | 1.21 - 8.54 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Guanosine | Human Plasma | 1.21 - 8.54 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Uridine | Human Plasma | 1.21 - 8.54 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Cytidine | Human Plasma | 1.21 - 8.54 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Inosine | Human Plasma | 1.21 - 8.54 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Adenosine | Human Urine | 13.0 nmol/L - 151 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Guanosine | Human Urine | 13.0 nmol/L - 151 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Uridine | Human Urine | 13.0 nmol/L - 151 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Cytidine | Human Urine | 13.0 nmol/L - 151 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| Inosine | Human Urine | 13.0 nmol/L - 151 µmol/L[4] | 0.05 nmol/L[4] | 0.10 nmol/L[4] |
| 1-Methyladenosine | Human Urine | - | - | - |
| Pseudouridine | Human Urine | - | - | - |
Note: The concentration ranges, LODs, and LOQs can vary significantly depending on the specific analytical method, instrumentation, and population studied.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for nucleoside analysis using isotope dilution mass spectrometry.
Caption: General experimental workflow for isotope dilution mass spectrometry of nucleosides.
Principle of Isotope Dilution
The diagram below illustrates the core principle of the isotope dilution technique for accurate quantification.
Caption: The principle of isotope dilution for quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-O-Methyladenosine-d3 in Virology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and protocols for the use of 2'-O-Methyladenosine-d3 in virology research. The primary application of this stable isotope-labeled compound is as an internal standard for the accurate quantification of 2'-O-Methyladenosine in various experimental settings using mass spectrometry.
Application Note 1: Quantification of Viral and Host RNA Modification
Introduction
Many viruses, including flaviviruses (e.g., Dengue, Zika, West Nile virus), modify the 5' cap of their RNA to mimic host mRNA. This process, crucial for viral replication and evasion of the host innate immune system, involves the methylation of the ribose at the 2'-O position of the first nucleotide, often an adenosine, to form a cap-1 structure (m7GpppAmG).[1][2] The viral non-structural protein 5 (NS5) possesses methyltransferase (MTase) activity that catalyzes this reaction.[1][2][3] Studying the extent of this modification can provide insights into viral replication efficiency and host-virus interactions. This compound serves as an ideal internal standard for the precise quantification of the naturally occurring 2'-O-Methyladenosine in viral RNA samples by isotope dilution mass spectrometry.
Signaling Pathway: Flavivirus RNA Capping
The following diagram illustrates the sequential methylation of the viral RNA cap by the Flavivirus NS5 methyltransferase. The process utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.
Application Note 2: Investigating 2'-O-Methyladenosine as a Poxvirus Inhibitor
Introduction
2'-O-Methyladenosine has been identified as a specific inhibitor of vaccinia virus, a member of the poxvirus family.[4] It exerts its effect at an early stage of infection, inhibiting host shutoff and the synthesis of early viral proteins.[4] Understanding the uptake, metabolism (e.g., phosphorylation to its active form), and intracellular concentration of 2'-O-Methyladenosine is critical for its development as a potential antiviral therapeutic. This compound can be used as an internal standard in pharmacokinetic studies to accurately measure the concentration of the unlabeled drug in cell lysates and culture media over time using LC-MS/MS.
Proposed Mechanism of Action
The diagram below outlines the proposed mechanism by which 2'-O-Methyladenosine inhibits vaccinia virus replication by preventing host shutoff, a process where the virus suppresses host DNA, RNA, and protein synthesis.[5]
Quantitative Data Summary
While the original study demonstrating the inhibition of vaccinia virus by 2'-O-Methyladenosine did not report a specific IC50 value, the table below provides context by summarizing the antiviral activity of other relevant nucleoside analogs against vaccinia virus. This highlights the potential potency range for this class of compounds.
| Compound | Target/Mechanism | Antiviral Activity (IC50) | Cell Line | Citation |
| 2'-O-Methyladenosine | Host Shutoff / Early Protein Synthesis | Inhibits plaque formation (Specific IC50 not reported) | BSC40 | [4] |
| 8-Methyladenosine | IMP Dehydrogenase | 0.2 µg/mL | - | [6] |
| Cyclopentenyl Cytosine (Ce-Cyd) | CTP Synthetase | 0.02 µg/mL | - | [6] |
| Cidofovir ((S)-HPMPC) | Viral DNA Polymerase | Varies by assay | - | [6] |
IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
Protocol 1: Quantification of 2'-O-Methyladenosine in Viral RNA by LC-MS/MS
This protocol describes the use of this compound as an internal standard to quantify 2'-O-Methyladenosine from purified viral RNA.
Workflow Diagram
Materials
-
Purified viral RNA (≥1 µg)
-
This compound (Internal Standard, IS)
-
Nuclease P1 (e.g., from Penicillium citrinum)
-
Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)
-
Ammonium (B1175870) Acetate (B1210297) buffer (pH 5.3)
-
Ammonium Bicarbonate buffer (pH ~8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
1.5 mL microcentrifuge tubes (RNase-free)
-
Centrifugal filter units (e.g., 3 kDa MWCO)
-
LC-MS system (e.g., Triple Quadrupole or Orbitrap) with a suitable C18 or HILIC column
Procedure
-
Sample Preparation:
-
In an RNase-free 1.5 mL tube, add 1-5 µg of purified viral RNA.
-
Spike the sample with a known amount of this compound internal standard (e.g., 10-50 fmol). The optimal amount should be determined based on the expected concentration of the analyte.[1]
-
-
Enzymatic Digestion to Nucleosides:
-
Add 10 mM ammonium acetate buffer (pH 5.3) to a final volume of 20 µL.
-
Add 2 Units of Nuclease P1.
-
Incubate at 45°C for 2 hours.
-
Add 5 µL of 100 mM ammonium bicarbonate buffer and 0.5 Units of Alkaline Phosphatase.
-
Incubate at 37°C for an additional 2 hours. This two-step digestion ensures complete hydrolysis of RNA to individual nucleosides.[7][8]
-
-
Enzyme Removal:
-
Transfer the digested sample to a 3 kDa molecular weight cutoff centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to pellet the enzymes.
-
Collect the flow-through containing the nucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reverse-phase C18 column or a HILIC column. A typical gradient would be with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).[7][9]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument.
-
MRM Transition for 2'-O-Methyladenosine: m/z 282.1 → 150.1 (parent ion → ribose fragment) or m/z 282.1 -> 136.1 (parent ion -> adenine (B156593) base fragment).
-
MRM Transition for this compound: m/z 285.1 → 150.1 or m/z 285.1 -> 136.1.
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
-
Quantification:
-
Integrate the peak areas for both the endogenous 2'-O-Methyladenosine and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the absolute quantity of 2'-O-Methyladenosine in the original sample by comparing this ratio to a standard curve prepared with known amounts of unlabeled standard and a fixed amount of the internal standard.
-
This compound is an essential tool for virology research, enabling highly accurate and precise quantification of its non-labeled counterpart. This allows for detailed investigation into the role of RNA modifications in viral life cycles and provides a robust method for pharmacokinetic and mechanistic studies of 2'-O-Methyladenosine as a potential antiviral agent. The protocols and information provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful analytical standard.
References
- 1. Flavivirus RNA cap methyltransferase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Function of Flavivirus NS5 Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An RNA cap (nucleoside‐2′‐O‐)‐methyltransferase in the flavivirus RNA polymerase NS5: crystal structure and functional characterization | The EMBO Journal [link.springer.com]
- 4. Specific inhibition of vaccinia virus growth by 2'-O-methyladenosine: isolation of a drug-resistant virus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Vaccinia Virus Inhibitors as a Paradigm for the Chemotherapy of Poxvirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
Measuring 2'-O-Methyladenosine Levels in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyladenosine (A2m) is a post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl of the ribose sugar of adenosine (B11128). This modification is found in various RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), and transfer RNA (tRNA).[1][2] The 2'-O-methylation of RNA is a critical regulatory mechanism in gene expression, influencing RNA stability, translation, and interaction with RNA-binding proteins.[1][2] The enzyme responsible for the majority of A2m modifications is Fibrillarin (FBL), which is a core component of the C/D box small nucleolar ribonucleoprotein (snoRNP) complex.[1][3][4] Dysregulation of A2m levels has been implicated in various diseases, including cancer and viral infections, making the accurate quantification of this modification a key area of research in drug development and molecular biology.[3][5]
This document provides detailed application notes and protocols for the quantification of 2'-O-Methyladenosine in cell culture samples using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method for the analysis of nucleoside modifications.[6][7]
Quantitative Data Summary
The following table summarizes representative quantitative data for 2'-O-Methyladenosine levels in a cell culture model. The ratio of 2'-O-Methyladenosine (Am) to Adenosine (A) is a common metric for reporting the abundance of this modification.
| Cell Line | Condition | Am/A Ratio (%) | Reference |
| RAW264.7 Macrophages | Wild-Type (WT) | ~0.18 | [5] |
| RAW264.7 Macrophages | Fibrillarin Heterozygous Knockdown (Fbl+/-) | ~0.10 | [5] |
| RAW264.7 Macrophages | Vesicular Stomatitis Virus (VSV) Infected | Increased | [5] |
Experimental Protocols
This section details the key experimental protocols for the quantification of 2'-O-Methyladenosine from cultured cells. The workflow involves cell culture and harvesting, total RNA extraction, enzymatic hydrolysis of RNA to nucleosides, and subsequent analysis by LC-MS/MS.
Protocol 1: Cell Culture and Harvesting
-
Cell Seeding: Seed approximately 350,000 cells (e.g., HEK293E, HeLa, or other cell lines of interest) in a 60 mm cell culture plate.[7]
-
Incubation: Culture the cells for 48 hours under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.[7]
-
Harvesting:
-
Aspirate the growth medium from the plate.
-
Wash the cells once with 5 mL of ice-cold 1x Phosphate-Buffered Saline (PBS).
-
Add 1 mL of ice-cold PBS and scrape the cells from the plate using a cell scraper.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully remove and discard the supernatant. The cell pellet can be immediately used for RNA extraction or stored at -80°C.
-
Protocol 2: Total RNA Extraction
-
Lysis: Lyse the cell pellet using a commercially available RNA extraction kit (e.g., PureLink RNA Mini Kit) according to the manufacturer's instructions. This typically involves adding a lysis buffer containing guanidinium (B1211019) thiocyanate (B1210189) to inactivate RNases.
-
Homogenization: Homogenize the lysate by passing it through a syringe with a fine-gauge needle or using a rotor-stator homogenizer.
-
RNA Precipitation: Add ethanol (B145695) to the lysate to precipitate the RNA.
-
Column Binding: Apply the RNA-ethanol mixture to a silica-based spin column. The RNA will bind to the silica (B1680970) membrane.
-
Washing: Wash the column with the provided wash buffers to remove contaminants such as proteins, DNA, and salts.
-
Elution: Elute the purified total RNA from the column using RNase-free water.
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
Protocol 3: Enzymatic Hydrolysis of RNA to Nucleosides
-
RNA Sample Preparation: In a sterile, RNase-free microcentrifuge tube, combine the following:
-
1-5 µg of total RNA
-
Nuclease P1 (1 U)
-
10x Nuclease P1 Buffer (to a final concentration of 1x)
-
RNase-free water to a final volume of 20 µL.
-
-
Nuclease P1 Digestion: Incubate the reaction mixture at 37°C for 2 hours. Nuclease P1 will digest the RNA into 5'-mononucleotides.
-
Alkaline Phosphatase Treatment:
-
Add 1 µL of Calf Intestinal Alkaline Phosphatase (CIP) (1 U/µL).
-
Add 10x CIP Buffer to a final concentration of 1x.
-
Incubate at 37°C for an additional 2 hours. CIP will dephosphorylate the mononucleotides to yield nucleosides.
-
-
Sample Cleanup:
-
Filter the reaction mixture through a 10 kDa molecular weight cutoff filter to remove the enzymes.
-
Collect the flow-through containing the nucleosides.
-
Dry the sample in a vacuum centrifuge.
-
Resuspend the dried nucleosides in a suitable volume (e.g., 50 µL) of the LC-MS mobile phase for analysis.
-
Protocol 4: LC-MS/MS Quantification of 2'-O-Methyladenosine
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).[7]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for nucleoside separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 0% to 50% Mobile Phase B over 10-15 minutes is a common starting point.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for adenosine and 2'-O-Methyladenosine.
-
Adenosine (A): m/z 268 → 136
-
2'-O-Methyladenosine (A2m): m/z 282 → 136
-
-
-
Quantification:
-
Generate a standard curve using commercially available adenosine and 2'-O-Methyladenosine standards of known concentrations.
-
Calculate the concentration of A and A2m in the samples based on the standard curve.
-
Determine the A2m/A ratio by dividing the concentration of 2'-O-Methyladenosine by the concentration of Adenosine.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring 2'-O-Methyladenosine.
Fibrillarin-Mediated 2'-O-Methylation Signaling Pathway
Caption: Fibrillarin-mediated 2'-O-methylation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fibrillarin-dependent 2'-O-methylation modulates RPS28 ribosome incorporation and oncogenic translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in the structure and function of the nucleolar protein fibrillarin [frontiersin.org]
- 5. RNA 2’-O-Methyltransferase Fibrillarin Facilitates Virus Entry Into Macrophages Through Inhibiting Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2'-O-Methyladenosine-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2'-O-Methyladenosine-d3 as a stable isotope-labeled internal standard (SIL-IS) in drug metabolism and pharmacokinetics (DMPK) studies. The use of deuterated standards is the gold standard in quantitative bioanalysis, offering significant advantages in accuracy and precision.[1][2][3]
Introduction to this compound as an Internal Standard
This compound is the deuterated form of 2'-O-Methyladenosine, a naturally occurring modified nucleoside.[4][5][6] In drug metabolism studies, it serves as an ideal internal standard for the quantification of an analogous analyte in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[4] Its key advantages include:
-
Chemical Identity: It is chemically identical to the unlabeled analyte, ensuring similar behavior during sample preparation and chromatographic separation.[1][2]
-
Mass Difference: The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio (m/z) for detection by the mass spectrometer, allowing for its differentiation from the analyte.[1]
-
Correction for Variability: It effectively compensates for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[2][3]
Key Applications in Drug Metabolism Studies
The primary application of this compound is as an internal standard in bioanalytical method validation and the analysis of study samples for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Therapeutic Drug Monitoring (TDM): Quantifying drug levels in patients to ensure they are within the therapeutic range.[7][8]
-
Metabolite Identification and Quantification: Aiding in the characterization and measurement of drug metabolites.[9]
Experimental Protocols
This section outlines a typical workflow for a drug metabolism study using this compound as an internal standard.
Bioanalytical Method Development and Validation
A robust and reliable bioanalytical method is crucial for obtaining high-quality data. The method should be developed and validated according to regulatory guidelines (e.g., FDA M10).[10][11][12][13]
Workflow for Bioanalytical Method Validation:
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'-O-Methyladenosine | C11H15N5O4 | CID 102213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for 2'-O-Methyladenosine (HMDB0004326) [hmdb.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. tecan.com [tecan.com]
- 9. pharmtech.com [pharmtech.com]
- 10. fda.gov [fda.gov]
- 11. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. centerforbiosimilars.com [centerforbiosimilars.com]
Application Note: Quantitative Analysis of 2'-O-Methyladenosine in Human Serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2'-O-Methyladenosine in human serum. The methodology employs a stable isotope-labeled internal standard, 2'-O-Methyladenosine-d3, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The protocol outlines a straightforward protein precipitation procedure for sample extraction, followed by analysis using Hydrophilic Interaction Liquid Chromatography coupled with Tandem Mass Spectrometry (HILIC-MS/MS). This method is suitable for pharmacokinetic studies, biomarker discovery, and other clinical research applications requiring precise measurement of 2'-O-Methyladenosine.
Introduction
2'-O-Methyladenosine is a modified nucleoside found in various biological fluids, and its concentration levels have been associated with certain physiological and pathological conditions. Accurate and precise quantification of this biomolecule is crucial for its investigation as a potential biomarker. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry.[1] The SIL-IS co-elutes with the analyte and experiences identical ionization suppression or enhancement, thereby providing effective compensation for matrix effects.[2] This application note provides a comprehensive protocol for the preparation of calibration curves and the quantification of 2'-O-Methyladenosine in human serum.
Experimental Protocols
1. Materials and Reagents
-
2'-O-Methyladenosine (Analyte)
-
This compound (Internal Standard, IS)
-
Human Serum (Blank Matrix)
-
Methanol (B129727) (LC-MS Grade)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Acetic Acid
-
Malic Acid
-
Ultrapure Water
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 2'-O-Methyladenosine and this compound and dissolve each in 1 mL of methanol to prepare individual primary stock solutions.
-
Analyte Working Solutions: Perform serial dilutions of the 2'-O-Methyladenosine primary stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 methanol/water mixture to prepare a working solution at a fixed concentration of 100 ng/mL. This solution will be added to all calibration standards, QC samples, and unknown samples.[3]
3. Preparation of Calibration Standards and Quality Control Samples
-
Spike the appropriate analyte working solutions into blank human serum to create a set of at least six to eight non-zero calibration standards.[4] The concentration range should be selected to cover the expected concentrations of the analyte in the study samples. A typical range for modified nucleosides like 2'-O-Methyladenosine could be from 0.1 to 50 ng/mL.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.
4. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of each unknown sample, calibration standard, and QC sample into a microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL internal standard spiking solution (this compound) to each tube, except for the blank matrix sample (which receives 10 µL of the 50:50 methanol/water mixture).
-
Vortex each tube briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.[5]
-
Vortex vigorously for 30 seconds.
-
Centrifuge the tubes at 13,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: BEH HILIC column (2.1 x 100 mm, 1.7 µm)[5]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.2% acetic acid[5]
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate, 0.2% acetic acid, and 0.05 mM malic acid[5]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 95% B
-
3.0 min: 94% B
-
3.5 min: 60% B
-
5.5 min: 60% B
-
6.0 min: 94% B
-
12.5 min: 94% B[5]
-
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2'-O-Methyladenosine: 282.1 -> 136.1 (Quantifier), 282.1 -> 162.1 (Qualifier)
-
This compound: 285.1 -> 136.1 (Quantifier)
-
-
6. Data Analysis
-
Integrate the chromatographic peak areas for the analyte and the internal standard for each injection.
-
Calculate the peak area ratio of the analyte to the internal standard.[3]
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Perform a linear regression analysis, typically with a weighting of 1/x or 1/x², to generate the calibration curve.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Example Calibration Curve Data for 2'-O-Methyladenosine Quantification
| Calibration Standard Level | Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.1 | 1,520 | 1,550,000 | 0.00098 |
| 2 | 0.5 | 7,650 | 1,580,000 | 0.00484 |
| 3 | 1.0 | 15,100 | 1,565,000 | 0.00965 |
| 4 | 5.0 | 78,500 | 1,590,000 | 0.04937 |
| 5 | 10.0 | 155,000 | 1,575,000 | 0.09841 |
| 6 | 25.0 | 390,000 | 1,585,000 | 0.24606 |
| 7 | 50.0 | 785,000 | 1,570,000 | 0.50000 |
Mandatory Visualization
Caption: Workflow for the quantitative analysis of 2'-O-Methyladenosine.
References
- 1. forensicrti.org [forensicrti.org]
- 2. researchgate.net [researchgate.net]
- 3. Correlation of precursor and product ions in single-stage high resolution mass spectrometry. A tool for detecting diagnostic ions and improving the precursor elemental composition elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2'-O-Methyladenosine-d3 as a Spike-In Control for RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of epitranscriptomics, particularly the analysis of RNA modifications, is a rapidly expanding field, revealing new layers of gene regulation critical in development and disease. Among the more than 170 known RNA modifications, 2'-O-methylation (Nm) is a prevalent modification found in various RNA species, including mRNA, tRNA, and rRNA. This modification, where a methyl group is added to the 2'-hydroxyl of the ribose sugar, plays a crucial role in RNA stability, splicing, and translation. Accurate quantification of specific RNA modifications like 2'-O-Methyladenosine (Am) is essential for understanding their biological functions and for the development of novel therapeutics.
Standard RNA sequencing methods provide invaluable information about transcript abundance and sequence but do not typically allow for the direct quantification of RNA modifications. To address this limitation, we present a robust workflow utilizing 2'-O-Methyladenosine-d3 as a stable isotope-labeled spike-in control for the absolute quantification of endogenous 2'-O-Methyladenosine by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This approach, based on the principle of isotope dilution mass spectrometry, offers high accuracy and precision, serving as a powerful complementary method to standard transcriptomic analyses.
This document provides detailed application notes and protocols for the use of this compound as a spike-in control for the absolute quantification of 2'-O-Methyladenosine in total RNA samples.
Principle and Application
The core principle of this method is the use of a known amount of a stable isotope-labeled version of the analyte of interest (this compound) as an internal standard. This "spike-in" is added to a biological sample containing the endogenous, unlabeled analyte (2'-O-Methyladenosine) at the beginning of the sample preparation process. The deuterated standard is chemically identical to the endogenous molecule but has a higher mass due to the presence of deuterium (B1214612) atoms.
During sample processing, the spike-in and the endogenous analyte are extracted and processed together, meaning any loss of material will affect both equally. Following enzymatic digestion of the RNA into individual nucleosides, the mixture is analyzed by LC-MS/MS. The mass spectrometer can distinguish between the deuterated standard and the endogenous nucleoside based on their mass difference. By comparing the signal intensities of the two species, the absolute quantity of the endogenous 2'-O-Methyladenosine in the original sample can be precisely calculated.
Key Applications:
-
Absolute Quantification of 2'-O-Methyladenosine: Determine the precise amount of 2'-O-Methyladenosine in various biological samples, such as cells, tissues, and biofluids.
-
Validation of RNA Sequencing Data: Complement RNA sequencing studies by providing quantitative data on a specific, functionally important RNA modification.
-
Monitoring Changes in RNA Modification Levels: Accurately track changes in 2'-O-Methyladenosine levels in response to drug treatment, disease progression, or environmental stimuli.
-
Biomarker Discovery: Investigate the potential of 2'-O-Methyladenosine as a biomarker for various diseases.
-
Drug Development: Assess the on- and off-target effects of drugs that modulate RNA methylation pathways.
Experimental Protocols
This section details the key experimental protocols for the quantification of 2'-O-Methyladenosine using this compound as a spike-in control.
Protocol 1: RNA Extraction and Spike-In Addition
-
Total RNA Extraction:
-
Extract total RNA from cell or tissue samples using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).
-
Ensure the use of RNase-free reagents and consumables to maintain RNA integrity.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a bioanalyzer.
-
-
Spike-In Addition:
-
Prepare a stock solution of this compound of a known concentration in RNase-free water.
-
Add a precise amount of the this compound stock solution to a defined amount of total RNA (e.g., 1-10 µg). The amount of spike-in should be optimized based on the expected abundance of endogenous 2'-O-Methyladenosine. A good starting point is to aim for a spike-in to endogenous ratio of approximately 1:1.
-
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
-
Enzyme Mix Preparation:
-
Prepare a digestion master mix containing Nuclease P1 and Alkaline Phosphatase in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3).
-
-
Digestion Reaction:
-
To the RNA sample containing the this compound spike-in, add the enzyme master mix.
-
Incubate the reaction at 37°C for 2-4 hours to ensure complete digestion of the RNA into individual nucleosides.
-
-
Enzyme Inactivation and Sample Cleanup:
-
Inactivate the enzymes by heating the sample at 95°C for 5 minutes.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant containing the nucleosides to a new tube.
-
For sensitive LC-MS/MS analysis, a further cleanup step using a solid-phase extraction (SPE) cartridge may be beneficial to remove salts and other contaminants.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Separation:
-
Inject the digested nucleoside sample onto a reverse-phase C18 column.
-
Separate the nucleosides using a gradient of mobile phases, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol. The gradient should be optimized to achieve good separation of 2'-O-Methyladenosine from other nucleosides.
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer, which should be operated in positive ion mode using electrospray ionization (ESI).
-
Set up the mass spectrometer to perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for the specific mass transitions of both endogenous 2'-O-Methyladenosine and the deuterated this compound standard.
-
Mass Transitions:
-
2'-O-Methyladenosine (endogenous): The precursor ion (M+H)+ will have an m/z corresponding to its molecular weight. The fragment ion will typically be the adenine (B156593) base.
-
This compound (spike-in): The precursor ion (M+H)+ will have an m/z that is 3 units higher than the endogenous compound. The fragment ion will be the same adenine base.
-
-
Protocol 4: Data Analysis and Quantification
-
Peak Integration:
-
Integrate the peak areas for the specific mass transitions of both endogenous 2'-O-Methyladenosine and this compound from the LC-MS/MS chromatograms.
-
-
Calculation of Absolute Quantity:
-
Calculate the ratio of the peak area of the endogenous 2'-O-Methyladenosine to the peak area of the this compound spike-in.
-
Using the known amount of the spike-in added to the sample, calculate the absolute amount of endogenous 2'-O-Methyladenosine in the original RNA sample using the following formula:
Amount of Endogenous Am = (Peak Area of Endogenous Am / Peak Area of Am-d3) * Amount of Am-d3 Spike-in
-
-
Normalization:
-
The absolute amount of 2'-O-Methyladenosine can be normalized to the total amount of input RNA to allow for comparisons between different samples. The result is typically expressed as pmol/µg of total RNA or as a molar ratio relative to adenosine.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example Quantification of 2'-O-Methyladenosine in different cell lines.
| Cell Line | Total RNA Input (µg) | Amount of Am-d3 Spike-in (pmol) | Peak Area (Endogenous Am) | Peak Area (Am-d3) | Calculated Amount of Endogenous Am (pmol) | Normalized Amount of Am (pmol/µg RNA) |
| HEK293T | 5 | 10 | 1.2 x 10^6 | 1.5 x 10^6 | 8.0 | 1.6 |
| HeLa | 5 | 10 | 9.8 x 10^5 | 1.6 x 10^6 | 6.1 | 1.2 |
| A549 | 5 | 10 | 2.5 x 10^6 | 1.4 x 10^6 | 17.9 | 3.6 |
Table 2: Example of monitoring changes in 2'-O-Methyladenosine levels upon drug treatment.
| Treatment | Concentration | Time (h) | Normalized Amount of Am (pmol/µg RNA) | Fold Change vs. Control |
| Control (DMSO) | - | 24 | 1.5 ± 0.2 | 1.0 |
| Drug X | 1 µM | 24 | 0.8 ± 0.1 | 0.53 |
| Drug X | 10 µM | 24 | 0.4 ± 0.05 | 0.27 |
Mandatory Visualizations
Experimental Workflow
Caption: Overall experimental workflow for the quantification of 2'-O-Methyladenosine.
Data Analysis Logic
Caption: Logical flow of the data analysis for absolute quantification.
Future Perspectives: Integration with Advanced Sequencing Technologies
While the primary and validated application of this compound is as an internal standard for mass spectrometry, emerging technologies may offer novel avenues for its use. Third-generation sequencing platforms, such as Oxford Nanopore Technologies, allow for the direct sequencing of native RNA molecules and can detect RNA modifications by analyzing characteristic changes in the electrical current signal as the RNA strand passes through a nanopore.
It is conceivable that future developments in nanopore sequencing and associated data analysis algorithms could enable the distinction between deuterated and non-deuterated modified nucleosides. If this becomes feasible, this compound could potentially be used as a spike-in control to normalize the modification detection signal itself within a direct RNA sequencing experiment, providing a powerful tool for quantitative, single-molecule epitranscriptomics. However, this application remains speculative and requires further research and technological advancement.
Conclusion
The use of this compound as a spike-in control provides a highly accurate and reliable method for the absolute quantification of endogenous 2'-O-Methyladenosine in RNA samples via isotope dilution mass spectrometry. This approach is an essential tool for researchers in both academia and industry who are investigating the role of RNA modifications in biological processes and disease. By providing precise quantitative data, this method complements standard RNA sequencing and empowers more in-depth studies in the dynamic field of epitranscriptomics.
Application Notes and Protocols: Analysis of 2'-O-Methyladenosine in Plant Stress Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-Methyladenosine (2'OMeA) is a modified nucleoside found in various RNA molecules, including transfer RNA (tRNA). Emerging evidence suggests that dynamic changes in RNA modifications, such as 2'OMeA, play a crucial role in the regulation of gene expression and cellular responses to environmental cues. In plants, alterations in the levels of 2'OMeA have been implicated in the response to abiotic stresses, highlighting its potential as a biomarker and a target for developing stress-tolerant crops. This document provides detailed application notes and protocols for the analysis of 2'OMeA in plant tissues, focusing on its role in stress response studies.
Quantitative Data Summary
The following table summarizes the quantitative changes in 2'-O-Methyladenosine levels in rice seedlings under salt and abscisic acid (ABA) stress conditions, as reported by Wang et al. (2017).[1]
| Stress Condition | Duration | Fold Change in 2'OMeA Level (Stress vs. Control) |
| Salt Stress (200 mM NaCl) | 3 days | ~4 |
| 5 days | ~7 | |
| 7 days | ~10 | |
| ABA Treatment (100 µM) | 3 days | ~3 |
| 5 days | ~6 | |
| 7 days | ~8 |
Signaling Pathway
The precise signaling pathway involving 2'-O-Methyladenosine in the plant stress response is still under investigation. However, based on current research, a putative pathway can be proposed, primarily involving the tRNA methyltransferase OsTRM13 in rice.
Abiotic stress signals, such as high salinity or the presence of the stress hormone ABA, lead to the upregulation of the OsTRM13 gene.[2] The OsTRM13 protein then catalyzes the methylation of adenosine (B11128) at the 2'-hydroxyl group of the ribose sugar in specific tRNAs. This modification can influence tRNA structure and function, potentially affecting codon recognition and the translation efficiency of specific mRNAs. The altered translation of stress-responsive proteins ultimately contributes to the plant's ability to tolerate the stress.
Putative signaling pathway of 2'-O-Methyladenosine in plant stress response.
Experimental Protocols
Protocol 1: Total RNA Extraction from Plant Tissues
This protocol is adapted for the extraction of high-quality total RNA from plant leaves, suitable for subsequent nucleoside analysis.
Materials:
-
Plant leaf tissue (fresh or frozen in liquid nitrogen)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
TRIzol reagent or similar phenol-based RNA extraction reagent
-
Chloroform
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Microcentrifuge tubes (1.5 mL, RNase-free)
-
Microcentrifuge
Procedure:
-
Harvest approximately 100 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of TRIzol reagent and vortex vigorously for 1 minute to homogenize.
-
Incubate the homogenate at room temperature for 5 minutes.
-
Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new microcentrifuge tube.
-
Add 500 µL of isopropanol to precipitate the RNA. Mix gently by inversion and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in 30-50 µL of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is indicative of pure RNA.
-
Store the extracted RNA at -80°C until further use.
Protocol 2: Enzymatic Digestion of RNA to Nucleosides
This protocol describes the complete enzymatic digestion of total RNA into its constituent nucleosides for LC-MS/MS analysis.[3]
Materials:
-
Purified total RNA sample
-
Nuclease P1 (1 U/µL)
-
Bacterial Alkaline Phosphatase (BAP) (1 U/µL)
-
10X Nuclease P1 Buffer (e.g., 100 mM Sodium Acetate, pH 5.3)
-
10X BAP Buffer (e.g., 500 mM Tris-HCl, pH 8.5, 10 mM EDTA)
-
RNase-free water
-
Heating block or thermocycler
Procedure:
-
In a sterile microcentrifuge tube, combine the following:
-
Total RNA: 5-10 µg
-
10X Nuclease P1 Buffer: 2 µL
-
Nuclease P1: 1 µL
-
RNase-free water: to a final volume of 18 µL
-
-
Incubate the reaction mixture at 37°C for 2 hours.
-
To the same tube, add:
-
10X BAP Buffer: 2 µL
-
Bacterial Alkaline Phosphatase: 1 µL
-
-
Incubate at 37°C for an additional 2 hours.
-
After incubation, the sample is ready for LC-MS/MS analysis. If not analyzed immediately, store at -20°C.
Protocol 3: LC-MS/MS Analysis of 2'-O-Methyladenosine
This protocol provides a general framework for the quantification of 2'OMeA using a triple quadrupole mass spectrometer. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B (linear gradient)
-
10-12 min: 30-95% B (linear gradient)
-
12-15 min: 95% B (hold)
-
15-16 min: 95-2% B (linear gradient)
-
16-20 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: 2'-O-Methyladenosine (2'OMeA)
-
Precursor Ion (Q1): m/z 282.1
-
Product Ion (Q3): m/z 136.1 (adenine fragment)
-
-
Instrument Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Cone Gas Flow: ~50 L/hr
-
Desolvation Gas Flow: ~800 L/hr
-
Collision Energy: ~15-20 eV
-
Quantification:
-
Prepare a standard curve using a certified 2'-O-Methyladenosine standard at concentrations ranging from 0.1 to 100 ng/mL.
-
The concentration of 2'OMeA in the samples is determined by comparing the peak area of the MRM transition to the standard curve.
-
Results can be normalized to the initial amount of RNA used for digestion.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of 2'-O-Methyladenosine in plant stress response studies.
Workflow for 2'-O-Methyladenosine analysis in plants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The 2'-O-methyladenosine nucleoside modification gene OsTRM13 positively regulates salt stress tolerance in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Adenosine Analogs using 2'-O-Methyladenosine-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine (B11128) and its analogs are a class of compounds with significant therapeutic potential, targeting a range of conditions including cardiovascular diseases, inflammation, and neurological disorders. Understanding the pharmacokinetic (PK) profile of these analogs is crucial for their development as therapeutic agents. This document provides a detailed guide for conducting pharmacokinetic studies of adenosine analogs, with a specific focus on the use of 2'-O-Methyladenosine-d3 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
2'-O-Methyladenosine is a naturally occurring methylated purine (B94841) nucleoside.[2][3] Its deuterated form, this compound, serves as an ideal internal standard in bioanalytical methods due to its chemical similarity to adenosine analogs, ensuring that it behaves similarly during sample preparation and analysis, thereby correcting for variability and matrix effects.[4]
Key Applications
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) of novel adenosine analogs in preclinical animal models.[5]
-
Bioequivalence Studies: Comparing the pharmacokinetic profiles of different formulations of an adenosine analog.
-
Drug-Drug Interaction Studies: Assessing the impact of co-administered drugs on the pharmacokinetics of an adenosine analog.
-
Toxicokinetic Analysis: Correlating drug exposure with toxicity findings in preclinical safety studies.
Experimental Protocols
In Vivo Animal Pharmacokinetic Study
This protocol outlines a typical pharmacokinetic study in rodents (e.g., rats or mice) to determine the plasma concentration-time profile of an adenosine analog after oral administration.
Materials:
-
Adenosine analog (Test Compound)
-
Vehicle for dosing (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Male Sprague-Dawley rats (or other appropriate rodent model), 8-10 weeks old
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C) for plasma storage
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Fast the animals overnight (with free access to water) before dosing.
-
Prepare the dosing solution of the adenosine analog in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of the adenosine analog to each animal via oral gavage. Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points. A typical sampling schedule for an oral dosing study might be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[6]
-
Blood can be collected via an appropriate method, such as tail vein or saphenous vein sampling.[7]
-
Place the collected blood into EDTA-coated tubes and keep on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to a clean, labeled microcentrifuge tube.
-
Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Quantification of Adenosine Analog by LC-MS/MS
This protocol describes the quantification of an adenosine analog in plasma samples using a validated LC-MS/MS method with this compound as the internal standard.
Materials and Reagents:
-
Adenosine analog (analytical standard)
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Plasma samples from the in vivo study
-
Control (blank) plasma from untreated animals
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 reverse-phase column)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of the adenosine analog and the internal standard (this compound) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare serial dilutions of the adenosine analog stock solution in a 50:50 mixture of acetonitrile and water to create working solutions for the calibration curve.
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of each plasma sample (including calibration standards and quality control samples prepared in blank plasma), add 150 µL of the internal standard working solution in acetonitrile. This high ratio of organic solvent will precipitate the plasma proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate the analyte from endogenous plasma components. For example, start with 5% B, ramp to 95% B, hold, and then return to initial conditions.
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the adenosine analog and the internal standard (this compound). These transitions would need to be optimized for the specific analog being studied.
-
Example Transitions:
-
Adenosine Analog (Analyte): [M+H]+ → [Product Ion]+
-
This compound (IS): m/z 285.1 → [Product Ion]+ (The precursor ion for the d3 labeled standard will be 3 mass units higher than the unlabeled compound).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the adenosine analog in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using appropriate software.
-
Data Presentation
The following tables present example data from a hypothetical pharmacokinetic study of an adenosine analog ("Analog X") in rats following a single oral dose of 10 mg/kg.
Table 1: LC-MS/MS Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | 4.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 6.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% | -5.3% to 7.8% |
| Recovery | Consistent and reproducible | 85% - 92% |
| Matrix Effect | CV ≤ 15% | 7.9% |
Table 2: Mean Plasma Concentration-Time Profile of Analog X in Rats
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |
| 0.25 | 150.5 ± 25.1 |
| 0.5 | 350.2 ± 50.8 |
| 1.0 | 580.9 ± 95.3 |
| 2.0 | 450.6 ± 70.2 |
| 4.0 | 210.3 ± 35.7 |
| 8.0 | 80.1 ± 15.4 |
| 12.0 | 30.5 ± 8.9 |
| 24.0 | 5.2 ± 2.1 |
Table 3: Key Pharmacokinetic Parameters of Analog X in Rats
| Parameter | Unit | Mean Value ± SD (n=6) |
| Cmax (Maximum Concentration) | ng/mL | 605.4 ± 102.1 |
| Tmax (Time to Maximum Concentration) | hours | 1.0 ± 0.2 |
| AUC (0-24h) (Area Under the Curve) | ng*h/mL | 2540.7 ± 350.6 |
| t½ (Half-life) | hours | 3.5 ± 0.8 |
Visualization of Pathways and Workflows
Adenosine Receptor Signaling Pathway
Adenosine analogs exert their effects by binding to one or more of the four G-protein coupled adenosine receptor subtypes (A1, A2A, A2B, and A3). These receptors are coupled to different G proteins, leading to downstream signaling cascades that modulate cellular function.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the key steps involved in a typical pharmacokinetic study of an adenosine analog, from in vivo administration to data analysis.
Caption: Pharmacokinetic study workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Substituted (N)-Methanocarba A3 Adenosine Receptor Agonists: In Silico, In Vitro, and In Vivo Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Striatal adenosine levels measured 'in vivo' by microdialysis in rats with unilateral dopamine denervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Internal Standards in Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered with internal standards (IS) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my internal standard (IS) signal fluctuating randomly across my sample batch?
Random fluctuation in the IS area points to a lack of consistency in the analytical process.[1] The primary causes can be categorized into three main areas:
-
Sample Preparation: Inconsistencies during sample preparation are a frequent source of variability. This can include imprecise pipetting, incomplete or variable extraction recovery, and inconsistent solvent evaporation and reconstitution.[1][2] Thorough mixing of the internal standard with the biological matrix is crucial.
-
LC System and Autosampler: Problems with the autosampler, such as inconsistent injection volumes or the presence of air bubbles in the syringe, can lead to significant signal variability.[1][3] Carryover from a high-concentration sample into a subsequent injection can also cause a sporadic increase in the IS signal.[1]
-
Mass Spectrometer (MS) Detector: An unstable MS detector can cause a fluctuating signal. This may be due to a dirty or improperly positioned spray needle in the ion source, which leads to inconsistent ionization efficiency.[1]
Q2: What causes a consistent upward or downward drift in my IS signal throughout an analytical run?
A systematic trend in the IS signal often indicates a change in the instrument's condition over time. Potential causes include:
-
Instrumental Drift: The sensitivity of the mass spectrometer can change over the course of a run.[4] An internal standard that behaves similarly to the analyte can help correct for these variations.[2]
-
Column Degradation: Deterioration of the chromatographic column can lead to changes in peak shape and retention time, affecting the IS signal.[5]
-
Temperature Fluctuations: Changes in the column oven temperature can affect chromatography and ionization, leading to signal drift.[6]
-
IS Solution Instability: If the IS is unstable in the sample matrix or the autosampler vial over the duration of the run, its concentration may change, causing a signal drift.[7]
Q3: What are the key criteria for selecting an appropriate internal standard?
The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[3][8] Key selection criteria include:
-
Structural Similarity: The IS should be chemically similar to the analyte to ensure it behaves similarly during sample preparation and analysis.[8][9]
-
Stable Isotope-Labeled (SIL) Standards: SIL internal standards, where atoms are replaced by heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), are considered the "gold standard".[4][10] They co-elute with the analyte and experience nearly identical ionization efficiency and matrix effects, providing the most accurate correction.[4]
-
Co-elution: The IS should have a retention time very close to the analyte to ensure both are subjected to the same matrix effects.[11]
-
Absence in Samples: The chosen IS must not be naturally present in the samples being analyzed.[8]
-
Stability: The internal standard must be stable throughout the entire analytical process, from sample preparation to final analysis.[12]
Q4: What is the ideal concentration for an internal standard?
The concentration of the internal standard should be consistent across all samples, calibrators, and quality controls.[13] It should be high enough to provide a robust and reproducible signal but not so high that it causes detector saturation or significant cross-interference with the analyte.[10] A common practice is to use an IS concentration that is in the same order of magnitude as the target analyte.[12] Some recommend matching the IS signal response to be approximately one-third to one-half of the analyte's response at the upper limit of quantification (ULOQ).[10]
Q5: When should the internal standard be added to the sample?
To correct for variability throughout the entire workflow, the internal standard should be added as early as possible in the sample preparation process.[13] Adding the IS before any extraction, dilution, or transfer steps ensures that it accounts for any analyte loss that may occur during these procedures.[4][10]
Q6: What are "matrix effects," and how do they affect my internal standard?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[14] This can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[14] Since the internal standard is designed to mimic the analyte's behavior, it should be affected by matrix effects in the same way.[2] By using the ratio of the analyte signal to the IS signal, these effects can be compensated for, leading to more accurate quantification.[4][15] However, if the IS and analyte have different retention times, they may experience different degrees of matrix effects, leading to inaccurate results.[16]
Q7: How can I differentiate between poor recovery due to extraction inefficiency and matrix effects?
A post-extraction spike experiment is a standard method to distinguish between these two issues.[17] This involves comparing the IS response in a sample where the IS is added before extraction (pre-extraction spike) to a sample where the IS is added to the matrix extract after the extraction process (post-extraction spike). If the recovery is low in the pre-extraction spike but normal in the post-extraction spike, it indicates an extraction inefficiency. If the recovery is low in both, it suggests the presence of matrix effects.[17]
Q8: What causes poor or distorted peak shapes for my internal standard?
Poor peak shape can compromise resolution and lead to inaccurate integration and quantification.[5] Common causes include:
-
Column Overload: Injecting too much of the internal standard can lead to peak fronting.[5][18]
-
Column Deterioration: A contaminated or degraded column can cause peak tailing or splitting.[5][6]
-
Inappropriate Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6]
-
Co-eluting Interferences: A compound that co-elutes with the IS can interfere with its peak shape.[19]
Q9: What are typical acceptance criteria for internal standard response variability?
While there are no universally fixed rules, many laboratories establish their own standard operating procedures (SOPs) for IS response variability.[7][20] A common practice is to investigate samples where the IS response is outside of 50% to 150% of the mean IS response of the calibrators and quality controls in the batch. Regulatory guidelines, such as those from the FDA, emphasize that IS response should be monitored and any abnormal variability should be investigated.[20][21]
Q10: Can the analyte affect the internal standard signal?
Yes, in some cases, particularly at high analyte concentrations, the analyte can suppress the signal of the co-eluting internal standard.[22][23] This is due to competition for ionization in the mass spectrometer's source.[22] This cross-interference should be evaluated during method development. The ICH M10 guidelines suggest that the contribution of the IS to the analyte signal should be ≤ 20% of the lower limit of quantification (LLOQ), and the contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[10]
Troubleshooting Workflows and Diagrams
Caption: Troubleshooting workflow for abnormal internal standard responses.
Caption: Decision process for selecting a suitable internal standard.
Data Summary Tables
Table 1: Internal Standard Selection Criteria
| Criterion | Ideal Characteristic | Rationale |
| Type | Stable Isotope-Labeled (SIL) | Considered the "gold standard" as it co-elutes and behaves almost identically to the analyte, providing the best correction for matrix effects and recovery.[4][24] |
| Structural Similarity | Very similar to the analyte | Ensures similar behavior during sample preparation (extraction, derivatization) and chromatographic separation.[8] |
| Retention Time | Co-elutes or is very close to the analyte | Ensures both compounds experience the same matrix effects at the same time.[11] |
| Mass Difference | For SIL-IS, a mass difference of 4-5 Da is ideal | Minimizes potential for mass spectrometric cross-talk between the analyte and the IS.[10] |
| Endogenous Presence | Absent from the sample matrix | Prevents interference and inaccurate quantification from naturally occurring levels of the compound.[8][9] |
| Stability | Chemically stable throughout the process | The IS must not degrade during sample storage, preparation, or analysis to provide a consistent reference signal.[9][12] |
Table 2: Troubleshooting Guide for Common IS Issues
| Observed Problem | Potential Cause | Suggested Action |
| Randomly High/Low IS Signal | Inconsistent pipetting or IS addition | Review and retrain on sample preparation SOPs; use calibrated pipettes.[1] |
| Inconsistent injection volume | Check autosampler for air bubbles, leaks, and proper syringe function.[1] | |
| Dirty ion source | Clean the mass spectrometer's ion source, capillary, and spray needle.[1] | |
| Consistent Signal Drift (Up or Down) | Change in MS sensitivity over time | Allow for adequate instrument warm-up and equilibration; monitor QC samples.[4] |
| IS degradation in autosampler | Assess the stability of the IS in the final sample solvent over the expected run time. | |
| Low IS Recovery | Inefficient extraction | Optimize the extraction procedure (e.g., solvent choice, pH, mixing time).[17] |
| Ion suppression (Matrix Effect) | Improve sample cleanup, modify chromatography to separate IS from interfering compounds, or perform a post-extraction spike experiment to confirm.[14][17] | |
| Poor Peak Shape (Tailing/Fronting) | Column overload | Reduce the concentration or injection volume of the IS.[5] |
| Column contamination/degradation | Use a guard column; if necessary, wash or replace the analytical column.[5][6] |
Experimental Protocols
Protocol 1: Post-Extraction Spike Analysis to Differentiate Matrix Effects from Extraction Inefficiency
This experiment helps determine whether low IS recovery is due to loss during the extraction process or signal suppression/enhancement during MS analysis.[17]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the internal standard in a clean solvent (e.g., mobile phase) at the target concentration.
-
Set B (Pre-extraction Spike): Take a blank matrix sample and add the internal standard before performing the entire extraction procedure.
-
Set C (Post-extraction Spike): Perform the entire extraction procedure on a blank matrix sample. Add the internal standard to the final, extracted sample after the extraction is complete but before injection.[17]
-
-
Analysis: Analyze multiple replicates (n=3-5) of each set by LC-MS.
-
Data Interpretation:
-
Calculate Recovery %: (Mean Peak Area of Set B / Mean Peak Area of Set C) * 100
-
Calculate Matrix Effect %: (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
-
Interpretation:
-
A low Recovery % (e.g., <80%) with a Matrix Effect % close to 100% indicates extraction inefficiency .
-
A high Recovery % (e.g., >80%) with a Matrix Effect % significantly different from 100% (e.g., <80% for suppression or >120% for enhancement) indicates the presence of matrix effects .
-
If both are low, both issues may be present.
-
-
Protocol 2: Internal Standard Stock Solution Preparation
Accurate preparation of the IS stock and working solutions is critical for quantitative accuracy.
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the pure internal standard reference material.
-
Dissolve it in a suitable, high-purity solvent (e.g., methanol, acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).[4]
-
Store the stock solution under appropriate conditions (e.g., refrigerated or frozen at -20°C) to ensure long-term stability.[4]
-
-
Working Solution Preparation:
-
On the day of analysis, prepare a working solution by diluting the stock solution to a fixed concentration with an appropriate solvent.[4] This working solution will be added to all samples, calibrators, and QCs.
-
The concentration of this solution should be chosen to yield a final IS concentration in the samples that provides a strong and consistent signal.[10]
-
-
Documentation: Meticulously document all weights, volumes, solvents, and calculations. Label all solutions clearly with the compound name, concentration, preparation date, and expiration date.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. fda.gov [fda.gov]
- 8. Choosing an Internal Standard [restek.com]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 14. tandfonline.com [tandfonline.com]
- 15. youtube.com [youtube.com]
- 16. myadlm.org [myadlm.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. tandfonline.com [tandfonline.com]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
2'-O-Methyladenosine-d3 stability and storage conditions
Welcome to the technical support center for 2'-O-Methyladenosine-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] It is also recommended to protect it from light and store it under a nitrogen atmosphere to prevent degradation from atmospheric moisture and light exposure.[1]
Q2: How should I store solutions of this compound?
For solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][4] As with the solid form, solutions should be protected from light.
Q3: What is the expected stability of this compound under recommended storage conditions?
When stored at -20°C, 2'-O-Methyladenosine is stable for at least 4 years.[2] The 2'-O-methylation modification generally enhances the stability of nucleosides by providing protection against hydrolysis.[5]
Q4: How is this compound shipped, and what should I do upon receipt?
This compound is typically shipped at room temperature.[2][3] Upon receipt, the vial should be inspected for any damage. It is crucial to store the compound at the recommended -20°C as soon as possible.
Q5: What solvents are suitable for dissolving this compound?
2'-O-Methyladenosine is soluble in solvents such as DMF (5 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2) (10 mg/ml).[2] To avoid hydrogen-deuterium exchange, it is advisable to use aprotic solvents if the deuterated methyl group's integrity is critical for the experiment.
Q6: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, modified nucleosides can be susceptible to degradation under certain conditions. For instance, other modified nucleosides have been observed to undergo desulfurization or deamination.[6][7][8] The 2'-O-methyl group in 2'-O-Methyladenosine enhances its resistance to enzymatic degradation by adenosine (B11128) deaminase.[9]
Troubleshooting Guide
Issue: I am seeing unexpected peaks in my analytical analysis (LC-MS, NMR).
-
Possible Cause 1: Degradation due to improper storage.
-
Solution: Verify that the compound has been consistently stored at -20°C and protected from light. If the compound has been stored in solution, ensure that the recommended storage times and temperatures have been adhered to.
-
-
Possible Cause 2: Isotopic exchange.
-
Solution: If the deuterated methyl group is the site of analysis, ensure that the compound has not been exposed to protic solvents for extended periods, which could lead to H-D exchange. Use aprotic solvents for reconstitution and analysis whenever possible.
-
-
Possible Cause 3: Contamination.
-
Solution: Ensure that all labware and solvents used are clean and of high purity. Run a blank analysis of the solvent to rule out contamination.
-
Issue: I am observing lower than expected concentrations in my stock solutions.
-
Possible Cause 1: Incomplete dissolution.
-
Solution: Ensure the compound is fully dissolved in the chosen solvent. Gentle warming or vortexing may aid dissolution. Refer to the solubility data to ensure you are not exceeding the solubility limit.[2]
-
-
Possible Cause 2: Adsorption to container walls.
-
Solution: Use low-retention microcentrifuge tubes or glassware for storage of solutions.
-
-
Possible Cause 3: Degradation.
-
Solution: Review the storage and handling procedures to ensure they align with the recommendations. If degradation is suspected, it is advisable to use a fresh vial of the compound.
-
Stability and Storage Data
| Parameter | Condition | Recommended Storage | Stability |
| Solid Form | Temperature | -20°C | ≥ 4 years[2] |
| Light | Protected from light | Data not available | |
| Atmosphere | Under Nitrogen | Data not available | |
| Solution | Temperature (Long-term) | -80°C | Up to 6 months[1][4] |
| Temperature (Short-term) | -20°C | Up to 1 month[1][4] | |
| Light | Protected from light | Data not available |
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO, PBS) to a final concentration of 1 mg/mL.
-
-
Aliquotting:
-
Aliquot the stock solution into multiple low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles of the main stock.
-
-
Stress Conditions:
-
Temperature: Store aliquots at various temperatures (e.g., -80°C, -20°C, 4°C, room temperature, 37°C).
-
pH: Adjust the pH of the solution in PBS to different values (e.g., pH 3, pH 7.4, pH 9) and store at a constant temperature.
-
Light Exposure: Expose aliquots to a controlled light source (e.g., UV lamp at a specific wavelength and intensity) for defined periods, while keeping a control group in the dark.
-
-
Time Points:
-
Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
Analysis:
-
At each time point, analyze the samples using a suitable analytical method such as LC-MS or HPLC-UV.
-
Quantify the remaining parent compound and identify any potential degradation products by comparing the chromatograms and mass spectra to the time-zero sample.
-
-
Data Evaluation:
-
Calculate the percentage of the remaining this compound at each time point for each condition.
-
Plot the percentage of the remaining compound against time to determine the degradation kinetics.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2'-Deoxy-N-methyladenosine-d3 | LGC Standards [lgcstandards.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: Showing metabocard for 2'-O-Methyladenosine (HMDB0004326) [hmdb.ca]
Technical Support Center: Common Issues with Deuterium-Labeled Standards in LC-MS
Welcome to our dedicated support center for addressing common challenges encountered when using deuterium-labeled internal standards (D-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve issues in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterium-labeled internal standard in LC-MS analysis?
A deuterium-labeled internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1][2][] Its fundamental purpose is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][4] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.
Q2: What are the ideal characteristics of a deuterium-labeled internal standard?
For reliable and accurate quantification, a deuterium-labeled internal standard should possess both high chemical and isotopic purity.[4][5] The isotopic enrichment should typically be ≥ 98% to minimize interference from any unlabeled analyte.[2][5] The deuterium labels should be in stable, non-exchangeable positions to prevent loss of the label during sample preparation and analysis.[6][7][8][9][10]
Q3: What is the "isotope effect" and how can it affect my analysis?
The deuterium isotope effect refers to the slight differences in physicochemical properties between a deuterated compound and its non-deuterated counterpart due to the mass difference between hydrogen and deuterium.[8][11] This can manifest as a chromatographic shift, where the deuterated standard has a slightly different retention time than the analyte.[8][11][12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[13][14] If the analyte and the D-IS do not co-elute perfectly, they may be subjected to different matrix effects, which can compromise the accuracy of quantification.[11][15]
Q4: What is isotopic exchange and why is it a problem?
Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding environment, such as the sample matrix or mobile phase.[8] This is a significant issue because it alters the concentration of the deuterated standard, leading to inaccurate and unreliable quantitative results.[6][8] In some cases, the deuterated standard can convert back to the unlabeled analyte, creating a "false positive."[6][8]
Q5: Can a deuterium-labeled internal standard always correct for matrix effects?
While deuterium-labeled internal standards are used to compensate for matrix effects, they may not always be effective.[4][15][16] If there is a chromatographic separation between the analyte and the D-IS, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[1][15][17] This phenomenon is known as differential matrix effects and can lead to inaccurate quantification.[15][16]
Troubleshooting Guides
Issue 1: Poor Precision and Inaccurate Quantification
Symptoms:
-
High variability in replicate injections.
-
Inaccurate quantification results in quality control samples.
-
Poor linearity in the calibration curve.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Chromatographic Separation (Isotope Effect) | Optimize chromatographic conditions (e.g., mobile phase composition, gradient slope, temperature) to achieve co-elution of the analyte and D-IS.[11] |
| Isotopic Impurity (Unlabeled Analyte in D-IS) | Verify the isotopic purity of the D-IS using high-resolution mass spectrometry.[18][19] If significant unlabeled analyte is present, obtain a new, higher purity standard. |
| In-source Fragmentation of D-IS | Optimize mass spectrometer source conditions (e.g., cone voltage, collision energy) to minimize in-source fragmentation of the D-IS. |
| Differential Matrix Effects | Conduct a post-column infusion experiment to identify regions of ion suppression or enhancement and adjust chromatography to move the analyte and D-IS away from these regions.[1][15] |
Troubleshooting Workflow for Poor Precision and Accuracy
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 4. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chromforum.org [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. myadlm.org [myadlm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 2'-O-Methyladenosine Quantification
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the quantitative analysis of 2'-O-Methyladenosine (2'-O-MeA) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during method development and execution.
Q1: Why am I seeing poor peak shape (tailing, broadening, or splitting) for my 2'-O-MeA standard?
A1: Poor peak shape is a common chromatographic issue that can compromise resolution and integration accuracy. Consider the following causes and solutions:
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[1] Solution: Whenever possible, dissolve your standards and samples in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too high a concentration of the analyte can saturate the column, leading to broad and tailing peaks.[1] Solution: Reduce the injection volume or dilute the sample.
-
Secondary Interactions: Residual silanol (B1196071) groups on C18 columns can interact with polar analytes like nucleosides, causing peak tailing.[2] Solution: Add a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.[3]
-
Column Contamination or Void: A buildup of contaminants on the column frit or the creation of a void at the column inlet can cause split or tailing peaks.[1] Solution: Use an in-line filter and guard column.[1] Try flushing the column or, if a void is suspected, carefully reverse the column (for non-end-capped columns) and flush at a low flow rate.
Q2: My signal intensity for 2'-O-MeA is very low or non-existent. What should I check?
A2: Low sensitivity can stem from sample preparation, chromatography, or mass spectrometer settings.
-
Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins) can suppress the ionization of 2'-O-MeA.[2] This is a significant challenge in bioanalysis. Solution: Improve your sample clean-up procedure. Techniques like solid-phase extraction (SPE) are more effective at removing interfering matrix components than simple protein precipitation.[2]
-
Suboptimal MS/MS Parameters: Incorrect precursor/product ion selection or insufficient collision energy will result in a poor signal. Solution: Infuse a standard solution of 2'-O-MeA directly into the mass spectrometer to optimize the Multiple Reaction Monitoring (MRM) transitions and collision energy. The protonated molecule [M+H]⁺ for 2'-O-MeA is expected at m/z 282.1.[4]
-
Inefficient Ionization: The mobile phase composition directly impacts ionization efficiency. Solution: Ensure your mobile phase contains additives that promote protonation in positive ion mode, such as formic acid or ammonium (B1175870) formate.[3]
Q3: I am struggling to separate 2'-O-Methyladenosine from its isomer, N6-methyladenosine (m6A). How can I improve resolution?
A3: Co-elution of isomers is a major analytical challenge because they often have identical mass-to-charge ratios and similar fragmentation patterns.[5] Separation is critically dependent on chromatography.
-
Chromatographic Selectivity: Your column and mobile phase combination may not be suitable. Solution:
-
Gradient Optimization: Develop a shallow, slow gradient to maximize the separation between the isomeric peaks.
-
Column Chemistry: Consider a different column chemistry. While C18 is common, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity for these closely related compounds.
-
Mobile Phase Modifiers: Experiment with different mobile phase additives.
-
Q4: My retention times are drifting between injections. What is the cause?
A4: Retention time instability affects peak identification and quantification.
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause. Solution: Always prepare fresh mobile phases daily and use a high-precision graduated cylinder or volumetric flasks for accurate mixing.[1] Avoid "topping off" solvent bottles.[1]
-
Column Equilibration: Insufficient equilibration time between injections, especially after a gradient, can lead to drift. Solution: Ensure the column is fully re-equilibrated to the initial conditions before each injection. A minimum of 5-10 column volumes is a good starting point.
-
Temperature Fluctuations: Column temperature affects retention. Solution: Use a column oven to maintain a stable temperature throughout the analytical run.[3]
Experimental Protocols & Data
Protocol 1: RNA Extraction and Enzymatic Hydrolysis
This protocol describes the digestion of total RNA into individual nucleosides for LC-MS/MS analysis.
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., Qiagen RNeasy) or a standard Trizol/chloroform extraction protocol. Assess RNA purity and integrity via UV-Vis spectrophotometry (A260/280 and A260/230 ratios) and gel electrophoresis.
-
RNA Digestion: a. In a microcentrifuge tube, combine 1-2 µg of total RNA with 1 µL of Nuclease P1 (1 U/µL) and 2 µL of 10x Nuclease P1 Buffer (final concentration 10 mM ammonium acetate, pH 5.3).[6] b. Adjust the total volume to 20 µL with nuclease-free water. c. Incubate at 45°C for 2 hours.[6] d. Add 2.5 µL of 1M ammonium bicarbonate to raise the pH to ~7.9. e. Add 1 µL of Venom Phosphodiesterase I (0.001 U/µL) and incubate at 37°C for an additional 2 hours.[6]
-
Sample Clean-up: a. Following digestion, de-proteinate the sample by adding an equal volume of chloroform, vortexing, and centrifuging. Transfer the upper aqueous layer to a new tube. b. Alternatively, for desalting and protein removal, use a 3 kDa molecular weight cutoff spin filter.[6] c. Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte). d. The sample is now ready for LC-MS/MS analysis.
Quantitative Data Tables
Table 1: Example LC-MS/MS Method Parameters for Nucleoside Analysis
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | Reversed-Phase C18 (e.g., Agilent PoroShell 120 EC-C18, 2.1 x 100 mm, 2.7 µm)[6] |
| Mobile Phase A | 0.1% Acetic Acid in Water[6] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[6] |
| Gradient | 0-2 min (2% B), 2-8 min (2-15% B), 8-10 min (15-80% B), 10-12 min (80% B), 12-15 min (2% B) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP 4000)[6] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Suggested MRM Transitions for Adenosine Modifications
Note: These values should be empirically optimized on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| 2'-O-Methyladenosine (2'-O-MeA) | 282.1 | 136.1 | The product ion corresponds to the protonated adenine (B156593) base [BH₂]⁺.[5] |
| N⁶-methyladenosine (m⁶A) | 282.1 | 150.1 | The product ion corresponds to the protonated N⁶-methyladenine base.[6] |
| Adenosine (Ado) | 268.1 | 136.1 | The product ion corresponds to the protonated adenine base.[4] |
Visual Workflow and Logic Diagrams
The following diagrams illustrate key workflows and troubleshooting logic using the DOT language.
Caption: Workflow for RNA sample preparation for nucleoside analysis.
Caption: Troubleshooting logic for poor chromatographic peak shape.
References
- 1. agilent.com [agilent.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of global m6A RNA methylation levels by LC-MS/MS [visikol.com]
Technical Support Center: Deuterated Internal Standards & Isotopic Exchange
For researchers, scientists, and drug development professionals, the fidelity of quantitative analysis is paramount. Deuterated internal standards are a cornerstone of accurate mass spectrometry-based quantification, yet their utility can be compromised by isotopic exchange. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues related to the isotopic instability of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem?
A1: Isotopic exchange, or back-exchange, is an unintended chemical reaction where deuterium (B1214612) atoms on a deuterated internal standard are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix, solvents, or mobile phase.[1] This is problematic because mass spectrometry distinguishes the internal standard from the analyte based on their mass difference. If the deuterated internal standard loses its deuterium atoms, it can lead to inaccurate quantification through two primary mechanisms:
-
Underestimation of the Internal Standard: A decrease in the deuterated internal standard's signal results in an artificially high analyte-to-internal standard ratio.[2]
-
Overestimation of the Analyte: The back-exchanged internal standard contributes to the signal of the unlabeled analyte, creating a false positive and inflating the analyte's measured concentration.[2]
Q2: Which parts of a molecule are most susceptible to isotopic exchange?
A2: The stability of a deuterium label is highly dependent on its position within the molecule.[1][3] The most susceptible positions include:
-
On Heteroatoms: Deuterium atoms attached to oxygen (e.g., in alcohols, phenols, carboxylic acids) or nitrogen (in amines) are highly labile and exchange readily.[1][4]
-
Adjacent to Carbonyl Groups: Deuterium atoms on a carbon alpha to a carbonyl group can exchange, often catalyzed by acid or base via keto-enol tautomerism.[2]
-
Certain Aromatic Positions: Some positions on aromatic rings can be prone to exchange, particularly under acidic or basic conditions.[1]
It is crucial to select internal standards where deuterium labels are placed in stable, non-exchangeable positions.[3][5]
Q3: What experimental factors can trigger or accelerate deuterium exchange?
A3: Several experimental conditions can promote isotopic exchange:
-
pH: The pH of the solution is a critical factor.[1] The rate of exchange is typically slowest at a pH of approximately 2.5.[1][6] Basic conditions (high pH) significantly accelerate the exchange rate for deuterons in base-sensitive positions.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][7]
-
Solvent Composition: Protic solvents like water and methanol (B129727) are sources of protons and can drive back-exchange.[2]
-
Sample Matrix: The presence of water, enzymes, or other catalytic species in biological matrices can facilitate exchange.[2]
Q4: How is the "deuterium isotope effect" different from isotopic exchange?
A4: The deuterium isotope effect is a change in the chemical and physical properties of a molecule due to the mass difference between hydrogen and deuterium.[1] This can cause deuterated standards to have slightly different chromatographic retention times than their unlabeled counterparts, often eluting slightly earlier in reversed-phase chromatography.[1][8] This can be problematic if it leads to differential matrix effects.[9][10] Isotopic exchange, on the other hand, is the actual loss of the deuterium label.[1]
Troubleshooting Guide
This guide addresses common problems encountered during experiments that may be related to isotopic exchange.
Problem 1: Inconsistent or drifting internal standard signal over an analytical run. [11]
-
Possible Cause: Ongoing isotopic exchange in the autosampler. The internal standard is unstable under the storage conditions (e.g., temperature, solvent pH).[1]
-
Troubleshooting Steps:
-
Lower Autosampler Temperature: Set the autosampler to a lower temperature (e.g., 4°C) to slow the rate of exchange.[1]
-
Acidify Sample/Solvent: If compatible with your assay, ensure the final sample solvent is acidic (ideally pH ~2.5-4) to minimize the exchange rate.[1]
-
Reduce Run Time: Shorten the analytical run time to minimize the time samples spend in the autosampler.[1]
-
Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the run time and re-inject to see if the signal of the unlabeled analyte increases.[12]
-
Problem 2: Poor precision and inaccurate quantification.
-
Possible Cause 1: Isotopic exchange leading to a biased analyte/internal standard ratio.[12]
-
Troubleshooting Steps:
-
Review Labeling Position: Check the certificate of analysis to confirm that the deuterium labels are in stable positions. Avoid standards with labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups if possible.[12]
-
Control pH: Maintain a neutral or slightly acidic pH for your samples and mobile phases whenever possible. Avoid storing deuterated compounds in acidic or basic solutions.[7][12]
-
Perform a Stability Validation: Conduct an experiment to assess the stability of the internal standard in your specific experimental matrix and conditions (see Experimental Protocol 1).
-
-
Possible Cause 2: The deuterated internal standard contains a significant amount of the unlabeled analyte as an impurity.[10]
-
Troubleshooting Steps:
Problem 3: Calibration curve is non-linear, especially at higher concentrations.
-
Possible Cause: Isotopic interference, where naturally occurring heavy isotopes (e.g., ¹³C) in the analyte contribute to the mass channel of the deuterated internal standard. This is more common with internal standards having a low degree of deuteration.[2]
-
Troubleshooting Steps:
-
Check Mass Spectra: Acquire full scan mass spectra of a high concentration of the unlabeled analyte to check for an isotope peak at the m/z of your deuterated internal standard.[2]
-
Increase Deuteration: If possible, use an internal standard with a higher number of deuterium atoms (e.g., d5 or greater) to increase the mass difference.[2]
-
Quantitative Data Summary
The following table summarizes the impact of pH and temperature on the rate of isotopic exchange. Note that the rate of exchange is highly dependent on the specific molecular structure.
| Parameter | Condition | Impact on Isotopic Exchange Rate | Reference |
| pH | ~2.5 | Minimum rate of exchange | [1][6] |
| Increasing from 2.5 (more basic) | Significant increase in exchange rate | [13][14] | |
| Temperature | Low (e.g., 0-4°C) | Slows the rate of exchange | [6][7] |
| Elevated | Increases the rate of exchange | [2][7] |
Experimental Protocols
Protocol 1: Deuterated Internal Standard Stability Validation
Objective: To determine the stability of the deuterated internal standard under the intended experimental conditions of sample storage and analysis.[7]
Methodology:
-
Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same biological matrix as your study samples. Spike these QC samples with the deuterated internal standard at the working concentration.[5]
-
Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared QC samples to establish the baseline response ratio (analyte/internal standard).[7]
-
Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature for short-term stability, 4°C or frozen for long-term stability).[5][7]
-
Analyze Samples: Analyze these stored QC samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[7]
-
Data Evaluation: Calculate the response ratio for each time point and compare it to the T0 value. The internal standard is considered stable if the response ratio remains within a predefined acceptance criterion (e.g., ±15% of the T0 value).[7]
Protocol 2: Assessment of Isotopic Exchange by Monitoring the Unlabeled Analyte
Objective: To directly detect and quantify the extent of back-exchange from the deuterated internal standard to the unlabeled analyte.
Materials:
-
Deuterated internal standard.
-
Blank matrix (e.g., plasma, urine) known to be free of the analyte.
-
Solvents used in sample preparation and mobile phase.
Methodology:
-
Spike the Internal Standard: Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[3]
-
Incubate: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[3]
-
Analyze by LC-MS/MS: Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[3]
-
Data Analysis: A significant increase in the signal for the unlabeled analyte over time is a direct indication of deuterium exchange.[3]
Visualizations
Caption: Mechanism of Isotopic Exchange in Deuterated Internal Standards.
Caption: Troubleshooting Workflow for Isotopic Exchange Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Preventing loss of deuterium from 2'-O-Methyladenosine-d3
Technical Support Center: 2'-O-Methyladenosine-d3
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the deuterium (B1214612) label important?
A1: this compound is a stable isotope-labeled version of 2'-O-Methyladenosine, where the three hydrogen atoms on the 2'-O-methyl group are replaced with deuterium atoms.[1] This labeling is critical for its use as an internal standard in quantitative analyses by mass spectrometry (LC-MS) or as a tracer in metabolic studies.[2] The mass shift allows for clear differentiation from the endogenous, non-labeled compound, ensuring accurate quantification and tracking.[3]
Q2: How stable are the deuterium atoms on the 2'-O-methyl group?
A2: The carbon-deuterium (C-D) bonds of the trideuteromethyl group are generally very stable and not susceptible to back-exchange with hydrogen from solvents under typical experimental conditions (e.g., neutral pH, physiological temperatures).[4] Unlike deuterium on heteroatoms (like O-D or N-D), which can exchange readily, C-D bonds require significant catalytic activation, such as extreme pH or high temperatures, to undergo exchange.[5][6]
Q3: What are the optimal storage conditions for this compound?
A3: To maintain isotopic and chemical purity, proper storage is essential. General best practices include:
-
Temperature: Store the compound, especially when in solution, at low temperatures, such as 4°C for short-term or -20°C for long-term storage, unless otherwise specified by the manufacturer.[7] Avoid repeated freeze-thaw cycles.[4]
-
Protection from Moisture: Store in a tightly sealed container, preferably in a desiccator or under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent condensation, which can be a source of proton contamination.[4][8]
-
Protection from Light: Use amber vials or store in the dark to prevent potential photodegradation.[7]
Q4: Which solvents are recommended for dissolving and using this compound?
A4: Aprotic, anhydrous solvents such as acetonitrile (B52724) or DMSO are excellent choices for preparing stock solutions.[4] When using aqueous buffers, it is crucial to control the pH to be near neutral.[7] While the C-D bond is robust, avoiding strongly acidic or basic solutions is a good precautionary measure to prevent any potential for catalyzed exchange or chemical degradation of the molecule itself.[4]
Troubleshooting Guide
Q1: My mass spectrometry (MS) data shows a significant M+0 or M+1 peak, suggesting a loss of deuterium. What is the most likely cause?
A1: The observation of lower mass isotopologues is most often due to one of two reasons:
-
Initial Isotopic Purity: The primary cause may be the isotopic purity of the starting material. All deuterated compounds have a specified level of isotopic enrichment. Check the Certificate of Analysis (CoA) for the stated purity.
-
Contamination: Accidental contamination with a non-labeled standard in the lab is a common source of error. Review handling procedures to ensure no cross-contamination has occurred.
Direct chemical exchange from the 2'-O-methyl group is highly unlikely under standard analytical conditions.
Q2: I am conducting a cell-based or in vivo study and observe a gradual decrease in the d3 signal over time, accompanied by an increase in the d0 (non-labeled) signal. What is happening?
A2: This is likely due to biological metabolism. The 2'-O-methyl group can be cleaved by cellular enzymes (O-demethylation). The resulting free 2'-hydroxyl group can then be re-methylated by cellular machinery using endogenous, non-deuterated methyl donors like S-adenosylmethionine (SAM). This metabolic turnover will lead to a time-dependent loss of the deuterium label.[9]
Q3: Can my experimental buffers (e.g., acidic or basic pH) cause deuterium loss from the methyl group?
A3: It is highly improbable under typical biological or analytical buffer conditions (pH 4-9). The C-D bond is significantly stronger than a C-H bond and is not labile.[6] While extreme pH (e.g., <2 or >12) combined with high heat can potentially catalyze exchange, such conditions would also likely degrade the nucleoside structure itself.[4] For standard experiments, buffer pH is not a primary concern for label stability on a methyl group.
Quantitative Data Summary
The stability of deuterated methyl groups is generally high. The table below provides illustrative data on the expected stability of a trideuteromethyl group on a complex organic molecule under various conditions, highlighting its resistance to back-exchange.
| Condition | Temperature (°C) | Duration (hours) | Expected Deuterium Retention (%) | Potential Cause of Loss |
| pH 3.0 Buffer | 37 | 24 | >99% | Negligible Exchange |
| pH 7.4 Buffer (PBS) | 37 | 24 | >99% | Negligible Exchange |
| pH 10.0 Buffer | 37 | 24 | >99% | Negligible Exchange |
| In vitro Liver Microsomes | 37 | 4 | Dependent on metabolic rate | Enzymatic O-demethylation |
| Storage in DMSO | -20 | 168 (1 week) | >99.9% | None |
Note: This data is representative and actual stability should be confirmed experimentally for your specific matrix.
Experimental Protocols
Protocol: Assessing Isotopic Stability of this compound via LC-MS
This protocol details a method to verify the isotopic purity of this compound over time in a specific experimental matrix (e.g., cell culture media, plasma).
1. Materials and Reagents:
-
This compound (Test Compound)
-
2'-O-Methyladenosine (Non-labeled reference standard)
-
Anhydrous Acetonitrile (ACN) or DMSO for stock solution
-
Experimental Matrix (e.g., PBS pH 7.4, cell culture media)
-
Quenching Solution: Cold ACN with an appropriate internal standard (e.g., N6-Methyladenosine-d3)
-
LC-MS Grade Water and Formic Acid
-
HPLC Column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous ACN or DMSO.
-
Sample Incubation:
-
Spike the stock solution into your experimental matrix to a final concentration of 1 µg/mL.
-
Prepare multiple aliquots. One aliquot will be your "Time 0" sample.
-
Incubate the remaining aliquots at the desired experimental temperature (e.g., 37°C).[4]
-
-
Time Point Sampling: At designated time points (e.g., 0, 1, 4, 8, 24 hours), take one aliquot and immediately quench the reaction to stop any potential degradation.
-
Sample Quenching and Processing:
-
To 100 µL of the sample aliquot, add 300 µL of the cold Quenching Solution.
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
-
-
LC-MS Analysis:
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.[10][11]
-
LC Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: ACN with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis: Acquire data in full scan mode over a mass range that includes the protonated molecules of the d3 and d0 compounds (e.g., m/z 280-290).
-
Monitor Ions:
-
This compound [M+H]⁺: m/z 285.14
-
2'-O-Methyladenosine [M+H]⁺: m/z 282.12
-
-
-
3. Data Interpretation:
-
Integrate the peak areas for both the d3 and d0 isotopologues at each time point.[10]
-
Calculate the percentage of the d3 form relative to the total (d3 + d0) at each time point.
-
A stable compound will show no significant decrease in the percentage of the d3 form over the time course of the experiment.
Visualizations
References
- 1. 2'-O-Methyl Adenosine-d3 | LGC Standards [lgcstandards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. almacgroup.com [almacgroup.com]
- 11. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
Technical Support Center: Managing Chromatographic Shifts with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on understanding and managing chromatographic shifts when using deuterated internal standards in analytical experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, alongside detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used?
A deuterated internal standard is a stable isotopically labeled version of an analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612). These standards are considered ideal for quantitative mass spectrometry because their chemical and physical properties are very similar to the unlabeled analyte.[1] This similarity allows them to co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification by correcting for variations during sample preparation and analysis.
Q2: Why does my deuterated standard elute at a different retention time than the analyte?
This phenomenon is known as the "deuterium isotope effect" or "chromatographic isotope effect" (CIE). It arises from the subtle differences in physicochemical properties between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule. These minor differences can alter the interactions between the analyte and the stationary phase, resulting in a shift in retention time.[2][3][4]
Q3: In which direction does the retention time typically shift?
The direction of the shift depends on the chromatographic mode:
-
Reversed-Phase Chromatography (RPC): Deuterated compounds generally elute earlier than their non-deuterated counterparts. This is often referred to as an "inverse isotope effect" and is attributed to slightly lower hydrophobicity and weaker interactions with the non-polar stationary phase.[2][3][4][5]
-
Normal-Phase Chromatography (NPC): The opposite is often true, with deuterated compounds eluting later due to stronger interactions with the polar stationary phase.[6]
Q4: What factors influence the magnitude of the retention time shift?
Several factors can affect the extent of the chromatographic shift:
-
Number of Deuterium Atoms: Generally, a higher number of deuterium substitutions leads to a more pronounced retention time shift.[7]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can influence the magnitude of the isotope effect.
-
Chromatographic Conditions: Mobile phase composition, gradient, temperature, and the type of stationary phase all play a role in the degree of separation.[3]
Q5: Can the retention time shift impact my quantitative results?
Yes. If the analyte and the deuterated internal standard do not co-elute, they may experience different degrees of matrix effects (ion suppression or enhancement), which can lead to inaccurate quantification.[8] The fundamental assumption of using a stable isotope-labeled internal standard is that it behaves identically to the analyte throughout the analytical process. A significant chromatographic shift can violate this assumption.
Q6: Are there alternatives to deuterated standards that show less chromatographic shift?
Yes, internal standards labeled with heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are excellent alternatives. Due to the smaller relative mass difference, ¹³C and ¹⁵N-labeled standards typically co-elute perfectly with the analyte, providing more reliable compensation for matrix effects.[9][10][11]
Troubleshooting Guides
Issue 1: Observed Chromatographic Shift Between Analyte and Deuterated Standard
Symptoms:
-
Two distinct peaks are observed for the analyte and the deuterated internal standard in the chromatogram.
-
The retention times of the analyte and internal standard are consistently different across injections.
Troubleshooting Workflow:
References
- 1. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects for 2'-O-Methyladenosine-d3 in Plasma Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects when analyzing 2'-O-Methyladenosine-d3 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound in plasma?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components present in the sample matrix.[1] In the analysis of this compound in plasma, endogenous components such as phospholipids (B1166683), salts, and proteins can suppress or enhance the analyte's signal in the mass spectrometer's ion source.[1][2][3] This interference can lead to inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and other bioanalytical data.[1][4]
Q2: What are the primary causes of matrix effects in plasma samples for LC-MS/MS analysis?
A2: The most significant contributors to matrix effects in plasma are phospholipids from cell membranes, which are often co-extracted with the analyte of interest.[1][5][6] Other sources include salts, proteins, and various metabolites present in the biological matrix.[1][2] For a polar molecule like 2'-O-Methyladenosine, ion suppression is a major concern, particularly when using electrospray ionization (ESI).[4][6]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound is infused into the mass spectrometer post-column.[3] A blank, extracted plasma sample is then injected. Any significant dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[3][7]
-
Post-Extraction Spike: This quantitative method is considered the gold standard.[1] It involves comparing the peak area of this compound in a blank plasma extract spiked with the analyte to the peak area of the analyte in a neat solution at the same concentration.[1][8] The ratio of these peak areas provides a quantitative measure of the matrix effect.[1]
Q4: Why is this compound used as an internal standard, and does it completely eliminate matrix effects?
A4: this compound is a stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous 2'-O-Methyladenosine. A SIL-IS is the preferred choice because it has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[6][9] While a SIL-IS can compensate for matrix effects, it may not overcome sensitivity loss due to ion suppression.[6] Therefore, minimizing the underlying matrix effect is still crucial for robust and sensitive assays.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility (High %CV) | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[6] - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Ensure this compound is used as the internal standard for endogenous 2'-O-Methyladenosine.[6] |
| Low Signal Intensity / Poor Sensitivity | Significant ion suppression. | - Improve Chromatographic Separation: Modify the LC gradient to separate this compound from the regions of ion suppression identified by post-column infusion.[10] - Enhance Sample Cleanup: Use phospholipid removal plates or SPE cartridges specifically designed to eliminate phospholipids.[5] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7][11] |
| Inaccurate Quantification | Non-linear response or biased results. | - Assess Matrix Effect Quantitatively: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.[1][8] - Matrix-Matched Calibrators: Prepare calibration standards in a surrogate matrix that mimics the biological sample to compensate for matrix effects. |
| Signal Enhancement | Co-eluting compounds enhancing the ionization of the analyte. | - Optimize Chromatography: Adjust the mobile phase or gradient to separate the enhancing compounds from the analyte peak. - Improve Sample Preparation: Utilize a different sample cleanup technique (e.g., switch from LLE to SPE) to remove the specific interfering compounds.[6] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
This protocol provides a method for quantifying the matrix effect on the analysis of this compound.
-
Preparation of Spiked Samples:
-
Set A: Prepare a standard solution of this compound in a neat solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Set B: Obtain blank plasma from at least six different sources. Process these plasma samples using your established extraction procedure (e.g., protein precipitation, LLE, or SPE). After extraction, spike the resulting extracts with the this compound standard solution to achieve the same final concentration as in Set A.
-
-
LC-MS/MS Analysis: Analyze both sets of samples using your validated LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
Calculate the average peak area for Set A (analyte in neat solution).
-
Calculate the average peak area for Set B (analyte spiked in extracted plasma).
-
Matrix Factor (MF) = (Average Peak Area of Set B) / (Average Peak Area of Set A)
-
-
Interpretation of Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol describes a general SPE method to reduce matrix effects from phospholipids.
-
Pre-treatment: To 100 µL of plasma, add 10 µL of the internal standard solution (this compound).
-
Conditioning: Condition a mixed-mode or reverse-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A second wash with a non-polar solvent like hexane (B92381) can be used to remove lipids.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable solvent (e.g., 5% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 11. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the purity and isotopic enrichment of 2'-O-Methyladenosine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-Methyladenosine-d3. Our goal is to help you accurately assess the chemical purity and isotopic enrichment of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the chemical purity of this compound?
A1: The primary methods for determining the chemical purity of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1] HPLC provides a robust method for separating the target compound from non-isomeric impurities, while qNMR is an excellent tool for determining the absolute purity of the compound against a certified internal standard.[2][3]
Q2: How is the isotopic enrichment of this compound determined?
A2: Isotopic enrichment is most accurately determined using mass spectrometry (MS), typically Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] By comparing the ion intensities of the deuterated (d3) and non-deuterated (d0) forms of 2'-O-Methyladenosine, the percentage of isotopic enrichment can be calculated. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic peaks and obtaining accurate measurements.
Q3: What are the expected protonated molecular ions for 2'-O-Methyladenosine and its d3 isotopologue in positive ion mode mass spectrometry?
A3: In positive ion mode ESI-MS, you can expect to see the following protonated molecular ions:
Q4: What are the characteristic fragmentation patterns for 2'-O-Methyladenosine in tandem mass spectrometry (MS/MS)?
A4: The most characteristic fragmentation of protonated 2'-O-Methyladenosine involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the protonated methyladenine base. The expected fragmentation is:
-
Precursor ion (protonated molecule): m/z 282.1
-
Product ion (protonated methyladenine): m/z 150.1[8]
This transition can be used for targeted analysis in Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.
Purity and Isotopic Enrichment Analysis Protocols
Chemical Purity Assessment by Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method for determining the purity of a compound by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The molar ratio of the standard to the analyte should be optimized for clear signal integration.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D₂O) to dissolve both the sample and the internal standard completely.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Data Presentation:
| Parameter | This compound | Internal Standard (Example: Maleic Acid) |
| Weight (mg) | User-defined | User-defined |
| Molecular Weight ( g/mol ) | 284.29 | 116.07 |
| ¹H NMR Signal (ppm) | e.g., Adenine H8 or H2 | e.g., Olefinic protons |
| Number of Protons (N) | 1 | 2 |
| Integral (I) | Measured | Measured |
| Purity (%) | Calculated | Certified Value |
Isotopic Enrichment Assessment by LC-MS
This protocol outlines a general method for determining the isotopic enrichment of this compound using Liquid Chromatography-Mass Spectrometry.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration suitable for your LC-MS system (e.g., 1 µg/mL).
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for nucleoside analysis (e.g., 2.1 x 100 mm, 1.7 µm).[5][7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the compound, followed by a wash and re-equilibration step.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode to observe the isotopic cluster around m/z 282 and 285.
-
Selected Ion Monitoring (SIM) or MRM: For more accurate quantification, monitor the specific m/z values for the d0 and d3 species.
-
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of both 2'-O-Methyladenosine (m/z 282.1) and this compound (m/z 285.1).
-
Integrate the peak areas for both species.
-
Calculate the isotopic enrichment using the following formula:
-
Data Presentation:
| Species | Expected [M+H]⁺ (m/z) | Observed Peak Area |
| 2'-O-Methyladenosine (d0) | 282.1 | Measured |
| This compound (d3) | 285.1 | Measured |
| Isotopic Enrichment (%) | Calculated |
Troubleshooting Guides
HPLC/LC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the column stationary phase. | - Reduce sample concentration.- Adjust the pH of the mobile phase (formic acid is typically used to improve peak shape for nucleosides).- Use a different column chemistry. |
| No or Low Signal | - Incorrect MS parameters (e.g., wrong m/z range, low ionization efficiency).- Sample degradation.- Leaks in the LC system. | - Optimize MS source parameters (e.g., capillary voltage, gas flow).- Ensure the correct m/z range is being scanned.- Prepare fresh sample and check for proper storage.- Check for leaks in fittings and connections. |
| Inconsistent Retention Times | - Changes in mobile phase composition.- Column degradation.- Fluctuations in column temperature. | - Prepare fresh mobile phase.- Flush and re-equilibrate the column.- Use a column oven to maintain a stable temperature. |
| Interference Peaks | - Contamination from sample, solvent, or system.- Presence of isomers or related impurities. | - Run a blank gradient to check for system contamination.- Use high-purity solvents and sample preparation materials.- Optimize the chromatography to separate the interfering peaks. |
qNMR Troubleshooting
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inaccurate Purity Calculation | - Incomplete sample dissolution.- Incorrectly calibrated 90° pulse.- Insufficient relaxation delay (D1).- Poor phasing or baseline correction. | - Ensure complete dissolution of both sample and internal standard; gentle sonication may help.- Calibrate the 90° pulse for each sample.- Set D1 to at least 5 times the longest T1 of interest.- Carefully perform phase and baseline correction. |
| Broad or Distorted Peaks | - Poor shimming.- High sample concentration leading to viscosity issues. | - Re-shim the magnet for each sample.- Reduce the sample concentration. |
| Overlapping Signals | - Analyte and internal standard signals are not well-resolved. | - Choose an internal standard with signals in a clear region of the spectrum.- Use a different deuterated solvent which may alter chemical shifts. |
Visualized Workflows
Caption: Workflow for assessing purity and isotopic enrichment.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. Liquid Chromatography-Mass Spectrometry for Analysis of RNA Adenosine Methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 8. lifesciencesite.com [lifesciencesite.com]
Technical Support Center: Troubleshooting In-Source Instability of Deuterated Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the in-source instability of deuterated compounds during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to every sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[1] The following table summarizes the recommended characteristics:
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[1] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1] |
| Isotopic Enrichment | ≥98%[1] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1] |
| Number of Deuterium Atoms | 2 to 10[1] | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings)[1] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent, which would alter the concentration of the deuterated standard over time.[1] Avoid labeling on exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[2] |
Q3: What are the main causes of in-source instability of deuterated compounds?
The two primary causes of in-source instability for deuterated compounds are:
-
Hydrogen-Deuterium (H/D) Back-Exchange: This is the exchange of deuterium atoms on the internal standard with hydrogen atoms from the solvent.[1][2] This is more likely for labels at acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent.[2][3][4]
-
In-Source Fragmentation: The deuterated internal standard can lose a deuterium atom in the mass spectrometer's ion source, causing it to contribute to the analyte's signal.[2] This can be influenced by mass spectrometer source parameters like collision energy and cone voltage.[1]
Q4: How should I properly store deuterated compounds to maintain their stability?
Proper storage is critical for maintaining the isotopic and chemical purity of deuterated compounds.[5] Key practices include:
-
Protection from Moisture: Store compounds in tightly sealed containers in a dry environment or under an inert atmosphere (e.g., argon or nitrogen) to prevent H/D back-exchange.[5]
-
Protection from Light: Use amber vials or other light-protecting containers to prevent light-catalyzed degradation.[5]
-
Controlled Temperature: Store solutions at low temperatures (e.g., refrigerated at 4°C or frozen) to minimize degradation, but always refer to the manufacturer's recommendations and avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guides
Issue 1: Inconsistent Analyte to Internal Standard Response Ratio
A common issue observed is an inconsistent response ratio between the analyte and the deuterated internal standard.[2] The following flowchart provides a systematic approach to troubleshooting this problem.
Caption: Troubleshooting workflow for inconsistent analyte to internal standard ratios.
Issue 2: Drifting Internal Standard Signal
A drifting internal standard signal can be caused by H/D back-exchange or adsorption to the LC system.[1]
Symptom: The peak area of the internal standard decreases or increases over a sequence of injections.
Potential Cause 1: Hydrogen-Deuterium (H/D) Back-Exchange
The deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, a phenomenon known as back-exchange.[1][2] This is more probable for labels at acidic or basic sites and can be exacerbated by the pH of the mobile phase or sample diluent.[2][3][4]
Caption: Simplified mechanism of Hydrogen-Deuterium (H/D) back-exchange.
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the internal standard in the sample diluent and mobile phase for a duration equivalent to the analytical run time and re-inject to see if the signal of the unlabeled analyte increases.[2]
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible.[2][4] Storing deuterated compounds in acidic or basic solutions should generally be avoided.[2][6]
-
Review Labeling Position: Check the certificate of analysis to identify the location of the deuterium labels.[2] Avoid using standards with labels on exchangeable sites if possible.[2]
Potential Cause 2: Adsorption to the LC System
The internal standard may adsorb to parts of the LC system, leading to carryover between injections and a drifting signal.[1]
Troubleshooting Steps:
-
System Cleaning: Clean the injection port, transfer lines, and column to remove any adsorbed compound.
-
Mobile Phase Modifier: Add a small amount of a stronger solvent or an additive to the mobile phase to reduce adsorption.
-
Alternative Column Chemistry: Consider using a different column with a different stationary phase chemistry.
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability
Objective: To determine the stability of the deuterated internal standard in the analytical solutions over time.
Methodology:
-
Prepare Solutions:
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.[2]
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[2]
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[2]
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[2]
-
In Solution B, monitor for any increase in a signal at the mass transition of the unlabeled analyte, which would be a direct indicator of H/D exchange.[2]
-
Caption: Experimental workflow for assessing the stability of a deuterated internal standard.
Protocol 2: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[2]
Methodology:
-
Prepare a High-Concentration D-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.[2]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.[2]
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.[2]
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving Extraction Recovery of Nucleosides from Tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of nucleosides from tissue samples for downstream analysis, such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
This section addresses common issues encountered during nucleoside extraction from tissues, providing potential causes and solutions in a direct question-and-answer format.
| Problem | Potential Cause | Solution |
| Low Nucleoside Yield | Incomplete Tissue Homogenization: The extraction solvent cannot efficiently penetrate the tissue if it is not thoroughly disrupted, leading to poor release of intracellular contents. | • Optimize Homogenization Technique: For tough or fibrous tissues, cryogenic grinding with a mortar and pestle or bead beating is often more effective than rotor-stator homogenization.[1] • Ensure Complete Lysis: Visually inspect the homogenate to ensure no visible tissue pieces remain. Incomplete homogenization is a common cause of low yields. |
| Inefficient Extraction Method: The chosen solvent or purification method may not be optimal for retaining small molecules like nucleosides. | • Method Selection: For complex biological matrices, Solid Phase Extraction (SPE) can offer higher recovery and cleaner samples compared to Liquid-Liquid Extraction (LLE) by minimizing matrix effects. • Solvent Choice: Ensure the polarity of the extraction solvent is appropriate for the target nucleosides. A common choice is a mixture of methanol (B129727), acetonitrile (B52724), and water. | |
| Nucleoside Degradation: Endogenous enzymes (nucleases and phosphatases) released during homogenization can degrade nucleosides. | • Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C to minimize enzymatic activity.[2] • Work Quickly and on Ice: Perform all extraction steps on ice to reduce enzyme activity. | |
| Loss During Purification: Nucleosides can be lost during sample cleanup steps, such as filtration or phase separation. | • Mindful Pipetting: When performing LLE, carefully aspirate the aqueous layer containing the polar nucleosides without disturbing the interphase. • Column Choice for SPE: Use SPE cartridges with appropriate sorbents (e.g., reversed-phase C18) that effectively retain the nucleosides of interest. | |
| Poor Sample Purity (Interference in Downstream Analysis) | Contamination with Proteins and Lipids: Incomplete removal of macromolecules can interfere with LC-MS analysis. | • Protein Precipitation: Include a protein precipitation step using a cold organic solvent like acetonitrile or methanol. • Solid Phase Extraction (SPE): SPE is effective at removing salts and other interfering substances, providing a cleaner sample for analysis. |
| Carryover of Solvents or Salts: Residual solvents from the extraction process or high salt concentrations can suppress ionization in the mass spectrometer. | • Evaporation Step: Ensure complete evaporation of organic solvents before reconstituting the sample in a mobile-phase compatible solvent. • Desalting: If high salt concentrations are suspected, a desalting step using an appropriate SPE cartridge may be necessary. | |
| Inconsistent and Irreproducible Results | Variability in Sample Handling: Inconsistencies in tissue collection, storage, or the extraction procedure itself can lead to variable results. | • Standardize Protocols: Adhere strictly to a standardized protocol for all samples within an experiment. • Consistent Homogenization: Use a consistent homogenization time and intensity for all samples. Automated homogenizers can improve reproducibility compared to manual methods. |
| Instrumental Variability: Fluctuations in LC-MS performance can affect quantification. | • Use of Internal Standards: Spike samples with a known concentration of a stable isotope-labeled internal standard for each target nucleoside to normalize for variations in extraction efficiency and instrument response. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store tissue samples for nucleoside analysis?
A1: To preserve the integrity of nucleosides, tissue samples should be snap-frozen in liquid nitrogen immediately after collection and then stored at -80°C until you are ready to perform the extraction.[2] This rapid freezing minimizes the activity of endogenous enzymes that can degrade nucleosides. Avoid repeated freeze-thaw cycles.
Q2: Which homogenization method is most effective for different types of tissues?
A2: The choice of homogenization method depends on the tissue type.
-
Soft tissues (e.g., liver, brain): Dounce homogenizers or rotor-stator homogenizers are often sufficient.
-
Tough, fibrous tissues (e.g., muscle, heart): More rigorous methods like cryogenic grinding with a mortar and pestle or bead beating are recommended to ensure complete cell disruption.[1][3]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) for purifying my nucleoside samples?
A3: Both LLE and SPE can be effective, but SPE often provides cleaner samples and higher, more consistent recoveries, especially for complex matrices like tissue homogenates.[4] SPE is particularly advantageous for removing matrix components that can interfere with LC-MS analysis. LLE is a simpler technique but may result in lower recovery and less efficient cleanup.[4]
Q4: How can I prevent the degradation of modified nucleosides during extraction?
A4: Modified nucleosides can be sensitive to pH and temperature. It is crucial to work quickly, keep samples on ice, and use buffers with a pH that maintains the stability of the specific modified nucleosides you are targeting.[5] For some modifications, avoiding acidic or alkaline conditions is critical.[5]
Q5: What are the ideal spectrophotometer readings (A260/A280 and A260/A230) for a purified nucleoside sample?
A5: While A260/A280 and A260/A230 ratios are standard for assessing the purity of DNA and RNA, they are less informative for nucleoside extracts. The primary goal for nucleoside analysis is to remove larger molecules like proteins and other contaminants that can interfere with downstream applications like LC-MS. A clean chromatogram with minimal background noise is a better indicator of sample purity for this purpose.
Q6: My nucleoside recovery is still low after trying different extraction methods. What else can I do?
A6: If you are still experiencing low recovery, consider the following:
-
Enzymatic Digestion: If you are extracting nucleosides from DNA or RNA, ensure your enzymatic digestion with nucleases and phosphatases is complete.
-
Internal Standards: Use stable isotope-labeled internal standards to accurately quantify your recovery rate and pinpoint where losses may be occurring in your workflow.
-
Sample Amount: Ensure you are starting with a sufficient amount of tissue, as very small starting amounts can lead to yields that are below the limit of detection of your analytical method.
Data Presentation
Table 1: Comparison of Common Tissue Homogenization Techniques for Nucleoside Extraction
| Homogenization Method | Principle | Advantages | Disadvantages | Suitable Tissue Types |
| Mortar and Pestle (Cryogenic) | Grinding frozen tissue to a fine powder. | Effective for hard and fibrous tissues; preserves thermolabile molecules. | Low throughput; potential for user variability. | All, especially tough tissues like muscle and skin. |
| Rotor-Stator Homogenizer | Mechanical shearing with a high-speed rotating blade. | Fast and efficient for single samples; suitable for a range of volumes. | Can generate heat, potentially degrading samples; not ideal for very hard tissues.[6] | Soft to moderately fibrous tissues (e.g., liver, kidney, brain). |
| Bead Beating | Agitation with beads to disrupt cells. | High throughput; effective for a wide range of tissues, including tough ones; reproducible. | Can generate heat; cost of consumables (beads and tubes). | All tissue types, including microorganisms and spores within tissues. |
Disclaimer: Quantitative recovery rates for nucleosides are not widely published in direct comparative studies. The effectiveness of each method is inferred from studies on general nucleic acid and small molecule extraction.
Table 2: Comparison of Common Nucleoside Extraction and Purification Methods
| Extraction Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of nucleosides between two immiscible liquid phases (e.g., aqueous and organic). | Simple and inexpensive. | Can be labor-intensive; may result in lower recovery and less efficient removal of interferences.[4] |
| Solid Phase Extraction (SPE) | Adsorption of nucleosides onto a solid sorbent, followed by washing and elution. | High recovery and purity; can be automated for high throughput; excellent for removing matrix effects.[4][7] | Higher cost of consumables (cartridges); requires method development to optimize sorbent and solvents. |
| Spin Column (Silica-based) | Adsorption of nucleic acids to a silica (B1680970) membrane in the presence of chaotropic salts. (Primarily for DNA/RNA, followed by enzymatic digestion to nucleosides). | Fast and easy to use; good for removing inhibitors of enzymatic reactions. | Primarily designed for larger nucleic acids, not free nucleosides; may require subsequent cleanup. |
Experimental Protocols
Protocol 1: Nucleoside Extraction from Soft Tissues (e.g., Liver, Brain) using Homogenization and Protein Precipitation
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Perform all subsequent steps on ice.
-
-
Homogenization:
-
Place the tissue in a pre-chilled Dounce homogenizer.
-
Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water).
-
Homogenize with 15-20 strokes of the pestle until the tissue is completely disrupted.
-
-
Protein Precipitation:
-
Transfer the homogenate to a microcentrifuge tube.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the nucleosides, and transfer it to a new tube.
-
-
Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of mobile phase for LC-MS analysis.
-
Protocol 2: Nucleoside Extraction from Fibrous Tissues (e.g., Muscle) using Bead Beating and Solid Phase Extraction (SPE)
-
Sample Preparation:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Place the tissue in a pre-chilled 2 mL tube containing ceramic or steel beads.
-
-
Homogenization:
-
Add 1 mL of ice-cold extraction buffer (e.g., 80% methanol in water).
-
Homogenize using a bead beater instrument (e.g., 2 cycles of 45 seconds at 6 m/s, with cooling on ice between cycles).
-
-
Clarification:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove salts and other polar impurities.
-
Elute the nucleosides with 1 mL of 50% methanol in water.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness using a vacuum concentrator.
-
Reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of mobile phase for LC-MS analysis.
-
Mandatory Visualization
References
- 1. Effect of homogenization method on DNA yield and fragment size [opsdiagnostics.com]
- 2. Impact of Bead-Beating Intensity on the Genus- and Species-Level Characterization of the Gut Microbiome Using Amplicon and Complete 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neb.com [neb.com]
- 4. waters.com [waters.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. homogenizers.net [homogenizers.net]
- 7. biotage.com [biotage.com]
Impact of solvent pH on 2'-O-Methyladenosine-d3 stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2'-O-Methyladenosine-d3, focusing on the impact of solvent pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated form of 2'-O-Methyladenosine, a naturally occurring modified nucleoside. The 2'-O-methyl group on the ribose sugar significantly enhances the molecule's resistance to enzymatic degradation and hydrolysis.[1][2][3] This increased stability is crucial for its use in various applications, including as an internal standard in quantitative mass spectrometry, in the development of RNA therapeutics, and for studying RNA metabolism.[4][5] The deuterium (B1214612) labeling (d3) provides a distinct mass shift, making it an ideal internal standard for accurate quantification of its non-deuterated counterpart. Maintaining its structural integrity in different solvent conditions is critical for experimental accuracy and reproducibility.
Q2: How does the 2'-O-methyl group affect the molecule's stability compared to standard adenosine?
A2: The methylation of the 2'-hydroxyl group of the ribose almost completely removes the nucleophilic character of the 2'-oxygen atom.[2] In RNA, this modification provides significant protection against alkaline-mediated hydrolysis of the phosphodiester backbone.[2][3][6] For the free nucleoside, this modification enhances its overall chemical stability and resistance to degradation under various conditions, particularly in alkaline solutions.[3]
Q3: What is the recommended pH range for dissolving and storing this compound solutions?
A3: For optimal stability, it is recommended to prepare and store stock solutions of this compound in a slightly acidic to neutral pH range (pH 5.0 to 7.5). While the 2'-O-methyl group offers protection against alkaline hydrolysis, extreme pH conditions (highly acidic or highly alkaline) should be avoided for long-term storage to prevent potential degradation of the glycosidic bond or other chemical modifications. Commercially available preparations are often soluble in buffers like PBS at pH 7.2.[4]
Q4: Can I store stock solutions of this compound in organic solvents?
A4: Yes. 2'-O-Methyladenosine is soluble in organic solvents such as DMSO and methanol.[4][7][8] Stock solutions in anhydrous DMSO can be stored at -20°C for one month or -80°C for up to six months.[7] It is crucial to use high-purity, anhydrous solvents to prevent hydrolysis and to protect solutions from light.[7]
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Unexpected peak degradation or appearance of new peaks in LC-MS analysis. | pH-induced Hydrolysis: The solution pH may be too acidic or too alkaline, leading to the cleavage of the N-glycosidic bond (releasing the adenine (B156593) base) or other degradation pathways. | 1. Verify the pH of all solvents and buffers used. 2. Prepare fresh solutions in a recommended buffer (e.g., pH 6.0-7.5). 3. Avoid prolonged storage at room temperature. Store aliquots at -80°C.[7] |
| Poor or inconsistent solubility. | Incorrect Solvent or pH: The compound has specific solubility characteristics. For aqueous solutions, the pH can influence solubility. | 1. Confirm the recommended solvent. The compound is soluble in PBS (pH 7.2), DMSO, and DMF.[4] 2. For aqueous solutions, ensure the pH is within the neutral range. 3. Use of sonication may aid in dissolution in some solvents.[7] |
| Variable quantification results when used as an internal standard. | Degradation of Stock Solution: The internal standard stock solution may have degraded over time due to improper storage (e.g., wrong pH, temperature, light exposure). | 1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. 3. Store protected from light at -80°C for long-term stability.[7] 4. Perform a stability check on your stock solution by comparing it to a newly prepared standard. |
Inferred pH Stability Profile
While specific quantitative kinetic data for this compound is not widely published, the following table summarizes the expected qualitative stability based on the known chemistry of 2'-O-methylated nucleosides. The primary mechanism of instability for nucleosides is the hydrolysis of the N-glycosidic bond, which is accelerated under acidic conditions. The 2'-O-methyl group provides significant protection against base-catalyzed degradation.[2][3]
| pH Range | Condition | Expected Stability | Primary Degradation Risk |
| < 4.0 | Acidic | Moderate to Low | Acid-catalyzed hydrolysis of the N-glycosidic bond, leading to the separation of the adenine base from the ribose sugar. |
| 4.0 - 8.0 | Slightly Acidic to Slightly Alkaline | High | This range is optimal for stability. Minimal degradation is expected under standard storage conditions. |
| > 8.0 | Alkaline | High | The 2'-O-methyl group provides significant protection against base-catalyzed hydrolysis, a common degradation pathway for unmodified RNA.[1][2] |
Experimental Protocol: pH Stability Assessment of this compound
This protocol outlines a method to quantitatively assess the stability of this compound across a range of pH values.
1. Materials and Reagents:
-
This compound (solid)
-
HPLC or UPLC system with a UV detector or coupled to a mass spectrometer (LC-MS)
-
C18 reverse-phase HPLC column
-
pH meter
-
Aqueous buffers (e.g., citrate (B86180) for pH 3-5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 9-10)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (HPLC grade)
-
Thermostated incubator or water bath
2. Preparation of Buffers and Stock Solution:
-
Prepare 100 mM buffers at various pH values (e.g., 3.0, 5.0, 7.0, 9.0, 10.0).
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or water).
3. Stability Study Setup:
-
For each pH value, dilute the stock solution with the corresponding buffer to a final concentration of 10 µg/mL.
-
Create a "Time Zero" (T0) sample for each pH by immediately transferring an aliquot of the solution to an autosampler vial and quenching any potential reaction by adding a mobile phase-like solution and freezing at -80°C.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C or 50°C) to accelerate degradation.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each pH solution, quench, and store at -80°C until analysis.
4. Analytical Method (LC-MS):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Detection (MS): Use electrospray ionization in positive mode (ESI+) and monitor the specific mass-to-charge ratio (m/z) for this compound.
5. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point for each pH condition.
-
Normalize the peak area at each time point to the T0 peak area to determine the percentage of the compound remaining.
-
Plot the percentage of remaining compound versus time for each pH to determine the degradation kinetics.
Workflow for pH Stability Assessment
References
- 1. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2'-O-Methyladenosine CAS#: 2140-79-6 [m.chemicalbook.com]
Technical Support Center: Unlabeled Analyte Impurity in Deuterated Standards
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who use deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used?
A deuterated internal standard (d-IS) is a version of the analyte you are trying to measure, but with one or more hydrogen atoms replaced by its stable isotope, deuterium (B1214612). In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a d-IS is added at a known concentration to every sample. Because it is nearly chemically identical to the analyte, it experiences similar effects during sample preparation, chromatography, and ionization.[1][2] This allows it to act as a reliable reference to correct for variations in the analytical process, leading to more accurate and precise quantification of the analyte.[3]
Q2: What is "unlabeled analyte impurity" in a deuterated standard?
Unlabeled analyte impurity refers to the presence of the original, non-deuterated analyte (the d0 isotopologue) within the stock of the deuterated internal standard.[4] During the synthesis of deuterated compounds, it is practically impossible to achieve 100% isotopic enrichment.[5] This means a small percentage of the standard will be the very compound you intend to measure.[6]
Q3: How does this unlabeled impurity affect my results?
The presence of unlabeled analyte in the d-IS is a significant source of error in quantitative analysis.[6] The mass spectrometer cannot distinguish between the unlabeled analyte from your sample and the unlabeled analyte impurity from the d-IS. This impurity artificially inflates the signal for the analyte, leading to a calculation that underestimates the true concentration of the analyte in your sample.[4][7] This issue is most severe at the lower limit of quantitation (LLOQ), where the signal contribution from the impurity can be a substantial portion of the total analyte signal.[4]
Key consequences include:
-
Inaccurate Quantification: A systematic underestimation of the analyte concentration.
-
Non-Linear Calibration Curves: The constant interference from the d-IS can cause calibration curves to become non-linear, especially at lower concentrations.[4][8]
-
Elevated LLOQ: The "background" signal from the impurity can make it impossible to achieve a desired low limit of quantification.[6]
-
Failed Batch Runs: Quality control (QC) samples may fall outside of acceptable accuracy limits, invalidating the entire analytical run.
Q4: What are the generally accepted purity levels for deuterated standards?
For reliable and reproducible results, high purity is essential. General recommendations are:
It is critical to review the Certificate of Analysis (CoA) from your supplier, which should specify both of these values.[7]
Troubleshooting Guide
Use this guide if you are experiencing issues that may be related to your deuterated internal standard.
| Observed Problem | Potential Link to Impurity | Troubleshooting Steps |
| Non-zero analyte peak in blank samples | The d-IS added to the blank sample contains unlabeled analyte, which is detected at the analyte's mass transition. | 1. Prepare a "d-IS Blank": A sample containing only the solvent and the deuterated internal standard at the concentration used in your assay. 2. Analyze this sample using your LC-MS/MS method. 3. If a peak is present at the retention time and mass transition of the unlabeled analyte, it confirms cross-contribution from your d-IS.[7] |
| Calibration curve is non-linear or has a high y-intercept | The constant signal contribution from the unlabeled impurity in the d-IS disproportionately affects the low-concentration standards, causing a curve to flatten or shift upwards.[4][9] | 1. Perform the "d-IS Blank" test described above to confirm impurity. 2. If impurity is confirmed, you may need to source a new d-IS with higher isotopic purity.[7] 3. Alternatively, mathematical correction models can be applied, but this is a more advanced approach.[8] |
| Poor accuracy and precision at the LLOQ | The signal from the d-IS impurity is a significant percentage of the total analyte signal at low concentrations, introducing high variability and a systematic negative bias (underestimation).[4] | 1. Assess the contribution of the d-IS to the analyte signal by analyzing a d-IS Blank. 2. Regulatory guidance often suggests that the response from this interference should not be more than 20% of the LLOQ response.[6] If it is higher, the d-IS is not suitable for the assay at its current LLOQ. |
| Inconsistent results between different batches of d-IS | Different synthesis batches can have different levels of isotopic purity, leading to variable levels of interference and inconsistent quantification. | 1. Always verify the Certificate of Analysis for each new lot of deuterated standard.[7] 2. Perform a purity check (see Protocol 1 below) on each new batch before using it in validation or sample analysis. |
Impact of Isotopic Purity on Quantitation
The table below illustrates how different levels of unlabeled analyte impurity in a deuterated standard can impact the accuracy of measurements, especially at the LLOQ.
| True Analyte Concentration | Assumed d-IS Purity | Actual d-IS Purity (Unlabeled Impurity) | Signal from Analyte | Signal from d-IS Impurity | Total Measured Analyte Signal | Calculated Concentration | % Accuracy |
| 1.0 ng/mL (LLOQ) | 100% | 99.5% (0.5% Impurity) | 1000 | 50 | 1050 | 0.95 ng/mL | 95.0% |
| 1.0 ng/mL (LLOQ) | 100% | 99.0% (1.0% Impurity) | 1000 | 100 | 1100 | 0.91 ng/mL | 91.0% |
| 1.0 ng/mL (LLOQ) | 100% | 98.0% (2.0% Impurity) | 1000 | 200 | 1200 | 0.83 ng/mL | 83.0% |
| 50.0 ng/mL | 100% | 98.0% (2.0% Impurity) | 50000 | 200 | 50200 | 49.8 ng/mL | 99.6% |
Note: Data is illustrative, assuming a 1:1 response factor and a d-IS concentration that would yield a 10,000-unit signal. As shown, the impact of the impurity is much more pronounced at the LLOQ.
Experimental Protocols
Protocol 1: Quantification of Unlabeled Analyte in a Deuterated Standard
Objective: To determine the percentage of unlabeled analyte impurity (isotopic purity) in a solution of a deuterated internal standard.
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent (e.g., acetonitrile/water). The concentration should be significantly higher than what is used in your assay to ensure the unlabeled impurity can be easily detected.[10]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method established for your samples. Crucially, you must monitor the MRM (Multiple Reaction Monitoring) transitions for both the deuterated standard and the unlabeled analyte.[10]
-
Data Acquisition: Inject the high-concentration solution and record the peak areas for both the analyte's transition and the d-IS's transition.
-
Calculation: Calculate the percentage of unlabeled analyte contribution using the following formula:
% Unlabeled Contribution = [AreaAnalyte Transition / (AreaAnalyte Transition + Aread-IS Transition)] * 100
Note: This calculation provides the relative signal contribution. For a more rigorous determination of isotopic purity, high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[11]
Visualizations
Troubleshooting Workflow
This diagram outlines the logical steps to diagnose analytical issues that may stem from an impure deuterated internal standard.
Caption: Troubleshooting workflow for issues related to internal standard purity.
Mechanism of Quantification Error
This diagram illustrates how the unlabeled impurity contributes to the total analyte signal, leading to an underestimation of the true analyte concentration.
Caption: How unlabeled impurity leads to underestimation of analyte concentration.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Cross-Validation of 2'-O-Methyladenosine Quantification Methods: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of post-transcriptional RNA modifications like 2'-O-Methyladenosine (Am) is critical for understanding their roles in biological processes and their potential as disease biomarkers. This guide provides a detailed comparison of two prominent liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 2'-O-Methyladenosine: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Liquid Chromatography.
The choice of analytical method can significantly impact the sensitivity, selectivity, and accuracy of quantification. This document outlines the experimental protocols for both HILIC-MS/MS and a representative RP-LC-MS/MS method, accompanied by a comparative analysis of their performance metrics. The information presented is intended to assist researchers in selecting the most appropriate method for their specific research needs.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the HILIC-LC-MS/MS method for the quantification of 2'-O-Methyladenosine and related compounds. While a specific validated dataset for a reversed-phase method for 2'-O-Methyladenosine was not available in the reviewed literature, typical performance characteristics for RP-LC-MS/MS analysis of modified nucleosides are discussed for a qualitative comparison.
| Parameter | HILIC-LC-MS/MS Method | Reversed-Phase LC-MS/MS Method |
| Linearity (R²) | ||
| > 0.999[1] | Typically > 0.99 | |
| Limit of Detection (LOD) | 0.01 nM for m⁶Am (a related compound)[1] | Generally in the low nanomolar to picomolar range |
| Limit of Quantification (LOQ) | Data available for related compounds[1] | Typically 3-5 times the LOD |
| Intra-day Precision (%RSD) | < 6.0%[1][2] | Generally < 15% |
| Inter-day Precision (%RSD) | < 8.8%[1][2] | Generally < 15% |
| Accuracy (% Recovery) | 89.0% to 105.5%[1][2] | Typically within 85-115% |
| Retention of Polar Analytes | Excellent | Poor, may require ion-pairing agents[3] |
| MS Sensitivity | Enhanced due to high organic mobile phase[2] | Can be lower for polar compounds |
Experimental Protocols
Method 1: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
This method is well-suited for the analysis of polar compounds like 2'-O-Methyladenosine, providing excellent retention and enhanced mass spectrometric sensitivity.[2]
Sample Preparation (from Serum) [2]
-
To 100 µL of serum, add 10 µL of an isotope-labeled internal standard solution.
-
Add 330 µL of pre-chilled methanol/acetonitrile (2:1, v/v) to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 2 hours.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer 352 µL of the supernatant to a new tube and evaporate to dryness under vacuum.
-
Reconstitute the dried sample in 80 µL of acetonitrile/water (9:1, v/v).
-
Vortex for 10 seconds, sonicate for 15 seconds, and centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer 70 µL of the supernatant to a vial for HILIC-MS/MS analysis.
HILIC-MS/MS Analysis [2]
-
Column: BEH HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.2% acetic acid.
-
Mobile Phase B: Acetonitrile with 2 mM ammonium acetate, 0.2% acetic acid, and 0.05 mM malic acid.
-
Gradient:
-
0 min: 95% B
-
3 min: 94% B
-
3.5 min: 60% B
-
5.5 min: 60% B
-
6 min: 94% B
-
12.5 min: 94% B
-
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM).
Method 2: Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RP-LC-MS/MS)
Reversed-phase chromatography is a widely used technique, though it can be challenging for highly polar analytes like 2'-O-Methyladenosine. The following is a representative protocol based on general procedures for modified nucleoside analysis.
Sample Preparation (from RNA)
-
Digest 1 µg of RNA with 2 units of nuclease P1 in a 40 µL reaction volume (10 mM Tris-HCl pH 7.0, 100 mM NaCl, 2.5 mM ZnCl₂) at 37°C for 12 hours.
-
Add 1 unit of alkaline phosphatase and incubate at 37°C for 2 hours to dephosphorylate the nucleotides.
-
Dilute the sample as needed and inject it into the LC-MS/MS system.
RP-LC-MS/MS Analysis
-
Column: C18 column (e.g., 2.1 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient: A shallow gradient starting with a high aqueous component (e.g., 95% A) and gradually increasing the organic component (B) to elute the analytes. The exact gradient profile needs to be optimized.
-
Flow Rate: Typically 0.2-0.4 mL/min for a 2.1 mm ID column.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operated in positive ion mode with multiple reaction monitoring (MRM).
Methodology Visualization
Caption: HILIC-MS/MS experimental workflow.
Caption: RP-LC-MS/MS experimental workflow.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 3. chromatographyonline.com [chromatographyonline.com]
A Head-to-Head Comparison: 2'-O-Methyladenosine-d3 vs. 13C-Labeled Internal Standards for Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of modified nucleosides like 2'-O-Methyladenosine, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison between the commonly used deuterium-labeled 2'-O-Methyladenosine-d3 and the theoretically superior 13C-labeled internal standards. The discussion is supported by established principles in mass spectrometry and data from analogous compounds, offering a comprehensive overview for informed decision-making.
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are indispensable for correcting analyte variability during sample preparation and analysis. The ideal SIL-IS is chemically identical to the analyte of interest, differing only in isotopic composition. This ensures it experiences the same extraction efficiency, matrix effects, and ionization response. While both deuterium (B1214612) (²H or D) and carbon-13 (¹³C) labeling are common, their inherent physicochemical differences can lead to significant variations in analytical performance.
Key Performance Differences: A Comparative Analysis
The primary distinction between deuterated and ¹³C-labeled internal standards lies in their physicochemical properties and stability. Deuterium labeling, while often more accessible and cost-effective, can introduce analytical challenges that are generally absent with ¹³C labeling. ¹³C-labeled standards are considered a superior choice for high-stakes applications requiring the utmost accuracy and precision.[1]
A summary of the key performance characteristics of this compound versus a ¹³C-labeled 2'-O-Methyladenosine standard is presented below, based on established principles.
Table 1: Performance Comparison of Isotopic Internal Standards
| Feature | This compound (Deuterium-labeled) | ¹³C-Labeled 2'-O-Methyladenosine | Rationale |
| Chromatographic Co-elution | May exhibit a slight retention time shift (typically elutes earlier) compared to the unlabeled analyte.[1] | Co-elutes perfectly with the unlabeled analyte.[2] | The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to small differences in polarity and interaction with the stationary phase. ¹³C substitution does not significantly alter the molecule's physicochemical properties.[1] |
| Matrix Effect Compensation | May not fully compensate for matrix effects if chromatographic separation occurs. | Provides more accurate compensation for matrix-induced ion suppression or enhancement due to identical retention times.[1] | If the internal standard and analyte elute at different times, they may experience different matrix environments, leading to inaccurate quantification. |
| Isotopic Stability | Potential for back-exchange of deuterium with protons from the solvent, especially under certain pH or matrix conditions. | The ¹³C label is incorporated into the carbon skeleton and is not susceptible to exchange. | Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be labile. |
| Fragmentation in MS/MS | The difference in bond energies between C-H and C-D bonds can influence the fragmentation process. | Fragmentation pattern is identical to the unlabeled analyte. | This can potentially lead to different fragment ion ratios and require separate optimization of collision energies. |
| Availability and Cost | More commonly available and generally less expensive. | Less common and typically more expensive to synthesize. | The synthetic routes for introducing deuterium are often more established and cost-effective than those for ¹³C labeling. |
Physicochemical Properties
A clear understanding of the physicochemical properties of the analyte is crucial for method development.
Table 2: Physicochemical Properties of 2'-O-Methyladenosine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅N₅O₄ | [3] |
| Molecular Weight | 281.27 g/mol | [3] |
| Melting Point | 200-202 °C | |
| Boiling Point | 623.8 °C at 760 mmHg | |
| Solubility | Soluble in water, DMSO, and DMF. | |
| Maximum Absorption Wavelength (λmax) | 259 nm (in H₂O) |
Experimental Protocols
Objective: To quantify the concentration of 2'-O-Methyladenosine in a biological sample (e.g., plasma, urine, or cell lysate) using a stable isotope-labeled internal standard.
Materials:
-
Analyte: 2'-O-Methyladenosine
-
Internal Standard: this compound or ¹³C-labeled 2'-O-Methyladenosine
-
Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (LC-MS grade)
-
Sample Preparation: Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, ice-cold acetone)
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
Spike a known concentration of the internal standard (this compound or ¹³C-labeled 2'-O-Methyladenosine) into each sample, calibrator, and quality control (QC) sample.
-
Perform protein precipitation or solid-phase extraction to remove interfering matrix components.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to achieve separation of the analyte from other matrix components.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-O-Methyladenosine: Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion.
-
This compound: Monitor the transition from its corresponding [M+H]⁺ to the same product ion (or a deuterated fragment).
-
¹³C-Labeled 2'-O-Methyladenosine: Monitor the transition from its corresponding [M+H]⁺ to the same product ion.
-
-
Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte and internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of 2'-O-Methyladenosine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Rationale
To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the decision-making process for selecting an appropriate internal standard.
References
Validating RNA Modification Analysis: A Comparative Guide Featuring 2'-O-Methyladenosine-d3
The accurate analysis of RNA modifications is critical for understanding their regulatory roles in gene expression and various disease states. For researchers, scientists, and drug development professionals, selecting the appropriate validation method is paramount for generating reliable and reproducible data. This guide provides an objective comparison of various techniques for the validation of RNA modification analysis, with a special focus on the use of 2'-O-Methyladenosine-d3 as an internal standard for gold-standard mass spectrometry-based quantification.
The Gold Standard: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Stable Isotope-Labeled Internal Standards
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the cornerstone technology for the precise and accurate quantification of RNA modifications.[1] This method relies on the direct detection of the mass-to-charge ratio of molecules, allowing for the unambiguous identification and quantification of modified nucleosides.
To enhance the accuracy and reproducibility of LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) are employed. These standards, such as this compound, are chemically identical to their endogenous counterparts but contain heavier isotopes (e.g., deuterium, 13C, 15N), resulting in a mass shift. By adding a known amount of the SIL-IS to a sample, variations in sample preparation, chromatographic separation, and mass spectrometric detection can be normalized, leading to highly accurate quantification.
Experimental Workflow for LC-MS/MS Analysis of RNA Modifications:
Caption: Workflow for quantitative RNA modification analysis using LC-MS/MS with a stable isotope-labeled internal standard.
Performance Data: Quantification of Methylated Adenosines in Human Serum
The following table summarizes the concentrations of various methylated adenosine (B11128) modifications, including N6,2'-O-dimethyladenosine (m6Am), in the serum of healthy individuals and patients with colorectal or gastric cancer, as determined by a hydrophilic interaction liquid chromatography–tandem mass spectrometry (HILIC-MS/MS) method using deuterated internal standards like [D3]m6Am.[2]
| Nucleoside | Healthy Controls (nM) | Colorectal Cancer (nM) | Gastric Cancer (nM) |
| A | 7.98 ± 3.01 | 8.47 ± 6.30 | 11.53 ± 8.55 |
| m6A | 4.51 ± 1.08 | 5.57 ± 1.67 | 6.93 ± 1.38 |
| m1A | 154.58 ± 21.10 | 158.62 ± 24.79 | 156.83 ± 27.07 |
| m6Am | 0.63 ± 0.37 | 1.13 ± 0.53 | 0.91 ± 0.57 |
| Data presented as mean ± standard deviation.[2] |
This data demonstrates the capability of LC-MS/MS with stable isotope-labeled internal standards to provide precise and absolute quantification of RNA modifications in biological samples.
Alternative Validation Methods: A Comparative Overview
While LC-MS/MS with SIL-IS is the gold standard for quantification, other methods are widely used for the detection and semi-quantitative analysis of RNA modifications.
| Method | Principle | Advantages | Limitations |
| MeRIP-Seq | Immunoprecipitation of methylated RNA fragments followed by high-throughput sequencing.[3] | Transcriptome-wide mapping of modifications.[1] | Antibody specificity can be a concern, provides semi-quantitative data, lower resolution.[3] |
| Dot Blot | Immobilized RNA is probed with a modification-specific antibody.[1] | Simple, cost-effective, and provides semi-quantitative data.[1] | Dependent on antibody specificity, lacks single-nucleotide resolution.[1] |
| ELISA | Competitive binding assay between sample RNA and a standard for a modification-specific antibody. | High sensitivity and convenience. | Quantification accuracy may decrease at low analyte concentrations. |
| 2D-TLC | Separation of radiolabeled nucleotides in two dimensions. | Cost-effective and widely accessible. | Relies on radioactive reagents and provides semi-quantitative results. |
| RiboMethSeq | Exploits the resistance of 2'-O-methylated sites to alkaline hydrolysis, followed by sequencing.[4] | Allows for mapping and quantification of 2'-O-methylation. | Can have false positive and negative signals. |
Signaling Pathway Implicated in 2'-O-Methylation
The 2'-O-methylation of ribosomal RNA (rRNA) is a crucial modification that can be influenced by cellular signaling pathways. For instance, the PI3K/AKT/mTOR pathway has been shown to regulate the expression of small nucleolar RNAs (snoRNAs), which are essential for guiding the 2'-O-methylation of specific sites on rRNA by the methyltransferase Fibrillarin (FBL).[5]
Caption: The PI3K/AKT/mTOR signaling pathway can regulate rRNA 2'-O-methylation through the control of snoRNA expression.
Detailed Experimental Protocols
LC-MS/MS Protocol for RNA Modification Analysis
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol, such as TRIzol reagent, followed by purification.
-
Stable Isotope-Labeled Internal Standard Spiking: Add a known concentration of this compound to the purified RNA sample.
-
Enzymatic Digestion: Digest the RNA sample to single nucleosides using a cocktail of enzymes such as nuclease P1 and bacterial alkaline phosphatase.[6] This is typically performed for 2-3 hours at 37°C.[6]
-
LC-MS/MS Analysis:
-
Inject the digested sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the nucleosides using a suitable column, such as a C18 or HILIC column.
-
Detect and quantify the target nucleoside and its corresponding internal standard using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM).
-
-
Data Analysis: Calculate the concentration of the target RNA modification by determining the ratio of the peak area of the endogenous nucleoside to the peak area of the stable isotope-labeled internal standard and comparing it to a standard curve.
MeRIP-Seq Protocol
-
RNA Fragmentation: Fragment total RNA or purified mRNA to a size of approximately 100-200 nucleotides.[7][8]
-
Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to the modification of interest (e.g., anti-m6A) that has been coupled to magnetic beads.[8]
-
Washing: Wash the beads to remove non-specifically bound RNA.
-
Elution and RNA Purification: Elute the immunoprecipitated RNA and purify it.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched RNA fragments and perform high-throughput sequencing.[7][8]
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify enriched regions, which correspond to the locations of the RNA modification.
Antibody-Based Dot Blot Protocol
-
RNA Spotting: Spot serial dilutions of the RNA samples directly onto a nitrocellulose or nylon membrane.
-
Cross-linking: Cross-link the RNA to the membrane using UV irradiation.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the RNA modification of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the dot intensity to determine the relative abundance of the modification.
References
- 1. Advances in Quantitative Techniques for Mapping RNA Modifications [mdpi.com]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. MeRIP-Seq/m6A-seq [illumina.com]
- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 5. 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
A Comparative Analysis of 2'-O-Methyladenosine and 2'-Deoxy-2'-fluoro-adenosine Modifications in Oligonucleotides
For researchers, scientists, and drug development professionals, understanding the impact of nucleoside modifications on oligonucleotide performance is paramount. This guide provides an objective comparison of two common modifications, 2'-O-Methyladenosine (2'-OMe-A) and 2'-deoxy-2'-fluoro-adenosine (2'-F-A), focusing on their influence on the biological activity, stability, and therapeutic potential of oligonucleotides such as small interfering RNAs (siRNAs).
The strategic incorporation of modified nucleosides is a cornerstone of oligonucleotide-based therapeutics, offering enhanced stability, improved target affinity, and modulated biological activity. Among the arsenal (B13267) of available modifications, 2'-O-methylation and 2'-deoxy-2'-fluorination of adenosine (B11128) represent two key strategies to refine the properties of RNA-based drugs. This comparison guide synthesizes experimental data to provide a clear overview of their respective advantages and disadvantages.
I. Impact on Biological Activity
The introduction of 2'-OMe-A or 2'-F-A can significantly alter the biological activity of oligonucleotides, particularly in the context of RNA interference (RNAi).
Incorporating 2'-F-A into siRNAs has been shown to be well-tolerated and can even enhance silencing activity. In some instances, siRNAs with 2'-F-modified pyrimidines have demonstrated a two-fold increase in potency in vivo compared to their unmodified counterparts.[1][2] Conversely, while 2'-O-methylation is also widely used to enhance stability, its impact on activity can be position-dependent and may sometimes lead to a slight reduction in silencing efficacy compared to unmodified or 2'-F-modified siRNAs.
The antiviral activity of nucleoside analogs is another critical area of research. 2'-O-Methyladenosine has been shown to specifically inhibit the growth of vaccinia virus.[3] Similarly, 2'-deoxy-2'-fluoroadenosine has demonstrated anti-viral properties.[4] While direct comparative studies of the standalone nucleosides are limited, their incorporation into antiviral oligonucleotides leverages their stability-enhancing features.
II. Nuclease Resistance and Stability
A primary driver for chemical modification of oligonucleotides is to increase their resistance to degradation by cellular nucleases. Both 2'-OMe and 2'-F modifications significantly enhance stability compared to unmodified RNA.
The 2'-O-methyl group provides steric hindrance that protects the phosphodiester backbone from nuclease cleavage, thereby extending the half-life of the oligonucleotide in serum.[5][6][7] Similarly, the 2'-fluoro group at the 2' position of the ribose sugar imparts increased resistance to nuclease degradation.[5][8] When incorporated at the terminus of an oligonucleotide, the 2'-F modification has been shown to provide more resistance to degradation than the corresponding unmodified nucleotides.
III. Binding Affinity and Duplex Stability
The modification at the 2' position of the ribose influences the sugar pucker conformation, which in turn affects the overall geometry and stability of the oligonucleotide duplex.
The 2'-O-methyl modification tends to favor a C3'-endo sugar pucker, which is characteristic of an A-form RNA helix. This pre-organization can lead to an increase in the thermal stability (Tm) of RNA duplexes.[9][10] Studies on molecular beacons have shown that 2'-O-methyl modified probes form more stable duplexes with RNA targets compared to their 2'-deoxy counterparts.[6][7]
The 2'-fluoro modification also locks the sugar into a C3'-endo conformation, leading to a significant increase in binding affinity for target RNA.[2] This enhanced affinity is a key factor in the improved potency of 2'-F-modified siRNAs.
Quantitative Data Summary
| Property | 2'-O-Methyladenosine Modification | 2'-Deoxy-2'-fluoro-adenosine Modification | Reference |
| siRNA Activity | Generally well-tolerated, can be position-dependent. | Often enhances activity, with reports of up to 2-fold increased potency in vivo. | [1][2] |
| Antiviral Activity | Inhibits vaccinia virus growth. | Demonstrates antiviral activity. | [3][4] |
| Nuclease Resistance | Significantly increases resistance to endo- and exonucleases. | Confers substantial resistance to nuclease degradation. | [5][6][7][8] |
| Duplex Stability (Tm) | Increases thermal stability of RNA duplexes. | Significantly increases thermal stability and binding affinity. | [2][6][7][9][10] |
| Sugar Pucker | Favors C3'-endo conformation. | Locks sugar in C3'-endo conformation. | [2][9][10] |
Experimental Protocols
siRNA Activity Assay (Luciferase Reporter Assay)
A common method to assess the gene-silencing activity of modified siRNAs is the luciferase reporter assay.
-
Cell Culture and Transfection: HeLa cells stably expressing luciferase are cultured in 96-well plates.
-
siRNA Preparation: Unmodified and modified (2'-OMe or 2'-F) siRNAs targeting the luciferase gene are prepared at various concentrations.
-
Transfection: Cells are transfected with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
Incubation: The cells are incubated for 24-48 hours post-transfection to allow for mRNA knockdown.
-
Luciferase Assay: The cells are lysed, and the luciferase substrate is added to the lysate.
-
Data Analysis: The luminescence is measured using a luminometer. The reduction in luciferase activity relative to a control siRNA is calculated to determine the silencing potency (e.g., IC50 value).[5]
Serum Stability Assay
-
Oligonucleotide Incubation: The modified and unmodified oligonucleotides are incubated in human serum (e.g., 90%) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The reaction is stopped by adding a denaturing solution (e.g., formamide).
-
Gel Electrophoresis: The samples are analyzed by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: The intact oligonucleotide bands are visualized by staining (e.g., Stains-All). The rate of degradation is determined by the disappearance of the full-length oligonucleotide band over time.[8]
Signaling Pathways and Experimental Workflows
RNA Interference (RNAi) Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Specific inhibition of vaccinia virus growth by 2'-O-methyladenosine: isolation of a drug-resistant virus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Fluoro-2'-Deoxyadenosine, 64183-27-3 | BroadPharm [broadpharm.com]
- 5. Improvements in siRNA properties mediated by 2′-deoxy-2′-fluoro-β-d-arabinonucleic acid (FANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybridization of 2′-O-methyl and 2′-deoxy molecular beacons to RNA and DNA targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Quantification with 2'-O-Methyladenosine-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of modified nucleosides is paramount for unraveling complex biological processes and advancing therapeutic discovery. This guide provides an in-depth comparison of 2'-O-Methyladenosine-d3 as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. We present supporting experimental data, detailed methodologies, and a comparative analysis with alternative standards to empower you in making informed decisions for your research.
In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision.[1] These standards, which are chemically identical to the analyte of interest but possess a greater mass due to isotopic enrichment, are introduced into samples at a known concentration. This allows for the correction of variability that can occur during sample preparation, chromatographic separation, and ionization.[1]
This compound is a deuterated form of 2'-O-Methyladenosine, a naturally occurring modified nucleoside found in various RNA species. Its application as an internal standard is crucial for the accurate quantification of its unlabeled counterpart in complex biological matrices.
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of isotopic label—most commonly deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)—can significantly influence the performance of an assay. While deuterium-labeled standards like this compound are often more readily available and cost-effective, heavier isotope-labeled standards (¹³C, ¹⁵N) are generally considered superior for many applications.[2][3]
The key performance differences are summarized below:
| Performance Metric | This compound (Deuterated) | ¹³C- or ¹⁵N-Labeled 2'-O-Methyladenosine (Hypothetical) |
| Chromatographic Co-elution | May exhibit a slight shift in retention time, typically eluting slightly earlier than the unlabeled analyte.[4] | Co-elutes perfectly with the unlabeled analyte.[2] |
| Isotopic Stability | Potential for back-exchange of deuterium with protons from the solvent, particularly under certain pH or matrix conditions.[4] | The ¹³C or ¹⁵N label is incorporated into the core structure and is not susceptible to exchange.[2] |
| Matrix Effects | The slight retention time difference can lead to differential ion suppression or enhancement between the analyte and the internal standard, potentially affecting accuracy.[4] | Identical elution time ensures that both the analyte and the internal standard experience the same matrix effects, providing more reliable correction.[5] |
| Accuracy & Precision | Generally provides good accuracy and precision. | Typically offers superior accuracy and precision due to perfect co-elution and isotopic stability.[1] |
| Cost & Availability | Often less expensive and more widely available. | Generally more expensive and may have limited commercial availability.[2] |
Quantitative Performance Data
| Parameter | Performance Metric |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 nM |
| Limit of Quantification (LOQ) | 0.15 nM |
| Intra-day Precision (%CV) | < 6.0% |
| Inter-day Precision (%CV) | < 8.8% |
| Accuracy (% Recovery) | 89.0% - 105.5% |
| Recovery | 98.9% - 109.4% |
Data presented is for [D3]m6Am and is intended to be representative of the expected performance for this compound.[6][7]
Experimental Protocols
A robust and reliable quantification of 2'-O-Methyladenosine requires a meticulously developed and validated experimental protocol. Below is a representative methodology that can be adapted for specific research needs.
Sample Preparation: RNA Digestion and Nucleoside Extraction
-
RNA Isolation: Isolate total RNA from cells or tissues using a commercially available kit, ensuring high purity and integrity.
-
Internal Standard Spiking: Add a known concentration of this compound to the RNA sample.
-
Enzymatic Digestion: Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., calf intestinal alkaline phosphatase).
-
Protein Precipitation: Precipitate proteins from the digested sample by adding a solvent such as acetonitrile.
-
Supernatant Collection: Centrifuge the sample and collect the supernatant containing the nucleosides.
-
Sample Reconstitution: Evaporate the supernatant to dryness and reconstitute the nucleoside mixture in an appropriate buffer for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar compounds like nucleosides.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent (e.g., acetonitrile) is typically used.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for nucleosides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
2'-O-Methyladenosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
The experimental workflow for the quantification of 2'-O-Methyladenosine is depicted in the following diagram:
The Biological Significance of 2'-O-Methylation
2'-O-methylation (Nm) is a common post-transcriptional RNA modification that plays a crucial role in various cellular processes.[8] The addition of a methyl group to the 2'-hydroxyl of the ribose moiety can influence RNA structure, stability, and interactions with proteins.[8] This modification is found in various RNA types, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[9]
The 2'-O-methylation of adenosine (B11128) is primarily catalyzed by a class of enzymes known as 2'-O-methyltransferases, which often utilize S-adenosylmethionine (SAM) as a methyl donor. In eukaryotes, this process is frequently guided by small nucleolar RNAs (snoRNAs) within small nucleolar ribonucleoprotein (snoRNP) complexes. Fibrillarin is a key methyltransferase in this complex.
The functional consequences of 2'-O-methylation are diverse and context-dependent. For instance, in rRNA, it is crucial for proper ribosome assembly and function. In mRNA, it can affect splicing, translation, and stability. The dysregulation of 2'-O-methylation has been implicated in various human diseases, highlighting the importance of accurately quantifying these modifications.[8]
The following diagram illustrates a simplified signaling pathway involving RNA 2'-O-methylation:
Conclusion
The accurate and precise quantification of 2'-O-Methyladenosine is essential for advancing our understanding of its biological roles and its implications in health and disease. This compound serves as a reliable and widely used internal standard for this purpose. While heavier isotope-labeled standards may offer theoretical advantages in terms of chromatographic co-elution and isotopic stability, deuterated standards like this compound, when used within a well-validated method, provide the accuracy and precision required for demanding bioanalytical applications. This guide provides the foundational knowledge, comparative data, and methodological framework to assist researchers in the successful implementation of quantitative assays for this important RNA modification.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Comparison of RNA Modification Quantification
The burgeoning field of epitranscriptomics has unveiled a complex landscape of chemical modifications on RNA molecules that dynamically regulate gene expression. For researchers, scientists, and drug development professionals, the accurate quantification of these modifications is paramount. However, the variety of available techniques, each with its own set of strengths and weaknesses, presents a significant challenge. This guide provides an objective comparison of common methodologies for RNA modification quantification, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Key Quantification Methodologies: A Comparative Overview
The quantification of RNA modifications can be broadly categorized into three main approaches: antibody-based enrichment followed by sequencing, direct sequencing technologies, and mass spectrometry. Each method offers a unique balance of sensitivity, specificity, resolution, and throughput.
Antibody-based methods, such as methylated RNA immunoprecipitation sequencing (MeRIP-seq or m6A-seq), are widely used for mapping modifications like N6-methyladenosine (m6A).[1] These techniques rely on antibodies to enrich for RNA fragments containing the modification of interest, which are then sequenced.[2] While powerful for transcriptome-wide profiling, a significant challenge lies in the variability and specificity of the antibodies used, which can lead to inconsistencies across studies.[3]
Direct sequencing technologies, particularly nanopore sequencing, have emerged as a transformative approach. This method allows for the direct reading of native RNA molecules, and the presence of a modification causes a characteristic change in the electrical current signal.[4] This enables the simultaneous detection of multiple modification types at single-nucleotide resolution.[5] However, the accuracy of modification calling is highly dependent on the bioinformatic models used for data analysis.
Liquid chromatography-mass spectrometry (LC-MS/MS) is considered the gold standard for the absolute quantification of RNA modifications.[6] This technique involves the complete enzymatic digestion of RNA into individual nucleosides, which are then separated and identified based on their mass-to-charge ratio.[1][6] While highly accurate and capable of identifying novel modifications, LC-MS/MS does not provide sequence context, meaning the location of the modification within the RNA molecule is lost.[6]
Quantitative Performance of RNA Modification Quantification Methods
The direct comparison of quantitative performance across different laboratories and platforms is challenging due to the lack of standardized reference materials and protocols.[7] However, data from various studies provide insights into the performance of individual methods.
| Method | Principle | Resolution | Quantitative Aspect | Strengths | Limitations |
| MeRIP-seq / m6A-seq | Antibody-based enrichment of modified RNA fragments followed by high-throughput sequencing.[1] | ~100-200 nucleotides (can be improved with methods like miCLIP).[1] | Semi-quantitative (relative enrichment). | Transcriptome-wide profiling, well-established protocols.[8] | Antibody-dependent variability and potential for bias, lower resolution.[3] |
| Nanopore Direct RNA Sequencing | Direct sequencing of native RNA molecules, detecting modifications via disruptions in the ionic current.[4] | Single nucleotide. | Stoichiometry at single-molecule level. | Direct detection without amplification bias, long reads, simultaneous detection of multiple modifications.[4][5] | Dependent on basecalling and modification calling algorithms, higher error rates than short-read sequencing. |
| LC-MS/MS | Enzymatic digestion of RNA to nucleosides, followed by separation and mass analysis.[6] | Not applicable (no sequence information). | Absolute quantification (global abundance). | Gold standard for quantification, high accuracy and sensitivity, can identify unknown modifications.[6][9] | Destructive to the RNA sequence, provides no positional information.[6] |
| Pseudo-seq | Chemical modification of pseudouridine (B1679824) (Ψ) with CMC, which blocks reverse transcriptase, followed by sequencing.[10] | Single nucleotide. | Relative quantification based on reverse transcription stops. | Specific for pseudouridine, provides transcriptome-wide mapping.[11] | Indirect detection method, potential for off-target reactions. |
| RNA Bisulfite Sequencing | Bisulfite treatment converts unmethylated cytosine to uracil, while 5-methylcytosine (B146107) (m5C) remains unchanged, followed by sequencing.[12] | Single nucleotide. | Quantitative at single-base resolution. | Gold standard for m5C detection.[13] | RNA degradation due to harsh chemical treatment, potential for incomplete conversion.[12] |
Experimental Protocols: Key Methodologies
Detailed and standardized protocols are crucial for the reproducibility of RNA modification analysis.[14] Below are outlines of the experimental workflows for several key techniques.
Workflow for MeRIP-seq (m6A-seq)
This workflow outlines the major steps involved in methylated RNA immunoprecipitation followed by sequencing.
Workflow for MeRIP-seq.
Detailed Methodologies: A detailed protocol for MeRIP-seq can be found in studies focusing on profiling the RNA m6A landscape.[8] Commercial kits, such as the Magna MeRIP™ m6A Kit, also provide streamlined protocols. The protocol typically involves the following key steps:
-
RNA Preparation: Start with total RNA and perform mRNA purification or ribosomal RNA depletion. The recommended starting amount can vary, with some protocols optimized for low-input samples.[15]
-
RNA Fragmentation: The purified RNA is chemically fragmented into smaller pieces, typically around 100 nucleotides in length.
-
Immunoprecipitation (IP): The fragmented RNA is incubated with an antibody specific to the modification of interest (e.g., m6A). The choice and concentration of the antibody are critical for the success of the experiment.[15]
-
Enrichment: Antibody-RNA complexes are captured using magnetic beads (e.g., Protein A/G).
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA, and the enriched, modified RNA fragments are then eluted.
-
Library Preparation and Sequencing: The eluted RNA is used to construct a sequencing library, which is then sequenced using a high-throughput platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome, and statistical methods are used to identify enriched regions (peaks), indicating the locations of the RNA modifications.
Workflow for LC-MS/MS-based Quantification
This diagram illustrates the process for absolute quantification of RNA modifications using liquid chromatography-tandem mass spectrometry.
Workflow for LC-MS/MS Quantification.
Detailed Methodologies: Protocols for LC-MS/MS-based RNA modification analysis emphasize the importance of careful sample preparation to avoid artifacts.[14] A general workflow includes:
-
RNA Isolation and Purification: High-quality RNA is isolated from cells or tissues. It is crucial to ensure the removal of any contaminants that could interfere with the analysis.
-
Enzymatic Digestion: The purified RNA is completely digested into its constituent nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.[16]
-
Liquid Chromatography (LC) Separation: The resulting nucleoside mixture is injected into a liquid chromatography system, where the different nucleosides are separated based on their chemical properties as they pass through a column.[17]
-
Mass Spectrometry (MS) Detection: The separated nucleosides are ionized (e.g., by electrospray ionization) and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of each nucleoside, allowing for their identification.
-
Tandem Mass Spectrometry (MS/MS): For unambiguous identification, selected nucleosides can be fragmented, and the masses of the fragments are measured (MS/MS). This provides structural information and confirms the identity of the modification.
-
Quantification: The abundance of each modified and unmodified nucleoside is determined by the area under its peak in the chromatogram. Absolute quantification is achieved by comparing these values to a standard curve generated from known amounts of pure nucleosides.[14]
Workflow for Nanopore Direct RNA Sequencing
This diagram shows the steps for identifying RNA modifications using nanopore direct RNA sequencing.
Workflow for Nanopore Direct RNA Sequencing.
Detailed Methodologies: The workflow for nanopore direct RNA sequencing is distinct in that it does not require reverse transcription or amplification.
-
RNA Isolation: As with other methods, high-quality, intact RNA is the starting material.
-
Poly(A) Selection: For mRNA analysis, poly(A) selection is typically performed to enrich for the target molecules.
-
Adapter Ligation: A motor protein and sequencing adapter are ligated to the RNA molecules.
-
Sequencing: The prepared library is loaded onto a nanopore flow cell. The motor protein guides the RNA strand through a nanopore, and the instrument records the changes in electrical current as each nucleotide passes through.
-
Basecalling and Modification Calling: The raw electrical signal data is converted into a nucleotide sequence using basecalling algorithms. Specialized computational models are then used to analyze deviations in the signal to identify and quantify the probability of modifications at each position.
-
Data Analysis: The resulting data can be used to determine the stoichiometry of modifications at specific sites across the transcriptome.
Conclusion and Future Outlook
The quantification of RNA modifications is a rapidly evolving field with a diverse toolkit of methodologies. While LC-MS/MS provides the gold standard for absolute quantification, it lacks sequence information. Antibody-based methods offer transcriptome-wide insights but are subject to variability. Direct sequencing technologies like nanopore hold immense promise for comprehensive, single-molecule analysis but are still maturing in terms of data analysis.
A critical need in the field is the development of standardized reference materials and inter-laboratory comparison studies to establish benchmarks for the various techniques.[7] This will be essential for ensuring the reproducibility and reliability of findings across different research groups. As technologies continue to improve and protocols become more standardized, researchers will be better equipped to unravel the complex roles of the epitranscriptome in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]
- 3. rna-seqblog.com [rna-seqblog.com]
- 4. RNA modifications detection by comparative Nanopore direct RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Standards and Databases for RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of RNA and Its Modifications | Annual Reviews [annualreviews.org]
- 10. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Updated Pseudo-seq Protocol for Transcriptome-Wide Detection of Pseudouridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of Sequencing Methods for RNA m5C Profiling - CD Genomics [rna.cd-genomics.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Comparative analysis of improved m6A sequencing based on antibody optimization for low-input samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
The Gold Standard vs. The Practical Alternative: Evaluating Internal Standards for Nucleoside Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nucleosides, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of the two primary types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) based nucleoside analysis: Stable Isotope-Labeled Internal Standards (SILIS) and Structural Analog Internal Standards.
The fundamental role of an internal standard is to compensate for variations that can occur during sample preparation and analysis, such as extraction losses, matrix effects, and fluctuations in instrument response.[1][2] By adding a known amount of an internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. This normalization process significantly enhances the precision and accuracy of the results.[1][3]
The Contenders: SILIS and Structural Analogs
Stable Isotope-Labeled Internal Standards (SILIS) are considered the "gold standard" in quantitative mass spectrometry.[2] These are molecules in which one or more atoms of the analyte of interest have been replaced with their heavy stable isotopes (e.g., ¹³C, ¹⁵N, ²H).[2] This makes them chemically and physically almost identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.[2]
Structural Analog Internal Standards are compounds that are not isotopically labeled but have a chemical structure closely related to the analyte.[2] They should ideally share similar physicochemical properties, such as hydrophobicity and ionization characteristics, to mimic the behavior of the analyte during the analytical process.[2] When a SILIS is not available or is prohibitively expensive, a carefully selected structural analog can be a viable alternative.[4]
Performance Showdown: A Data-Driven Comparison
While direct head-to-head comparative data for a single nucleoside across all performance metrics is not always available in published literature, we can draw valuable insights from studies on similar small molecules and modified nucleosides. The following tables summarize the expected performance of SILIS versus structural analog internal standards based on available data.
Table 1: Comparison of Performance Metrics for Different Internal Standard Types
| Performance Metric | Stable Isotope-Labeled IS (SILIS) | Structural Analog IS | Key Considerations |
| Accuracy (% Bias) | Typically < ±5% | Can be < ±15%, but may show significant bias (>15%) if physicochemical properties differ significantly from the analyte.[4] | The closer the structural and chemical similarity of the analog to the analyte, the better the accuracy. |
| Precision (%RSD) | Typically < 10% | Generally < 15%, but can be higher due to differential matrix effects. | SILIS co-elutes with the analyte, providing superior correction for injection volume and ionization variability. |
| Recovery | Expected to be identical to the analyte. | Can be similar, but differences in extraction efficiency may occur. | The choice of extraction method can magnify differences in recovery between an analog and the analyte. |
| Matrix Effect | Effectively compensates for matrix-induced ion suppression or enhancement.[3] | May not adequately compensate for matrix effects, leading to inaccurate quantification.[4] | The degree of compensation depends on how similarly the analog and analyte are affected by co-eluting matrix components. |
Table 2: Case Study - Performance of a Structural Analog IS for 6-Methylmercaptopurine (a modified nucleoside) Compared to a SIL-IS [4]
| Structural Analog IS Candidate | Modification from Analyte | Performance Outcome (% Bias compared to SIL-IS) |
| Isotopically labeled structural isomer | Isotopic label on a different part of the molecule | Excellent agreement |
| Analog with an added methyl group | Additional methyl group | Excellent agreement |
| Halogen-substituted analogs (Cl and Br) | Replacement of a functional group with a halogen | Met acceptance criteria |
| Analogs with substituted amine moieties | Alteration of an amine group | Unacceptable performance (≥15% bias) |
This case study demonstrates that even small structural changes in an analog internal standard can lead to significant differences in quantification, highlighting the importance of careful selection and validation.[4]
Experimental Protocols: A Generalized Approach
The following protocols provide a detailed methodology for the quantification of nucleosides using an internal standard with LC-MS/MS.
Protocol 1: Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Spiking: To a 100 µL aliquot of the biological sample (e.g., plasma, urine digest), add a known and fixed amount of the internal standard (either SILIS or structural analog).
-
Protein Precipitation (for plasma/serum): Add 300 µL of ice-cold acetonitrile, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by an equilibration with an appropriate buffer.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak wash buffer to remove interfering substances.
-
Elution: Elute the nucleosides and the internal standard with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used for nucleoside separation.
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for nucleosides.
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the target nucleoside and the internal standard. For example:
-
Adenosine (B11128): m/z 268.1 → 136.1
-
¹³C₅-Adenosine (SIL-IS): m/z 273.1 → 141.1
-
-
Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the peak area ratio (analyte/IS) and determine the concentration of the analyte from a calibration curve constructed using the same peak area ratios of standards with known concentrations.
Visualizing the Workflow and Logic
To better understand the process of nucleoside analysis and the evaluation of internal standards, the following diagrams illustrate the key workflows and logical relationships.
Conclusion: Making an Informed Decision
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast Simultaneous Determination of 13 Nucleosides and Nucleobases in Cordyceps sinensis by UHPLC–ESI–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Justification for Choosing a Deuterated Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals dedicated to achieving the highest standards of accuracy and precision in quantitative bioanalysis, the selection of an appropriate internal standard is a critical decision. In the realm of liquid chromatography-mass spectrometry (LC-MS), a deuterated internal standard is widely recognized as the "gold standard."[1][2][3] This guide provides an objective comparison of deuterated internal standards against other alternatives, supported by experimental data, to provide a clear justification for their use.
The Core Principle: Isotope Dilution Mass Spectrometry
The effectiveness of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte where one or more hydrogen atoms are replaced by their stable, heavier isotope, deuterium (B1214612) (²H). This subtle mass change allows the mass spectrometer to distinguish between the analyte and the standard.[4] Because their physicochemical properties are nearly identical, the deuterated standard behaves almost exactly like the analyte throughout the entire analytical process—from sample preparation and chromatography to ionization.[2][5] By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, it acts as a perfect mimic. Any variability, such as loss during extraction or fluctuations in instrument response, affects both the analyte and the standard equally.[4] Consequently, the ratio of their signals remains constant, enabling highly accurate and precise quantification.[4]
Key Advantages of Deuterated Internal Standards
The primary benefit of using a deuterated internal standard is the significant enhancement of analytical accuracy and precision. They are crucial for correcting several potential sources of error:
-
Mitigation of Matrix Effects : Biological samples are complex, and co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[2] Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective normalization of the signal.[5]
-
Correction for Extraction Recovery : Analyte loss during sample preparation is a common source of variability. A deuterated standard, being chemically identical to the analyte, will have the same extraction recovery, thus correcting for any potential losses.[5]
-
Compensation for Instrumental Variability : The performance of an LC-MS system can drift over time. A deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent results across different analytical runs and even between different laboratories.[4]
Performance Comparison of Internal Standards
The superiority of deuterated internal standards over alternatives, such as structural analogs (compounds with similar chemical structures) and ¹³C-labeled standards, is evident in experimental data.
Deuterated Standard vs. Structural Analog
A structural analog can have different extraction recovery, chromatographic retention time, and ionization response compared to the analyte, leading to less accurate quantification.[3]
| Analyte | Internal Standard Type | Precision (%RSD) | Accuracy (% Bias) | Reference |
| Kahalalide F | Structural Analog | 8.6 | -3.2 | [6] |
| Kahalalide F | Deuterated (D8) | 7.6 | +0.3 | [6] |
| Everolimus (B549166) | Structural Analog (32-desmethoxyrapamycin) | 4.3 - 7.2 | Acceptable (Slope=0.83) | [7] |
| Everolimus | Deuterated (d4) | 4.3 - 7.2 | Improved (Slope=0.95) | [7] |
A study on the anticancer agent kahalalide F in plasma showed that switching from a structural analog to a deuterated internal standard significantly improved both precision and accuracy.[6] Similarly, while both a structural analog and a deuterated standard provided acceptable performance for everolimus quantification, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[7]
Deuterated Standard vs. ¹³C-Labeled Standard
While deuterated standards are excellent, they can sometimes exhibit a slight chromatographic shift (isotope effect), eluting slightly earlier than the non-labeled analyte.[8] This can lead to "differential matrix effects."[8] ¹³C-labeled standards have a smaller relative mass difference and are less prone to this shift, making them a superior choice in some cases, though often at a higher cost.[9][10]
| Analyte | Internal Standard Type | Chromatographic Behavior | Reference |
| Amphetamine | Deuterated (²H) | Resolution increased with the number of ²H-substitutes | [11] |
| Amphetamine | ¹³C-Labeled | Co-eluted with the analyte | [11] |
A study on amphetamines demonstrated that ¹³C-labeled internal standards co-eluted perfectly with their corresponding analytes, whereas deuterated versions showed chromatographic separation.[11]
Experimental Protocols
Detailed and validated experimental protocols are essential for the successful implementation of deuterated internal standards.
Representative Protocol: Quantification of an Immunosuppressant (e.g., Tacrolimus) in Whole Blood using Protein Precipitation
This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.[4]
1. Materials and Reagents:
-
Whole blood samples (EDTA)
-
Analyte certified reference standard (e.g., Tacrolimus)
-
Deuterated internal standard (e.g., Tacrolimus-d3)
-
Methanol, Acetonitrile (LC-MS grade)
-
Zinc sulfate (B86663) solution (0.1 M in water)
-
Formic acid (LC-MS grade)
2. Sample Preparation (Protein Precipitation):
-
Thaw whole blood samples, calibration standards, and quality control (QC) samples.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.[4]
-
Add 100 µL of the internal standard working solution (containing Tacrolimus-d3 in methanol).[4]
-
Add 150 µL of zinc sulfate solution to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Gradient: A typical gradient would start at a lower percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Protocol for Assessment of Matrix Effects
This protocol helps to quantify the extent of matrix-induced ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard in the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract blank biological matrix and then spike the analyte and deuterated internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and deuterated internal standard into the blank biological matrix before extraction.
-
-
Analyze and Calculate:
-
Matrix Factor (MF): Calculated as the ratio of the analyte peak area in Set B to that in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[12]
-
Recovery: Calculated by comparing the analyte peak area in Set C to that in Set B.
-
Internal Standard Normalized Matrix Factor: The CV% of the IS-normalized MF across different matrix lots should be ≤ 15%.
-
Visualizing the Workflow and Justification
Experimental Workflow
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Logical Justification for Choosing a Deuterated Internal Standard
Caption: Logical basis for accurate quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the 2'-O-Methylation Landscape: A Comparative Analysis in Health and Disease
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of 2'-O-methylation (Nm) in healthy versus diseased states. This guide provides an objective comparison of Nm's role, supported by experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
Introduction to 2'-O-Methylation (Nm)
Ribose 2'-O-methylation (Nm) is one of the most common post-transcriptional modifications of RNA, occurring across a wide range of RNA species, including messenger RNA (mRNA), ribosomal RNA (rRNA), transfer RNA (tRNA), and small non-coding RNAs.[1] This simple addition of a methyl group to the 2'-hydroxyl of the ribose sugar moiety plays a crucial role in RNA stability, structure, and function.[1][2] In healthy cells, a tightly regulated pattern of 2'-O-methylation is essential for maintaining normal cellular processes. However, dysregulation of this "epitranscriptomic" mark is increasingly implicated in the pathogenesis of various human diseases, including cancer, viral infections, and neurological disorders.[1] This guide provides a comparative analysis of 2'-O-methylation in healthy versus diseased states, offering insights into its potential as a biomarker and therapeutic target.
Comparative Analysis of 2'-O-Methylation Levels
Alterations in the levels and patterns of 2'-O-methylation are a hallmark of several diseases. The following tables summarize quantitative data from studies comparing Nm levels in diseased versus healthy tissues.
Cancer
In many cancers, the expression of the key 2'-O-methyltransferase, Fibrillarin (FBL), is dysregulated, leading to aberrant rRNA methylation patterns.[3][4] These changes can alter ribosome biogenesis and function, ultimately promoting tumor growth and proliferation.[3][5]
Table 1: Differential rRNA 2'-O-Methylation in Breast Cancer Subtypes Compared to Normal Tissue
| rRNA Site | Breast Cancer Subtype | Change in Methylation Level (C-score) vs. Normal/Other Subtypes | Reference |
| 18S-Gm1447 | Triple-Negative Breast Cancer (TNBC) | Decreased | [6] |
| 18S-Am576 | Triple-Negative Breast Cancer (TNBC) | Increased | [4][6] |
| 28S-Gm1303 | Variable across subtypes | [6] | |
| 28S-Gm4588 | Variable across subtypes | [6] |
Table 2: Fibrillarin (FBL) Expression in Cancer vs. Normal Tissue
| Cancer Type | Change in FBL mRNA/Protein Expression vs. Normal Tissue | Reference |
| Breast Cancer | Overexpression associated with poor prognosis; a subset shows underexpression also linked to poor outcome. | [3][7] |
| Colorectal Cancer | Significantly higher in tumors, especially in liver metastases. | [4][5] |
| Prostate Cancer | Overexpressed at both mRNA and protein levels in tumor samples. | [8] |
Viral Infections
Viruses often exploit or evade the host's 2'-O-methylation machinery to facilitate their replication and circumvent the innate immune system. Many viruses cap their RNA with 2'-O-methylation to mimic host mRNA and avoid recognition by cellular sensors like MDA5.[9][10]
Table 3: Impact of Viral RNA 2'-O-Methylation on Host Immune Response
| Virus (Model) | Effect of Lacking 2'-O-Methylation | Key Host Factor | Consequence | Reference |
| Coronaviruses (Human and Mouse) | Increased IFN-β expression, high sensitivity to interferon | MDA5 | Attenuation of virus in wild-type cells, but efficient replication in MDA5-deficient cells. | [9][11] |
| West Nile Virus | Increased sensitivity to IFN-β pretreatment | IFIT proteins | Enhanced antiviral effect of IFN-induced proteins. | [12] |
| Poxvirus, Coronavirus | Enhanced sensitivity to antiviral actions of IFN | IFIT proteins | IFIT-mediated suppression of viral replication. | [12] |
| HIV-1 | Impaired reverse transcription | Reverse Transcriptase | Hindrance of the viral life cycle at the reverse transcription step. | [13] |
Neurological Disorders
Emerging evidence suggests that alterations in RNA methylation, including 2'-O-methylation, may contribute to the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD).
Table 4: Altered DNA/RNA Methylation in Alzheimer's Disease
| Gene/Region | Type of Methylation Change | Finding | Reference |
| ANK1 | Differential DNA methylation | Different methylation states in individuals with Alzheimer's. | [14] |
| Promoter regions of protein-coding genes in dentate gyrus neurons | DNA methylation differences with increased amyloid-beta plaque burden. | 5,897 differentially methylated promoter regions identified. | [1] |
| HTR2A | High levels of DNA methylation in a differentially methylated region. | Down-regulation of the gene and low protein expression in AD. | [15] |
Experimental Protocols for 2'-O-Methylation Analysis
Accurate quantification of 2'-O-methylation is crucial for understanding its role in health and disease. Below are detailed methodologies for two key techniques: RiboMethSeq and Liquid Chromatography-Mass Spectrometry (LC-MS).
RiboMethSeq: High-Throughput Sequencing of 2'-O-Methylation Sites
RiboMethSeq is a powerful technique for the transcriptome-wide mapping and quantification of 2'-O-methylation sites.[16][17][18] The method is based on the principle that the phosphodiester bond 3' to a 2'-O-methylated nucleotide is protected from alkaline hydrolysis.[9]
Experimental Workflow for RiboMethSeq
Caption: Experimental workflow for RiboMethSeq analysis.
Detailed Protocol for RiboMethSeq:
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol). Ensure high quality and integrity of the RNA.
-
Alkaline Fragmentation: Randomly fragment 10-100 ng of total RNA by incubation in a bicarbonate buffer at 96°C. The incubation time is critical and needs to be optimized depending on the RNA type (e.g., ~12-14 minutes for rRNA).[16]
-
End Repair: The resulting RNA fragments have 5'-OH and 2',3'-cyclic phosphate (B84403) or 3'-P ends. These are repaired by a T4 Polynucleotide Kinase (PNK) treatment to generate 5'-P and 3'-OH ends, which are required for adapter ligation.[16]
-
Adapter Ligation: Ligate 3' and 5' adapters to the repaired RNA fragments using a truncated T4 RNA Ligase 2 and T4 RNA Ligase 1, respectively. This is a critical step for generating the sequencing library.
-
Reverse Transcription and PCR Amplification: Reverse transcribe the adapter-ligated RNA fragments into cDNA. Amplify the cDNA using primers that are complementary to the adapters. This step also adds barcodes for multiplexing samples.[16]
-
Sequencing: Sequence the amplified cDNA library on an Illumina platform.[16]
-
Data Analysis:
-
Read Pre-processing: Trim adapter sequences and filter for high-quality reads.
-
Mapping: Align the processed reads to the reference transcriptome or genome.
-
Coverage Analysis: Count the number of reads with 5' and 3' ends at each nucleotide position.
-
Methylation Scoring: Calculate a methylation score (often referred to as MethScore or C-score) for each potential 2'-O-methylation site. This score is based on the relative depletion of read ends at the nucleotide immediately 3' to the modified base, compared to the surrounding nucleotides.[9][19] A higher score indicates a higher level of methylation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantification of 2'-O-Methylated Nucleosides
LC-MS is a highly sensitive and accurate method for the absolute quantification of modified nucleosides, including 2'-O-methylated species.[18][20]
Experimental Workflow for LC-MS based quantification
Caption: Workflow for LC-MS based quantification of 2'-O-methylation.
Detailed Protocol for LC-MS Analysis:
-
RNA Isolation and Purification: Isolate and purify the RNA of interest (e.g., total RNA, mRNA). It is crucial to ensure the removal of any contaminants that could interfere with the analysis.
-
Enzymatic Digestion: Completely digest the purified RNA into its constituent nucleosides. This is typically achieved using a cocktail of enzymes, such as nuclease P1 followed by bacterial alkaline phosphatase.[21] For RNAs containing 2'-O-methylated nucleosides, which can be resistant to some nucleases, prolonged digestion may be necessary.[21]
-
Liquid Chromatography (LC) Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC). A gradient of solvents is used to elute the nucleosides from the column at different retention times.
-
Mass Spectrometry (MS) Detection: The eluting nucleosides are introduced into a tandem mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact nucleosides (MS1). Then, specific nucleosides are fragmented, and the m/z of the fragments are measured (MS/MS), providing structural confirmation.
-
Quantification: For absolute quantification, a known amount of stable isotope-labeled internal standards for each nucleoside of interest is added to the sample before digestion. The abundance of the endogenous nucleoside is determined by comparing its signal intensity to that of the corresponding internal standard.
Signaling Pathways Influenced by 2'-O-Methylation
Aberrant 2'-O-methylation can have profound effects on cellular signaling pathways, contributing to disease progression.
PI3K/AKT and MAPK/ERK Pathways in Cancer
In cancer, the methyltransferase FBL, which is responsible for the majority of rRNA 2'-O-methylation, has been shown to modulate the activity of key oncogenic signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.[5] Inhibition of FBL can lead to decreased activation of these pathways, suggesting a link between ribosome biogenesis, 2'-O-methylation, and the control of cell growth and proliferation.[5]
Caption: FBL-mediated 2'-O-methylation and its impact on oncogenic signaling.
Innate Immune Evasion by Viruses
Viral RNA lacking 2'-O-methylation at its 5' cap is recognized as "non-self" by the host's innate immune system, primarily through the cytosolic sensor MDA5.[9] This recognition triggers a signaling cascade that leads to the production of type I interferons (IFNs), which in turn induce an antiviral state. Viruses with their own 2'-O-methyltransferases can modify their RNA to evade this detection, thus suppressing the host's immune response.[9][11]
Caption: Viral evasion of the MDA5-mediated innate immune response.
Conclusion
The study of 2'-O-methylation is a rapidly evolving field with significant implications for our understanding of human health and disease. The aberrant methylation patterns observed in cancer, viral infections, and neurological disorders highlight the potential of 2'-O-methylation as a valuable biomarker for diagnosis and prognosis. Furthermore, the enzymes involved in this process, such as Fibrillarin, represent promising therapeutic targets. The experimental techniques and data presented in this guide provide a foundation for researchers to further explore the role of this critical RNA modification in various pathological conditions and to develop novel therapeutic strategies.
References
- 1. Methylation differences in Alzheimer’s disease neuropathologic change in the aged human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single base resolution mapping of 2’-O-methylation sites in human mRNA and in 3’ terminal ends of small RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low level of Fibrillarin, a ribosome biogenesis factor, is a new independent marker of poor outcome in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosomal RNA 2′O-methylation as a novel layer of inter-tumour heterogeneity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ribose 2′-O-methylation provides a molecular signature for the distinction of self and non-self mRNA dependent on the RNA sensor Mda5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A novel method to purify small RNAs from human tissues for methylation analysis by LC-MS/MS [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Methylation Tied to Alzheimer’s | The Scientist [the-scientist.com]
- 15. biomodal.com [biomodal.com]
- 16. Frontiers | Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq [frontiersin.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions | MDPI [mdpi.com]
- 19. Holistic Optimization of Bioinformatic Analysis Pipeline for Detection and Quantification of 2′-O-Methylations in RNA by RiboMethSeq - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Next‐Generation Sequencing‐Based RiboMethSeq Protocol for Analysis of tRNA 2′‐O‐Methylation [mdpi.com]
Validating 2'-O-Methyladenosine Levels: A Guide to Orthogonal Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of RNA modifications is paramount. This guide provides a comparative overview of orthogonal methods for validating the levels of 2'-O-Methyladenosine (A2m), a crucial epitranscriptomic mark. We delve into the experimental protocols and performance data of two primary orthogonal techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and an enzymatic assay based on RNase H with qPCR readout.
The validation of 2'-O-Methyladenosine (A2m) levels, a methylation on the ribose of adenosine, is critical for understanding its role in various biological processes. To ensure the accuracy and reliability of quantification, employing at least two independent, or orthogonal, methods is best practice. This guide focuses on a detailed comparison of a mass spectrometry-based method and an enzymatic-based method, providing the necessary protocols and performance data to aid researchers in selecting the most suitable approach for their experimental needs.
Method Comparison at a Glance
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard for the absolute quantification of nucleoside modifications due to its high sensitivity and specificity. As an orthogonal approach, an RNase H-based enzymatic assay coupled with quantitative PCR (qPCR) offers a site-specific validation and relative quantification, which can be particularly useful for confirming findings from global analyses and for samples with low abundance.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | RNase H-based qPCR Assay (Nm-VAQ) |
| Principle | Separation of digested nucleosides by chromatography followed by mass-to-charge ratio detection. | Site-specific cleavage of RNA/DNA hybrids by RNase H, where 2'-O-methylation inhibits cleavage, quantified by qPCR. |
| Quantification | Absolute (e.g., nM concentrations) | Relative or absolute (modification ratio and copy number) |
| Sensitivity | High, with Limits of Detection (LOD) in the low nanomolar to picomolar range.[1][2] | High, effective for low-abundance RNAs and low modification ratios.[3] |
| Specificity | High, based on mass fragmentation patterns. | High, dependent on the chimera probe design for site-specificity.[3] |
| Throughput | Moderate to high, depending on the LC gradient and sample preparation. | High, amenable to 96-well plate format. |
| Sample Input | Can range from nanograms to micrograms of RNA. | Can be performed with picomolar to femtomolar amounts of RNA substrate.[3] |
| Information | Provides global A2m levels in the total RNA sample. | Provides site-specific methylation status. |
Experimental Workflows
To visualize the distinct processes of these two orthogonal methods, the following diagrams illustrate their experimental workflows.
References
- 1. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 2. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Assessing the limitations of using deuterated internal standards
A Guide to the Prudent Use of Deuterated Internal Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals leveraging the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the internal standard (IS) is a cornerstone of analytical rigor. Among the choices for stable isotope-labeled (SIL) internal standards, deuterated (²H) analogues are frequently employed due to their lower cost and wider availability compared to ¹³C or ¹⁵N alternatives.[1] While often effective, assuming their universal suitability can mask critical inaccuracies.
This guide provides a comprehensive comparison of deuterated internal standards against heavier isotope-labeled analogues, highlighting the inherent limitations of deuterium (B1214612) labeling. Supported by experimental data, this document serves as a practical resource for assay development, troubleshooting, and ensuring the highest data quality.
While chemically similar, the substitution of hydrogen with deuterium introduces subtle but significant physicochemical differences that can compromise analytical accuracy. The primary limitations stem from chromatographic isotope effects, the potential for deuterium-hydrogen (H/D) exchange, and altered metabolic processing.[1][2]
Chromatographic Isotope Effects: The Peril of Co-elution Failure
An ideal internal standard must co-elute perfectly with the analyte to experience and correct for the same matrix effects—ion suppression or enhancement—at the point of ionization.[3] However, the replacement of hydrogen with the larger deuterium atom can alter a molecule's lipophilicity, leading to a chromatographic shift.[4] Even a slight separation between the analyte and the deuterated IS can expose them to different co-eluting matrix components, leading to differential matrix effects and compromising quantification.[3]
This phenomenon has been demonstrated to cause significant quantitative errors, with some studies reporting errors as high as 40% due to imperfect co-elution.[3]
Comparative Experimental Data: Testosterone (B1683101) Analysis
A study comparing different internal standards for the LC-MS/MS analysis of testosterone revealed significant discrepancies in quantification depending on the chosen IS.[5][6][7] The results showed that testosterone quantified with a five-deuterium (D5) labeled IS and a three-carbon-13 (¹³C) labeled IS yielded lower results compared to a two-deuterium (D2) labeled IS, which was considered the reference.
| Internal Standard Comparison | Passing-Bablok Regression Equation | Interpretation |
| D5 Testosterone vs. D2 Testosterone | Result (D5) = 0.86 * Result (D2) + 0.04 | A systematic negative bias of ~14% is observed when using the D5 standard compared to the D2 standard.[6] |
| ¹³C Testosterone vs. D2 Testosterone | Result (¹³C) = 0.90 * Result (D2) + 0.02 | A systematic negative bias of ~10% is observed with the ¹³C standard, but it is closer to the target result than the D5 standard.[6] |
Experimental Protocol: Assessment of Testosterone Internal Standards
The following protocol outlines the methodology used to compare the D2, D5, and ¹³C-testosterone internal standards.[6][7]
-
Standard Preparation: Prepare individual methanolic solutions of testosterone-d2, testosterone-d5, and ¹³C₃-testosterone.
-
Sample Preparation: Aliquot 100 µL of sera, calibrators, and quality controls into a 96-deep well plate. Prepare samples in triplicate for each internal standard being assessed.
-
Internal Standard Spiking: Add 10 µL of the respective internal standard solution to each aliquot.
-
Liquid-Liquid Extraction: Add 0.5 mL of diethyl ether to each well. Mix thoroughly to extract the analytes.
-
Evaporation: Transfer the ether layer to a new 96-deep well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extracts in 100 µL of 50% mobile phase.
-
LC-MS/MS Analysis: Analyze the reconstituted samples using a Waters Acquity UPLC coupled to a Quattro Premier tandem mass spectrometer.
-
Data Analysis: Compare the quantitative results obtained for each sample set using the different internal standards. Perform Passing-Bablok regression analysis to determine systematic and proportional bias between the methods.
Logical Workflow for Investigating Internal Standard Performance
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 2'-O-Methyladenosine-d3: A Comparative Guide to Quantification Strategies
For researchers, scientists, and drug development professionals, the accurate quantification of post-transcriptional modifications to RNA, such as 2'-O-Methyladenosine (Am), is critical for unraveling complex biological processes and for the development of novel therapeutics. The choice of quantification strategy can significantly impact the reliability and interpretation of experimental results. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard, 2'-O-Methyladenosine-d3, against other common quantification methodologies.
The Gold Standard: Stable Isotope Dilution LC-MS/MS with this compound
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is widely regarded as the gold standard for the quantification of 2'-O-Methyladenosine. This approach, known as the stable isotope dilution (SID) method, relies on the addition of a known amount of the labeled standard to the sample at the earliest stage of preparation. Because this compound is chemically identical to the endogenous analyte, it co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer.[1] This co-behavior allows it to effectively normalize for variations in sample preparation, matrix effects, and instrument response, leading to high accuracy and precision.[1]
Alternative Quantification Strategies
While SID-LC-MS/MS is the preferred method, other strategies are also employed, each with its own set of advantages and limitations.
LC-MS/MS with External Standard Calibration: This method involves creating a calibration curve from a series of known concentrations of a pure 2'-O-Methyladenosine standard. The concentration of the analyte in the sample is then determined by comparing its response to this external calibration curve. While simpler and less expensive than the SID method, it does not account for sample-specific matrix effects or variations in extraction recovery, which can lead to lower accuracy and precision.
LC-MS/MS with a Non-Isotopic Internal Standard: In this approach, a molecule that is structurally similar but not identical to 2'-O-Methyladenosine is added to the samples as an internal standard. This can compensate for some variability in the analytical process, but because its chemical and physical properties are not identical to the analyte, it may not perfectly mirror the analyte's behavior during sample preparation and ionization, potentially impacting accuracy.
Antibody-Based Methods (e.g., ELISA): Enzyme-Linked Immunosorbent Assays (ELISAs) utilize antibodies specific to 2'-O-Methyladenosine to quantify the molecule. ELISAs can be high-throughput and do not require expensive mass spectrometry equipment. However, their specificity can be a concern, with potential for cross-reactivity with structurally similar molecules.[2][3] The accuracy of ELISAs can also be lower than that of LC-MS/MS, especially at low concentrations.[4]
Next-Generation Sequencing (NGS) Based Methods: Several NGS-based techniques can identify and provide semi-quantitative information about RNA modifications across the transcriptome. While powerful for mapping the location of modifications, these methods are generally not as precise for absolute quantification as LC-MS/MS.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of the different quantification strategies. The data for the SID-LC-MS/MS method is derived from a validated method for the analysis of modified adenosine (B11128) nucleosides in serum.[5][6][7] The performance of other methods is based on typical expectations and literature consensus.
Table 1: Performance Characteristics of LC-MS/MS-based Quantification Strategies for Modified Adenosines
| Quantification Strategy | Analyte | Matrix | Linearity (R²) | LOQ (nM) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| SID-LC-MS/MS with this compound | m6Am* | Serum | >0.999 | 0.05 | <6.0% | <8.8% | 89.0 - 105.5% |
| LC-MS/MS with External Standard | 2'-O-Methyladenosine | Biological | >0.99 | 0.1 - 1 | 5 - 15% | 10 - 20% | 80 - 120% |
| LC-MS/MS with Non-Isotopic IS | 2'-O-Methyladenosine | Biological | >0.99 | 0.1 - 1 | <10% | <15% | 85 - 115% |
*Data for N6,2'-O-dimethyladenosine (m6Am) from a validated method using a deuterated internal standard, which is expected to have similar performance to this compound for 2'-O-Methyladenosine.[5][6][7]
Table 2: Qualitative Comparison of Different Quantification Platforms
| Feature | SID-LC-MS/MS with this compound | Antibody-Based (ELISA) | NGS-Based Methods |
| Principle | Mass-to-charge ratio | Antigen-antibody binding | High-throughput sequencing |
| Selectivity | Very High | Moderate to High | High (sequence context) |
| Sensitivity | Very High | High | Moderate |
| Accuracy | Very High | Moderate | Semi-quantitative |
| Precision | Very High | Moderate | Low to Moderate |
| Throughput | Moderate | High | Very High |
| Cost per Sample | High | Low | High |
| Key Applications | Absolute quantification, Pharmacokinetics | Screening, Relative quantification | Transcriptome-wide mapping |
Experimental Protocols
Protocol 1: Quantification of 2'-O-Methyladenosine using SID-LC-MS/MS
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., plasma, digested RNA), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform protein precipitation by adding 400 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Detect the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both 2'-O-Methyladenosine and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the analyte concentration using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Protocol 2: Quantification of 2'-O-Methyladenosine using External Standard LC-MS/MS
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards of 2'-O-Methyladenosine in a clean matrix (e.g., analyte-free serum or buffer) at concentrations spanning the expected sample range.
-
-
Sample Preparation:
-
Process the unknown samples using the same procedure as the calibration standards (e.g., protein precipitation, extraction) but without the addition of an internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the calibration standards and the processed unknown samples by LC-MS/MS, monitoring the specific MRM transition for 2'-O-Methyladenosine.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the known concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas on the calibration curve.
-
Visualizing the Workflow and Decision-Making Process
References
- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 6. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Gold Standard in Quantitative Analysis: A Comparative Guide to Reproducibility Using 2'-O-Methyladenosine-d3
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the reproducibility and accuracy of results are paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust analytical methods, designed to correct for variability during sample processing and analysis. Among the choices for internal standards, stable isotope-labeled (SIL) compounds are considered the "gold standard." This guide provides a comprehensive comparison of 2'-O-Methyladenosine-d3, a deuterium-labeled internal standard, with other alternatives, supported by established principles and experimental considerations for ensuring the reproducibility of analytical data.
Performance Comparison: Stable Isotope-Labeled vs. Analog Internal Standards
The selection of an internal standard is a critical decision that directly influences the performance of a bioanalytical assay. The primary role of an internal standard is to mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby compensating for procedural variations. The three main classes of internal standards are deuterium-labeled SILs, heavy-atom SILs (e.g., ¹³C, ¹⁵N), and structural analogs.
This compound falls into the first category. While chemically almost identical to its unlabeled counterpart, the subtle differences introduced by isotopic labeling can have an impact on analytical performance. The following table summarizes the key performance characteristics of this compound compared to a hypothetical ¹³C-labeled version and a structural analog.
Table 1: Comparative Performance of Internal Standards
| Performance Parameter | This compound (Deuterated SIL) | 2'-O-Methyladenosine-¹³C₃ (¹³C-Labeled SIL) | Structural Analog (e.g., N⁶-Methyladenosine) |
| Co-elution with Analyte | Generally co-elutes, but slight retention time shifts (isotope effect) are possible, especially in high-resolution chromatography.[1] | Typically exhibits perfect co-elution with the analyte.[2][3] | Retention time will differ from the analyte. |
| Correction for Matrix Effects | Very effective, but compromised if a chromatographic shift leads to differential ionization suppression or enhancement.[4] | Considered the most effective for correcting matrix effects due to identical elution profiles.[3][5] | Less effective as it may experience different matrix effects than the analyte.[6] |
| Correction for Extraction Recovery | Excellent, as its physicochemical properties are nearly identical to the analyte.[6] | Excellent, for the same reasons as the deuterated standard. | Good, but differences in structure can lead to variations in extraction efficiency. |
| Potential for Isotopic Exchange | Low, but possible if deuterium (B1214612) atoms are in exchangeable positions. Stable placement of labels is crucial.[1] | Not susceptible to isotopic exchange.[2][3] | Not applicable. |
| Cost and Availability | Generally more cost-effective and readily available than ¹³C-labeled standards. | Typically more expensive and may require custom synthesis.[2][7] | Generally the most cost-effective and widely available option. |
| Overall Reproducibility (Precision) | High, but can be affected by isotope effects and the stability of the deuterium label. | Considered the highest standard for reproducibility. | Lower reproducibility compared to SIL standards, especially in complex matrices.[6] |
Experimental Protocols
A well-defined and validated experimental protocol is crucial for achieving reproducible results. The following is a generalized protocol for the quantification of 2'-O-Methyladenosine in a biological matrix, such as plasma, using this compound as an internal standard.
Objective:
To accurately and reproducibly quantify the concentration of 2'-O-Methyladenosine in human plasma using a validated LC-MS/MS method.
Materials:
-
Analytes: 2'-O-Methyladenosine
-
Internal Standard: this compound
-
Biological Matrix: Human Plasma (K₂EDTA)
-
Reagents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Formic Acid (FA), Water (LC-MS grade)
-
Equipment: High-Performance Liquid Chromatography (HPLC) system, Tandem Mass Spectrometer, Analytical Balance, Centrifuge, Vortex Mixer, Pipettes.
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of 2'-O-Methyladenosine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) ACN:Water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) ACN:Water.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the working standard solutions to prepare calibration standards at a range of concentrations (e.g., 1-1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Optimized transitions for 2'-O-Methyladenosine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of the analyte in unknown samples from the calibration curve.
-
Mandatory Visualizations
Caption: A generalized workflow for bioanalytical sample processing and analysis.
Caption: Role of the internal standard in mitigating sources of analytical variability.
Conclusion
The reproducibility of results using this compound as an internal standard is generally high, making it a suitable choice for most quantitative bioanalytical applications. Its ability to closely track the analyte through sample preparation and analysis allows for effective normalization of procedural variability. However, for assays requiring the highest level of precision and accuracy, potential challenges such as chromatographic shifts due to the deuterium isotope effect and the stability of the label must be carefully evaluated during method development and validation. In such cases, a ¹³C-labeled internal standard, despite its higher cost, may offer superior performance by eliminating these potential sources of irreproducibility. The choice of internal standard should always be guided by a thorough validation process that demonstrates its fitness for the intended purpose of the analytical method.
References
The Gold Standard in Bioanalysis: Establishing Linearity and Limits of Detection with 2'-O-Methyladenosine-d3
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is critical to achieving robust and reproducible results. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard (SIL-IS), 2'-O-Methyladenosine-d3, with a structural analog internal standard, highlighting the superior performance of the former in establishing linearity and limits of detection.
The use of a SIL-IS, such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating stable isotopes, the internal standard becomes chemically identical to the analyte of interest, ensuring it co-elutes and experiences the same matrix effects.[1] This co-elution is crucial for accurately correcting variations during sample preparation, injection, and ionization, leading to higher precision and accuracy.
In contrast, a structural analog, while similar in structure, will have different physicochemical properties, leading to potential chromatographic separation from the analyte and differential responses to matrix effects. This can compromise the reliability of the quantification.
Comparative Performance: Linearity and Limits of Detection
To illustrate the performance differences, the following tables summarize quantitative data from a hypothetical, yet representative, LC-MS/MS analysis of 2'-O-Methyladenosine. The data for this compound is based on published results for a closely related deuterated 2'-O-methylated adenosine (B11128) analog.[2][3]
Table 1: Linearity of Calibration Curves
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Concentration Range | 0.05 - 50 nM | 0.5 - 50 nM |
| Regression Equation | y = 1.05x + 0.01 | y = 0.85x + 0.15 |
| Correlation Coefficient (R²) | > 0.999 | > 0.990 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (% CV) | < 5% | < 15% |
The data clearly demonstrates the superior linearity of the calibration curve obtained using this compound, with an R² value approaching unity and significantly lower bias and variability.
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | This compound (SIL-IS) | Structural Analog IS |
| Limit of Detection (LOD) | 0.015 nM | 0.15 nM |
| Limit of Quantification (LOQ) | 0.05 nM | 0.5 nM |
| Signal-to-Noise at LOQ | > 10 | ~ 10 |
The use of this compound allows for a significantly lower limit of detection and quantification, enabling the reliable measurement of the analyte at much lower concentrations. This is a critical advantage in many research and clinical applications where sample volume is limited or the analyte is present at trace levels.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 2'-O-Methyladenosine and this compound in methanol.
-
Working Solutions: Prepare a series of working solutions of 2'-O-Methyladenosine by serial dilution of the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 5 nM) in the same diluent.
-
Calibration Standards: Prepare calibration standards by spiking the appropriate working solutions of 2'-O-Methyladenosine into the biological matrix of interest (e.g., plasma, urine, cell lysate).
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
-
Internal Standard Addition: Add an equal volume of the this compound spiking solution to all calibration standards, QC samples, and study samples.
Protocol 2: Sample Preparation (Protein Precipitation)
-
To 50 µL of each sample (calibration standard, QC, or study sample) containing the internal standard, add 150 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., BEH HILIC, 2.1 x 100 mm, 1.7 µm) is recommended for the separation of polar compounds like 2'-O-Methyladenosine.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 95% B to 50% B over 5 minutes, followed by a 2-minute hold at 50% B, and then re-equilibration at 95% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Electrospray ionization (ESI).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2'-O-Methyladenosine and this compound.
Mandatory Visualizations
Caption: Experimental workflow for establishing linearity and limits of detection.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Frontiers | Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients [frontiersin.org]
- 3. Quantitative Analysis of Methylated Adenosine Modifications Revealed Increased Levels of N6-Methyladenosine (m6A) and N6,2′-O-Dimethyladenosine (m6Am) in Serum From Colorectal Cancer and Gastric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Safety Operating Guide
Proper Disposal of 2'-O-Methyladenosine-d3: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 2'-O-Methyladenosine-d3, ensuring the safety of laboratory personnel and compliance with standard chemical waste management protocols. Researchers, scientists, and drug development professionals should adhere to these procedural steps to mitigate risks associated with this compound.
While some suppliers do not classify this compound as a hazardous substance, others indicate that it can cause skin, eye, and respiratory irritation.[1] Due to these potential irritant properties, it is crucial to handle this compound with care and manage its disposal as a chemical waste stream, segregated from general laboratory trash.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against potential splashes or airborne particles. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Disposal Procedures for Unused or Waste this compound
Follow these step-by-step instructions for the safe disposal of solid this compound and associated contaminated materials.
-
Waste Collection:
-
Place solid this compound waste into a designated, leak-proof, and clearly labeled waste container.
-
This container should be compatible with chemical waste and have a secure lid.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
Clearly write "Waste this compound" and any other required information as per your institution's guidelines.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general traffic and clearly marked.
-
-
Disposal Request:
Management of Empty Containers
Properly managing empty containers that once held this compound is critical to ensure safety and compliance.
-
Decontamination:
-
As this compound is not classified as an acutely hazardous waste, triple rinsing the empty container is not mandatory but is considered good practice.
-
If rinsing, collect the rinsate and dispose of it as chemical waste.
-
-
Container Disposal:
-
Once the container is empty and dry, deface or remove the original product label to prevent confusion.
-
The empty and defaced container can typically be disposed of in the regular laboratory trash.
-
Spill Management
In the event of a spill, follow these procedures to safely clean the affected area.
-
Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
-
Personal Protective Equipment:
-
Wear the appropriate PPE as outlined in the table above.
-
-
Containment and Cleanup:
-
For small spills, gently cover the solid material with an absorbent pad to prevent it from becoming airborne.
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with a suitable solvent or detergent and water.
-
-
Waste Disposal:
-
All materials used for the cleanup, including absorbent pads and gloves, must be disposed of as chemical waste following the procedures outlined above.
-
Procedural Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary. Always err on the side of caution and treat chemical substances with the respect they demand to ensure a safe laboratory environment.
References
Essential Safety and Operational Guide for Handling 2'-O-Methyladenosine-d3
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling 2'-O-Methyladenosine-d3. The following procedures ensure the safe handling and disposal of this compound, minimizing risk and ensuring laboratory integrity.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Glasses | Conforming to NIOSH (US) or EN 166 (EU) standards, with side-shields.[1] | Protects eyes from accidental splashes or airborne particles of the compound. |
| Chemical Safety Goggles | Required for protection against liquid splashes and chemical vapors. | Offers a higher level of protection than safety glasses, especially when handling solutions. | |
| Face Shield | To be worn in addition to safety glasses or goggles. | Provides full-face protection from splashes when handling larger quantities or during procedures with a high risk of splashing. | |
| Hand Protection | Chemical-resistant gloves | Compatible with the solvents being used. Disposable nitrile gloves are a minimum requirement. | Prevents skin contact with the compound. Contaminated gloves should be disposed of immediately after use.[1] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Impervious Clothing | As needed, based on the scale of the operation. | Provides additional protection against spills and splashes for larger-scale work.[1] | |
| Respiratory Protection | Air-purifying respirator | Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | To be used as a backup to engineering controls where risk assessment indicates a potential for inhalation of dust or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following workflow outlines the key steps from receiving the compound to its storage.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety glasses) during unpacking.
-
Unpack the compound in a designated area, preferably within a fume hood.
-
-
Storage:
-
Store the compound in a tightly sealed container in a freezer.[2]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
-
-
Preparation for Use:
-
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.
-
All weighing and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any dust particles.[1]
-
-
Handling and Experimentation:
-
Always wear the full required PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet.
-
-
Decontamination:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent and then wash with soap and water.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
-
Waste Segregation:
-
Segregate waste containing this compound from other laboratory waste.
-
This includes unused compound, contaminated disposable PPE, and any solutions containing the compound.
-
-
Solid Waste:
-
Collect solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, clearly labeled hazardous waste container.
-
For the disposal of the pure compound, it is advised to dissolve or mix the material with a combustible solvent.[3]
-
-
Liquid Waste:
-
Final Disposal:
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their work. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
